Tetramethylammonium triiodide
Description
Properties
CAS No. |
4337-68-2 |
|---|---|
Molecular Formula |
C4H12I3N |
Molecular Weight |
454.86 g/mol |
IUPAC Name |
tetramethylazanium;triiodide |
InChI |
InChI=1S/C4H12N.I3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 |
InChI Key |
RLEPOMATZDXXRE-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C.I[I-]I |
Canonical SMILES |
C[N+](C)(C)C.I[I-]I |
Synonyms |
tetraamethylammonium acetate tetramethylammonium tetramethylammonium bromide tetramethylammonium chloride tetramethylammonium fluoride tetramethylammonium hydrogen dichloride tetramethylammonium hydroxide tetramethylammonium hydroxide pentahydrate tetramethylammonium iodide tetramethylammonium nitrate tetramethylammonium perchlorate tetramethylammonium sulfate (2:1) tetramethylammonium tribromide tetramethylammonium triiodide trimethylaminomethane |
Origin of Product |
United States |
Foundational & Exploratory
"Tetramethylammonium triiodide" CAS 4337-68-2 properties
An In-depth Technical Guide to Tetramethylammonium Triiodide (CAS 4337-68-2)
Introduction
This compound, with the CAS registry number 4337-68-2, is a quaternary ammonium polyhalide compound.[1] Its chemical formula is C4H12I3N, and it has a molecular weight of 454.86 g/mol .[1] This compound is a solid characterized by its tetramethylammonium cation ((CH₃)₄N⁺) and a linear triiodide anion (I₃⁻).[2][3] It is recognized for its utility in various chemical applications, serving as a versatile reagent in organic synthesis, a subject of interest in materials science due to its structural and electronic properties, and a tool in pharmacological research.[1]
Physicochemical and Structural Properties
This compound is a white crystalline solid that is soluble in polar solvents like water and ethanol.[3][4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 4337-68-2 |
| Molecular Formula | C4H12I3N |
| Molecular Weight | 454.86 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Estimated around 115 °C |
| Crystal System | Orthorhombic (one polymorph) |
| Space Group | Pnma (one polymorph) |
| Cell Dimensions | a = 10.60 Å, b = 12.53 Å, c = 21.47 Å |
| I₃⁻ Bond Angle | 176.8° |
| I₃⁻ Bond Lengths | 2.92–2.94 Å |
The crystal structure of this compound has been a subject of significant study, revealing that the compound exhibits polymorphism, meaning it can crystallize into different forms.[1][5] This property can influence its physical characteristics and reactivity.[1] To date, two polymorphic structures, Pnnm and P21/c, have been crystallographically characterized.[5] The triiodide anion is stabilized by the tetramethylammonium cation through weak van der Waals interactions.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct reaction of tetramethylammonium iodide with elemental iodine in a suitable solvent, such as methanol or ethanol.[6][7]
Experimental Protocol
A common laboratory-scale synthesis protocol is as follows:
-
Dissolution of Iodine : In a 50 mL beaker, dissolve 0.6 g of iodine in 12 mL of ethanol.[6]
-
Addition of Tetramethylammonium Iodide : To the iodine solution, add 0.5 g of tetramethylammonium iodide.[6]
-
Heating and Stirring : Place the beaker on a hot plate under a fume hood and gently heat the mixture to approximately 55 °C.[8] Stir the solution until all solids have completely dissolved. It is important to keep the beaker covered to minimize solvent evaporation.[6][8]
-
Crystallization : Once all solids are dissolved, remove the beaker from the heat and place it in an ice bath to induce crystallization.[6][8] Avoid agitating the solution, as this can lead to the formation of smaller, impure crystals.[6]
-
Isolation of Product : Collect the resulting crystals by vacuum filtration.[6][8]
-
Washing and Drying : Wash the collected crystals with a small amount of cold hexane until the filtrate is colorless.[6] The purified crystals are then air-dried overnight.[6][7]
A typical yield for this reaction is around 71.55%.[6]
Thermal Analysis and Decomposition
The thermal stability of this compound has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1] DSC studies show phase transitions occurring between 347–353 K.[1] TGA indicates that the compound begins to decompose above 400°C when heated under a nitrogen atmosphere.[1]
The typical decomposition pathway for triiodide salts involves the loss of an iodine molecule (I₂).[5][9]
Spectroscopic Characterization
Spectroscopic techniques are essential for the characterization of this compound.
-
Raman Spectroscopy : This technique is particularly useful for studying the triiodide anion. The symmetric stretch of the I₃⁻ ion in this compound is observed at 112 cm⁻¹, which is a redshift compared to the free I₃⁻ ion (around 145 cm⁻¹), indicating weaker anion-cation interactions.[1]
-
Single-Crystal X-ray Diffraction (XRD) : XRD is the definitive method for determining the three-dimensional crystal structure of the compound, including bond lengths and angles.[1]
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Selection : A suitable single crystal of this compound is mounted on a goniometer head.
-
Data Collection : The crystal is placed in an X-ray beam and rotated. A series of diffraction patterns are collected at various crystal orientations.[10]
-
Data Processing : The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.[10]
-
Structure Solution and Refinement : The processed data are used to solve the phase problem and generate an electron density map of the crystal. From this map, the positions of the atoms are determined and refined to yield the final crystal structure.[10]
Applications
This compound is a versatile compound with applications in several areas of scientific research.
Organic Synthesis
In organic synthesis, it serves as an effective iodinating agent for aromatic compounds.[1] These reactions can often be carried out under mild, solvent-free conditions, achieving high yields.[1] It is also used as a precursor for phase-transfer catalysts in various alkylation reactions.[1]
Materials Science
The distinct structural and electronic properties of this compound make it a compound of interest in materials science.[1] Its polymorphism and temperature-dependent electrical conductivity suggest potential applications in the development of electronic and semiconducting materials.[1]
Pharmacological Research
The tetramethylammonium cation is known for its cholinomimetic effects, meaning it mimics the action of acetylcholine.[1] It acts as an agonist at both nicotinic and muscarinic receptors. This makes tetramethylammonium compounds, including the triiodide salt, useful tools for studying neurotransmission and receptor interactions in pharmacological research.[1]
Safety Information
This product is intended for research purposes only and should be handled in a controlled laboratory setting. It is not for human or veterinary diagnostic or therapeutic use.[1] Standard safety precautions for handling chemical reagents should be followed.
References
- 1. This compound | Reagent for Research [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. kimmykinly.weebly.com [kimmykinly.weebly.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Tetramethylammonium Triiodide
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical specifications for tetramethylammonium triiodide, a quaternary ammonium polyhalide compound. It is utilized in various applications, including as a reagent in organic synthesis.[1]
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value | Source |
| Molecular Formula | C4H12I3N | [1][2][3][4] |
| Molecular Weight | 454.86 g/mol | [1][3][4] |
| IUPAC Name | tetramethylazanium;triiodide | [1][3] |
| CAS Registry Number | 4337-68-2 | [1][2][3] |
Structural Composition
This compound is an ionic compound. It is composed of a positively charged tetramethylammonium cation and a negatively charged triiodide anion.[2] The structural relationship is visualized below.
References
An In-depth Technical Guide to the Polymorphism and Phase Transitions of Tetramethylammonium Triiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium triiodide, with the chemical formula (CH₃)₄NI₃, is a quaternary ammonium polyhalide salt that has garnered significant interest in various scientific fields, including materials science and crystal engineering.[1] Its ability to exist in multiple crystalline forms, a phenomenon known as polymorphism, and the transitions between these forms are of fundamental importance for understanding its physical and chemical properties, such as stability, solubility, and electronic characteristics.[1] This technical guide provides a comprehensive overview of the known polymorphs of this compound, their phase transitions, and the experimental methodologies employed for their characterization.
Polymorphism in this compound
This compound is known to exhibit at least two well-characterized polymorphs. These crystalline forms possess distinct spatial arrangements of the tetramethylammonium cations and triiodide anions, leading to different crystal symmetries and physical properties. The crystallographically identified polymorphs belong to the orthorhombic and monoclinic crystal systems, with space groups Pnnm and P2₁/c, respectively.[2][3] Another orthorhombic form with the space group Pnma has also been reported.[1]
Crystallographic Data
The crystallographic parameters for the known polymorphs of this compound are summarized in the table below for easy comparison. The data has been compiled from single-crystal X-ray diffraction studies.
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pnnm | Pnma |
| a (Å) | 14.115(1) | 10.60 |
| b (Å) | 10.0997(7) | 12.53 |
| c (Å) | 8.3019(5) | 21.47 |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1183.5(3) | 2851.83 |
| Z | 4 | 4 |
Note: The complete crystallographic data for the P2₁/c polymorph, including unit cell parameters, is not yet fully available in the reviewed literature.
Phase Transitions and Thermal Analysis
The different polymorphic forms of this compound can interconvert under specific temperature conditions. These phase transitions have been investigated primarily using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC studies have revealed multiple thermal anomalies corresponding to phase transitions. For the polymorph that is stable at room temperature (orthorhombic, Pnnm), anomalies are observed at approximately 218 K (-55 °C), 238 K (-35 °C), and 308 K (35 °C).[4] Another study reports phase transitions occurring in the range of 347–353 K (74–80 °C).[1]
Quantitative Thermal Analysis Data
| Parameter | Value | Technique |
| Phase Transition Temperatures | 218 K, 238 K, 308 K | DSC |
| 347 - 353 K | DSC | |
| Enthalpy of Phase Transition (ΔH) | 1.2 kJ/mol | DSC |
| Melting Point | ~115 °C | DSC/TGA |
| Decomposition Temperature | > 400 °C | TGA |
The decomposition of this compound, as studied by TGA, typically begins with the loss of an iodine molecule (I₂) from the triiodide anion.[2][5]
Experimental Protocols
A comprehensive understanding of the polymorphism and phase transitions of this compound relies on precise experimental methodologies. The following sections detail the key experimental protocols used in its study.
Synthesis and Single Crystal Growth
High-quality single crystals are essential for definitive structural characterization by single-crystal X-ray diffraction.
Materials:
-
Tetramethylammonium iodide ((CH₃)₄NI)
-
Iodine (I₂)
-
Ethanol (or methanol)
-
Hexanes (for washing)
Procedure:
-
Dissolve equimolar amounts of tetramethylammonium iodide and iodine in a minimal amount of ethanol with stirring. Gentle heating may be applied to facilitate dissolution.
-
Allow the resulting solution to cool slowly and undisturbed to room temperature.
-
For further crystallization, the solution can be placed in an ice bath.
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with cold ethanol and then with hexanes to remove any residual impurities.
-
Air-dry the crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the crystal structure of the different polymorphs.
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a suitable detector.[3]
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data is typically collected in a cold nitrogen stream to minimize thermal vibrations and potential crystal degradation.[3]
-
The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected at various orientations.
-
The collected data is processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is then solved and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with phase transitions as a function of temperature.
Instrumentation:
-
A differential scanning calorimeter.
Procedure:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate, commonly 10 °C/min, under an inert atmosphere such as nitrogen.[3][6]
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting thermogram is analyzed to identify endothermic or exothermic peaks corresponding to phase transitions. The area under the peak is integrated to determine the enthalpy of the transition.
Thermogravimetric Analysis (TGA)
TGA is employed to study the thermal stability and decomposition profile of the compound.
Instrumentation:
-
A thermogravimetric analyzer.
Procedure:
-
A small amount of the sample (typically 5-10 mg) is placed in a TGA pan.[6]
-
The sample is heated at a constant rate, for instance, 10 °C/min, in a controlled atmosphere, usually nitrogen, to prevent oxidation.[3]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition.
Raman Spectroscopy
Raman spectroscopy is a valuable tool for probing the vibrational modes of the triiodide anion and can be used to differentiate between polymorphs.
Instrumentation:
-
A Raman microscope equipped with a suitable laser source (e.g., 785 nm) and a sensitive detector.[2]
Procedure:
-
A small amount of the crystalline sample is placed on a microscope slide.
-
The laser is focused on the sample. The laser power is typically reduced (e.g., to 25-50% of maximum) to avoid sample heating and degradation.[2]
-
The Raman spectrum is collected over a specific spectral range.
-
The symmetric stretching vibration of the linear and symmetric triiodide anion typically appears as a strong band in the 100–120 cm⁻¹ region.[2] Asymmetric stretching modes, which become Raman active upon distortion of the triiodide anion, may appear around 120–140 cm⁻¹.[2]
Visualizations
Experimental Workflow for Polymorph Characterization
Caption: Workflow for polymorph characterization.
Phase Transition Pathway
Caption: Temperature-induced phase transitions.
References
In-Depth Technical Guide: The Thermal Decomposition Pathway of Tetramethylammonium Triiodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal decomposition pathway of tetramethylammonium triiodide ((CH₃)₄NI₃). Understanding the thermal stability and decomposition mechanism of this compound is critical for its safe handling, application in synthesis, and development in various fields, including materials science and pharmaceuticals. This document details the decomposition mechanism, presents quantitative data from thermal analysis, outlines experimental protocols, and provides visual representations of the decomposition pathway and analytical workflows.
Core Decomposition Pathway
The thermal decomposition of this compound is a well-defined, two-step process. The initial stage involves the loss of molecular iodine (I₂) from the triiodide anion (I₃⁻), yielding tetramethylammonium iodide ((CH₃)₄NI). The second stage is the subsequent decomposition of the tetramethylammonium iodide salt.
Step 1: Decomposition of the Triiodide Anion
Upon heating, the triiodide anion undergoes decomposition, releasing gaseous iodine. This initial mass loss is a characteristic feature of triiodide salts.[1][2]
(CH₃)₄NI₃(s) → (CH₃)₄NI(s) + I₂(g)
Step 2: Decomposition of the Tetramethylammonium Cation
Following the loss of iodine, the remaining tetramethylammonium iodide decomposes at higher temperatures. This unimolecular decomposition yields trimethylamine ((CH₃)₃N) and methyl iodide (CH₃I) as the primary gaseous products.[3]
(CH₃)₄NI(s) → (CH₃)₃N(g) + CH₃I(g)
Quantitative Thermal Analysis Data
The thermal behavior of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key quantitative data associated with its thermal decomposition.
| Parameter | Value | Method |
| Melting Point | ~115 °C | DSC |
| Phase Transition | 74-80 °C (347–353 K) | DSC |
| Decomposition Step 1: (CH₃)₄NI₃ → (CH₃)₄NI + I₂ | ||
| Onset Temperature | ~219 °C | TGA |
| Mass Loss (Theoretical) | 55.8% | - |
| Mass Loss (Experimental) | Correlates well with theoretical loss of I₂ | TGA |
| Decomposition Step 2: (CH₃)₄NI → (CH₃)₃N + CH₃I | ||
| Onset Temperature | >300 °C | TGA |
| Enthalpy of Dissociation (ΔHdiss) | 186.7 kJ/mol | DSC |
| Activation Energy (Ea) | 204 kJ/mol | TGA (First-order kinetic model) |
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining accurate and reproducible data on the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, decomposition temperatures, and mass loss percentages associated with the decomposition of this compound.
Apparatus: A thermogravimetric analyzer, optionally coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean TGA pan (e.g., platinum or alumina).
-
Instrument Setup: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a constant flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]
-
Thermal Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.[1][3]
-
Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.
-
Evolved Gas Analysis (Optional): If using a coupled system (TGA-MS or TGA-FTIR), transfer the gaseous effluent from the TGA furnace to the spectrometer via a heated transfer line. Record mass spectra or infrared spectra of the evolved gases at different temperatures throughout the decomposition process.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of each decomposition step and the corresponding percentage of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition for each step.[3]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal events of this compound, including phase transitions, melting, and decomposition, and to determine the enthalpy of these processes.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper DSC pan. Use an empty, sealed pan as a reference.[3]
-
Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen).
-
Thermal Program: Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected thermal events.[3]
-
Data Acquisition: Measure the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram to identify endothermic or exothermic peaks. Integrate the area under the peaks corresponding to melting and decomposition to determine their respective enthalpies.[3]
Visualizing the Decomposition and Analysis Workflow
The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathway and a typical experimental workflow for its analysis.
Caption: The two-step thermal decomposition pathway of this compound.
Caption: A generalized workflow for the thermal analysis of this compound.
References
Navigating the Solubility of Tetramethylammonium Triiodide in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of tetramethylammonium triiodide ((CH₃)₄NI₃) in organic solvents, addressing a critical need for researchers, scientists, and professionals in drug development and chemical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document furnishes a detailed, generalized experimental protocol for determining the solubility of crystalline solids like this compound.
Executive Summary
This compound is a quaternary ammonium polyhalide that serves as a versatile reagent, notably as a source of iodine and the triiodide anion (I₃⁻). Its efficacy in various applications, including as an iodination agent and a phase-transfer catalyst precursor, is fundamentally linked to its solubility in different reaction media. This guide consolidates the available qualitative solubility information and provides a robust experimental framework for researchers to generate precise, in-house solubility data.
Solubility Profile of this compound
The solubility of this compound is primarily dictated by the polarity of the solvent. As an ionic compound, it exhibits a greater affinity for polar solvents capable of solvating the tetramethylammonium cation and the triiodide anion.[1] However, specific quantitative data remains scarce in readily accessible literature.
Qualitative Solubility Data
The following table summarizes the available qualitative solubility information for this compound in various organic solvents.
| Solvent | Chemical Formula | Qualitative Solubility |
| Ethanol | C₂H₅OH | Soluble[1] |
| Polar Solvents | - | Generally Soluble[1] |
Comparative Quantitative Solubility Data of Related Compounds
To provide a quantitative context, the following table presents solubility data for the closely related compound, tetramethylammonium iodide ((CH₃)₄NI), and other tetraalkylammonium iodides. It is crucial to note that these values are for comparative purposes and the solubility of this compound may differ.
| Compound | Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Tetramethylammonium iodide | Water | H₂O | 0.262 M | 25 |
| Tetramethylammonium iodide | Acetone | C₃H₆O | Sparingly soluble | Not specified |
| Tetramethylammonium iodide | Chloroform | CHCl₃ | Insoluble | Not specified |
| Tetramethylammonium iodide | Diethyl Ether | (C₂H₅)₂O | Insoluble | Not specified |
| Tetramethylammonium iodide | Anhydrous Ethanol | C₂H₅OH | Soluble | Not specified |
| Tetraethylammonium iodide | Acetonitrile | C₂H₃N | 3.834 g/100g | 25 |
| Tetrapropylammonium iodide | Acetonitrile | C₂H₃N | 21.77 g/100g | 25 |
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[2] This protocol provides a detailed methodology for its application to this compound.
Materials and Equipment
-
This compound (solid, pure)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Screw-capped vials
-
Volumetric flasks and pipettes
-
Syringe filters (chemically resistant to the solvent)
-
Oven or vacuum oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-capped vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure a saturated solution.[2]
-
Accurately pipette a known volume or weigh a known mass of the organic solvent into the vial.[2]
-
Securely cap the vial to prevent solvent evaporation.[2]
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).[2]
-
Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by analyzing aliquots at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is constant.[2]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid precipitation or dissolution due to temperature changes, ensure the syringe is at the same temperature as the solution.
-
Immediately pass the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
-
Quantification of Solute (Gravimetric Method):
-
Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent. This can be done at room temperature in a fume hood or in an oven at a temperature that is high enough to evaporate the solvent efficiently but well below the decomposition temperature of this compound.
-
Once the solvent is fully evaporated, place the evaporating dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the solid residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.[2]
-
Calculation of Solubility
The solubility can be expressed in various units. For the gravimetric method, the solubility in g/100 mL or g/100 g of solvent can be calculated as follows:
-
Solubility ( g/100 mL): (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Solubility ( g/100 g of solvent): (Mass of residue (g) / Mass of solvent in the aliquot (g)) * 100
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Caption: Logical Steps to Quantify Solubility.
References
An In-depth Technical Guide on the Electrochemical Behavior and Redox Potential of Tetramethylammonium Triiodide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetramethylammonium triiodide (TMAI₃) is a quaternary ammonium polyhalide salt that plays a significant role in various electrochemical applications, primarily as a component of the iodide/triiodide (I⁻/I₃⁻) redox couple in electrolytes. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, focusing on its redox characteristics. The content herein summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying electrochemical processes. The electrochemical stability and behavior are critical for applications ranging from dye-sensitized solar cells (DSSCs) to organic synthesis, where it can act as an iodine source.[1] The tetramethylammonium cation (TMA⁺) is generally considered electrochemically stable, with the redox activity of the compound being dominated by the triiodide anion.
Electrochemical Behavior of this compound
The electrochemical characteristics of this compound are fundamentally governed by the well-established iodide/triiodide/iodine (I⁻/I₃⁻/I₂) redox system. In solution, particularly in aprotic solvents like acetonitrile, the triiodide ion is in equilibrium with iodide and iodine. The electrochemical processes observed are therefore characteristic of this redox system.
The anodic (oxidation) process occurs in two distinct steps:
-
Oxidation of iodide ions (if present from dissociation or as an impurity) to form triiodide ions.
-
Further oxidation of triiodide ions to molecular iodine.
Conversely, the cathodic (reduction) process involves the reverse reactions. The tetramethylammonium cation is largely considered a spectator ion in these processes, primarily influencing the physical properties of the electrolyte, such as solubility and ionic conductivity.[2] However, the size and nature of the cation can have a secondary effect on the electrode-electrolyte interface.[3]
The overall electrochemical stability window of an electrolyte containing tetramethylammonium iodide is defined by the anodic limit of iodide oxidation and the cathodic limit, which is typically determined by the reduction of the solvent or the tetramethylammonium cation itself.[1]
Quantitative Data: Redox Potentials
The redox potentials of the iodide/triiodide system are highly dependent on the solvent and the composition of the electrolyte. While specific formal potentials for this compound are not always explicitly reported in isolation, the values for the constituent redox couples in the presence of tetraalkylammonium salts in acetonitrile provide a strong indication of its behavior. The following table summarizes representative redox potential data for the key reactions involving the triiodide ion in a common electrochemical solvent, acetonitrile.
| Redox Couple | E°' (V vs. Ag/AgCl) | E°' (V vs. Fc/Fc⁺) | Solvent | Notes |
| 3I⁻ ⇌ I₃⁻ + 2e⁻ | ~ +0.1 | Not specified | Acetonitrile | This represents the first oxidation wave observed in cyclic voltammetry of iodide salts. The exact potential can vary with the concentration of the supporting electrolyte and the specific cation. |
| 2I₃⁻ ⇌ 3I₂ + 2e⁻ | ~ +0.5 - +0.6 | Not specified | Acetonitrile | This is the second oxidation wave, corresponding to the oxidation of triiodide to iodine. |
| TMA⁺ + e⁻ → Decomposition Products | ~ -2.9 to -3.2 | Not specified | Acetonitrile | The cathodic limit is generally dictated by the reduction of the tetramethylammonium cation or the solvent. This value is typical for tetraalkylammonium salts on a platinum electrode. |
Note: The presented values are approximate and can be influenced by experimental conditions such as the reference electrode, scan rate, and electrode material. It is crucial to determine these values experimentally for a specific system.[1]
Experimental Protocols
The primary technique for investigating the electrochemical behavior of this compound is cyclic voltammetry (CV). This method allows for the determination of redox potentials and provides insights into the kinetics of the electron transfer processes.
Cyclic Voltammetry of this compound in Acetonitrile
Objective: To determine the redox potentials of the I₃⁻/I₂ couple and the electrochemical stability window of this compound in acetonitrile.
Materials:
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Ag/AgCl or Ag/Ag⁺ electrode
-
Counter Electrode: Platinum wire or gauze
-
Electrochemical Cell
-
Potentiostat
-
Acetonitrile (anhydrous, electrochemical grade)
-
This compound (high purity)
-
Supporting Electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆, 0.1 M)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrolyte Preparation: Prepare a solution of this compound (e.g., 1-5 mM) in anhydrous acetonitrile containing the supporting electrolyte (0.1 M). Ensure all glassware is thoroughly dried to minimize water content.
-
Electrochemical Cell Setup: Assemble the three-electrode cell. Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in deionized water and then the solvent (acetonitrile), and finally dry it thoroughly.
-
Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan over a potential range that encompasses the expected redox events. A typical starting range could be from +1.0 V to -1.0 V vs. the reference electrode.
-
The scan is typically initiated from the open-circuit potential and swept towards the anodic limit, then reversed towards the cathodic limit, and finally returned to the initial potential.
-
Record the current response as a function of the applied potential at a specific scan rate (e.g., 100 mV/s).
-
-
Data Analysis:
-
Identify the anodic and cathodic peak potentials (Epa and Epc) from the voltammogram.
-
Calculate the formal redox potential (E°') for each redox couple using the equation: E°' ≈ (Epa + Epc) / 2.
-
The electrochemical stability window is the potential range between the onset of the solvent/electrolyte oxidation and reduction.
-
Visualizing the Electrochemical Processes
Electrochemical Redox Pathway of the Iodide/Triiodide System
The following diagram illustrates the sequential oxidation of iodide to triiodide and then to iodine, which is the fundamental electrochemical pathway for solutions containing this compound.
References
Spectroscopic Characterization of Tetramethylammonium Triiodide: A Technical Guide
Introduction: Tetramethylammonium triiodide, with the chemical formula [N(CH₃)₄]I₃, is a quaternary ammonium polyhalide compound. It serves as a valuable reagent in organic synthesis and materials science, primarily as a source of the triiodide anion (I₃⁻) and for its role as a potential phase-transfer catalyst precursor.[1] A thorough understanding of its structural and vibrational properties through spectroscopic analysis is crucial for its application in research and development. This guide provides a comprehensive overview of the nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and Raman spectroscopic data for this compound, complete with detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the tetramethylammonium cation in solution. Due to the high symmetry of the [N(CH₃)₄]⁺ cation, where all protons and carbon atoms are chemically equivalent, the resulting spectra are characteristically simple. The chemical shifts for the tetramethylammonium cation are largely independent of the counter-anion (iodide vs. triiodide) in solution.
Data Presentation
The following table summarizes the expected NMR spectroscopic data for the tetramethylammonium cation, based on data for the closely related tetramethylammonium iodide.[2]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Tetramethylammonium Cation
| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Assignment |
|---|---|---|---|---|
| ¹H | ~3.18 - 3.21 | D₂O | Singlet | N(CH₃)₄⁺ |
| ¹³C | ~57.96 | D₂O | Singlet | N(CH₃)₄⁺ |
Experimental Protocol: ¹H and ¹³C NMR
A detailed methodology for acquiring high-quality NMR spectra of this compound is as follows:[2][3][4]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O) within a clean, dry 5 mm NMR tube.
-
Ensure the sample is completely dissolved by gentle vortexing or inversion.
-
-
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 10-12 ppm.
-
Temperature: 298 K.
-
Referencing: The residual solvent peak of D₂O (approx. 4.79 ppm) can be used as an internal reference.[2]
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 200-240 ppm.
-
Referencing: An external standard like 1,4-dioxane in D₂O (67.19 ppm) or referencing the solvent signal can be used.[2]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Integrate the signals (for ¹H NMR) and reference the chemical shifts.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a key technique for identifying the vibrational modes of the functional groups within a molecule. For this compound, the spectrum will show characteristic absorptions for the C-H and N-C bonds of the cation, as well as vibrations associated with the triiodide anion.
Data Presentation
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|
| ~2980 | Strong | C-H stretching vibrations | [1] |
| ~1480 | Strong | N-CH₃ asymmetric deformation |[1] |
Note: The triiodide anion (I₃⁻) has a symmetric stretch that is IR-inactive but Raman-active, and an asymmetric stretch that is IR-active. The far-IR region would be required to observe the asymmetric stretch of the I₃⁻ anion.
Experimental Protocol: FT-IR (KBr Pellet Method)
The potassium bromide (KBr) pressed pellet technique is a common and effective method for obtaining the IR spectrum of a solid sample.[2][5][6]
-
Sample Preparation:
-
Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle.
-
Ensure a fine, homogeneous mixture is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure of 8-10 tons for several minutes using a hydraulic press to form a transparent or translucent pellet.[2]
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum.
-
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary and label the significant absorption peaks.
-
Raman Spectroscopy
Raman spectroscopy is a powerful complementary technique to IR spectroscopy. It detects vibrations that result in a change in the polarizability of a bond. It is particularly effective for observing the symmetric vibrations of non-polar moieties, making it ideal for detecting the symmetric stretch of the triiodide anion.
Data Presentation
Table 3: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment | Reference |
|---|
| ~112 | Strong | I₃⁻ symmetric stretching vibration |[1] |
Note: Raman spectra will also show peaks corresponding to the tetramethylammonium cation, such as C-H and C-N vibrations, but the most characteristic feature for this compound is the strong signal from the triiodide anion.
Experimental Protocol: FT-Raman Spectroscopy
-
Sample Preparation:
-
Data Acquisition:
-
Place the sample holder in the spectrometer's sample compartment.
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum.
-
-
Instrument Parameters (Typical):
-
Laser Wavelength: 1064 nm (Nd:YAG) is commonly used to minimize fluorescence.[2]
-
Laser Power: Use the lowest power necessary to achieve a good signal-to-noise ratio (e.g., 50-200 mW) to prevent sample degradation.[2]
-
Spectral Range: 3500 - 100 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 128-512, depending on the sample's scattering efficiency.[2]
-
-
Data Processing:
-
The instrument software processes the collected signal (an interferogram in FT-Raman) to generate the Raman spectrum.
-
Perform baseline correction, especially to remove any broad fluorescence background that may be present.
-
Identify and label the characteristic Raman shifts.
-
References
- 1. This compound | Reagent for Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 4. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 7. plus.ac.at [plus.ac.at]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
A Technical Guide to the Cholinomimetic Effects of Tetramethylammonium
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the pharmacological properties of tetramethylammonium (TMA), focusing on its effects as a cholinomimetic agent. The active pharmacological entity is the tetramethylammonium cation; it is commonly studied using its halide salts, such as tetramethylammonium triiodide, chloride, or bromide, as these anions are not expected to interfere with its actions[1].
Introduction to Cholinomimetic Action and Tetramethylammonium
Cholinomimetic drugs, also known as cholinergic agonists, are compounds that mimic the effects of the endogenous neurotransmitter acetylcholine (ACh)[2]. These agents exert their effects by directly binding to and activating cholinergic receptors, which are broadly classified into two types: nicotinic and muscarinic receptors[2][3].
-
Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems, at the neuromuscular junction, and in autonomic ganglia[4][5].
-
Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors that mediate slower, modulatory responses in the central nervous system and are the primary receptors for the parasympathetic nervous system, affecting organs like the heart, smooth muscle, and glands[6][7].
Tetramethylammonium is a quaternary ammonium compound and a structural analog of the cationic portion of acetylcholine[8]. Its extensive pharmacological history reveals it as a cholinomimetic that interacts with both nicotinic and muscarinic receptors to produce a range of physiological effects[1].
Mechanism of Action and Receptor Interactions
TMA exhibits a complex pharmacological profile, acting primarily as an agonist at cholinergic receptors, with effects varying by receptor subtype, concentration, and duration of exposure.
Nicotinic Receptor Interactions
TMA is a well-documented agonist at nAChRs. Its primary action is to stimulate these receptors, leading to the opening of the intrinsic ion channel and subsequent membrane depolarization[1]. However, this initial stimulation can be followed by a blockade of neurotransmission, particularly at higher concentrations[1].
Studies on recombinant human muscle nAChRs have characterized TMA as a partial agonist . It is proposed that TMA, much like choline, is inefficient at inducing the initial conformational "flip" required for receptor activation compared to a full agonist like acetylcholine[9][10]. Once this conformational change occurs, however, it opens the channel with reasonable efficiency[9][10]. This partial agonism limits the maximum response that can be achieved. Furthermore, TMA can also act as a channel blocker at concentrations used to activate the receptor[9].
Muscarinic Receptor Interactions
In addition to its nicotinic effects, TMA also functions as a muscarinic agonist[1]. This is particularly evident in cardiac tissue. Studies on isolated rat heart preparations have shown that TMA produces concentration-dependent negative chronotropic (decreased heart rate) and inotropic (decreased force of contraction) effects[8]. These effects are antagonized by the muscarinic blocker atropine, confirming that they are mediated by muscarinic receptors[8].
Quantitative Pharmacological Data
The following tables summarize the observed effects and interactions of Tetramethylammonium across different receptor systems and tissues.
Table 1: Summary of Tetramethylammonium (TMA) Effects on Cholinergic Receptors
| Receptor Type | Tissue/System Studied | Observed Effect | Characterization | Citation(s) |
| Nicotinic (nAChR) | Sympathetic & Parasympathetic Ganglia | Initial stimulation followed by blockade | Agonist/Blocker | [1] |
| Nicotinic (nAChR) | Skeletal Muscle | Initial fasciculations followed by paralysis | Agonist (Depolarizing) | [1] |
| Nicotinic (nAChR) | Recombinant Human Muscle Receptors (HEK cells) | Channel activation and block | Partial Agonist | [9] |
| Muscarinic (mAChR) | Smooth Muscles, Cardiac Muscle, Exocrine Glands | Agonist effects (mimics ACh) | Agonist | |
| Muscarinic (mAChR) | Isolated Rat Right Atria | Negative Chronotropy (decreased rate) | Agonist | [8] |
| Muscarinic (mAChR) | Isolated Rat Papillary Muscle | Negative Inotropy (decreased force) | Agonist | [8] |
Table 2: Quantitative Binding Data for TMA at Muscarinic Receptors
| Preparation | Radioligand | TMA Concentration | Effect on Binding | Finding | Citation |
| Rat Ventricular Membranes | [3H]QNB | 50 mM | Competitive & Non-competitive antagonism | Increased apparent Kd of [3H]QNB from 0.092 nM to 1.14 nM | [8] |
| Rat Ventricular Membranes | [3H]QNB | 50 mM | Competitive & Non-competitive antagonism | Decreased Bmax from 148 fmol/mg to 65 fmol/mg | [8] |
(Note: Kd = Dissociation Constant; Bmax = Maximum Binding Capacity; [3H]QNB = Quinuclidinyl benzilate, a muscarinic antagonist)
Signaling Pathways
Activation of cholinergic receptors by TMA initiates distinct downstream signaling cascades.
Nicotinic Receptor Signaling
As a direct agonist, TMA binds to the extracellular domain of the nAChR, a ligand-gated ion channel. This binding event triggers a conformational change that opens the channel pore, allowing for the rapid influx of cations, primarily Na⁺ and Ca²⁺. The influx of positive ions leads to depolarization of the cell membrane, which can trigger an action potential in neurons or muscle contraction.[4][11]
Caption: TMA binds to nAChR, causing ion influx and cell depolarization.
Muscarinic (M2) Receptor Signaling in the Heart
In cardiac tissue, TMA activates M2 muscarinic receptors, which are coupled to inhibitory G-proteins (Gi). This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the activated G-protein can also directly open G-protein-coupled inwardly-rectifying potassium channels (GIRK), leading to hyperpolarization and a decrease in heart rate.
Caption: TMA activates cardiac M2 receptors, inhibiting cAMP and reducing heart rate.
Key Experimental Protocols
The characterization of TMA's cholinomimetic properties relies on a combination of binding, electrophysiological, and isolated tissue assays.
Radioligand Binding Assays
This technique is used to determine the affinity of a compound for a specific receptor.
-
Preparation: Cell membranes are prepared from a tissue known to express the receptor of interest (e.g., rat brain or heart ventricles)[8][12].
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]nicotine for nAChRs or [³H]QNB for mAChRs) and varying concentrations of the unlabeled test compound (TMA)[8][12].
-
Separation: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration.
-
Quantification: The radioactivity trapped on the filter, representing the bound ligand, is measured using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of TMA that inhibits 50% of specific radioligand binding) is determined. The binding affinity (Ki) can then be calculated.
Isolated Organ Bath Experiments
This method assesses the functional effect of a compound on an intact tissue.
-
Dissection: A specific tissue, such as a rat right atrium or papillary muscle, is carefully dissected and mounted in an organ bath[8].
-
Environment: The bath contains a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Measurement: The tissue is connected to a force or displacement transducer to record physiological parameters like heart rate or contractile force.
-
Drug Application: After a stabilization period, cumulative concentrations of TMA are added to the bath.
-
Analysis: A concentration-response curve is constructed to determine parameters like the EC₅₀ (the concentration of TMA that produces 50% of the maximal response) and the maximum effect (Emax)[13].
Electrophysiological Recording (Single-Channel Patch Clamp)
This powerful technique allows for the direct observation of ion channel activity in response to an agonist.
-
Cell Preparation: A cell expressing the receptor of interest (e.g., a HEK cell transfected with human muscle nAChR subunits) is used[9][10].
-
Pipette & Seal: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance "gigaseal," electrically isolating a small patch of the membrane.
-
Recording: The current flowing through the ion channels within the patch is measured with a highly sensitive amplifier.
-
Agonist Application: TMA is applied to the cell, and the recordings show discrete, step-like changes in current corresponding to the opening and closing of single receptor channels.
-
Analysis: The duration of channel openings, the frequency of opening events, and the amplitude of the current are analyzed to provide detailed insights into the agonist's efficacy and blocking kinetics[9][10].
Caption: Workflow for characterizing a cholinomimetic from binding to function.
Conclusion
Tetramethylammonium (TMA) is a valuable pharmacological tool that demonstrates broad cholinomimetic activity. Its primary mechanism involves the direct stimulation of both nicotinic and muscarinic acetylcholine receptors. It acts as a partial agonist at muscle-type nAChRs, capable of both activating and blocking the ion channel[9][10]. Concurrently, it displays clear agonist effects at muscarinic receptors, notably in cardiac tissue where it mimics parasympathetic stimulation[8]. The dual action of TMA—stimulating ganglia and end-organs while also possessing the ability to block nicotinic receptors—highlights the complexity of its pharmacological profile and underscores its utility in the study of the cholinergic system.
References
- 1. Tetramethylammonium - Wikipedia [en.wikipedia.org]
- 2. lecturio.com [lecturio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. youtube.com [youtube.com]
- 8. Tetramethylammonium is a muscarinic agonist in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonist and blocking actions of choline and tetramethylammonium on human muscle acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonist and blocking actions of choline and tetramethylammonium on human muscle acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EC50 - Wikipedia [en.wikipedia.org]
"Tetramethylammonium triiodide" cation-anion interaction studies
An In-depth Technical Guide to Tetramethylammonium Triiodide: Cation-Anion Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the chemical formula [N(CH₃)₄]⁺I₃⁻, is a quaternary ammonium polyhalide compound that serves as a significant subject of interest in both chemical synthesis and materials science.[1] It is valued as a source of the triiodide anion (I₃⁻) and as a reagent in organic reactions, such as iodination.[1][2] The interaction between the bulky, symmetric tetramethylammonium cation and the linear triiodide anion dictates its solid-state properties, including its crystal structure, polymorphism, and vibrational spectra. Understanding these cation-anion interactions is crucial for applications in crystal engineering and the development of novel materials with specific electronic and optical properties.[3]
This technical guide provides a comprehensive overview of the cation-anion interactions in this compound, presenting key structural, spectroscopic, and thermal data. Detailed experimental protocols for the characterization of this compound are also provided, along with visualizations of experimental workflows and interaction models to facilitate a deeper understanding.
Structural Analysis
The crystal structure of this compound has been primarily elucidated using single-crystal X-ray diffraction (XRD). These studies reveal the arrangement of the tetramethylammonium cations and triiodide anions in the crystal lattice and provide precise measurements of bond lengths and angles.
Crystallographic Data
This compound is known to exhibit polymorphism, meaning it can crystallize in different forms, which can influence its physical properties.[1][3] At least two polymorphic forms have been crystallographically characterized.[3] Key crystallographic parameters for one of the common orthorhombic forms are summarized below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Cell Dimensions | a = 10.60 Å, b = 12.53 Å, c = 21.47 Å |
| Triiodide Bond Lengths | 2.92–2.94 Å |
| Triiodide Bond Angle | 176.8° |
| Cation-Anion Distance | Weak van der Waals interactions (3.85–3.91 Å) |
Data sourced from Benchchem.[1]
Cation-Anion Interactions
The interaction between the large tetramethylammonium cation ([N(CH₃)₄]⁺) and the triiodide anion (I₃⁻) is primarily governed by weak van der Waals forces.[1] The bulky nature of the cation helps to stabilize the linear and sometimes slightly asymmetric geometry of the triiodide anion.[1] Computational studies, including Hirshfeld surface analysis, are employed to map and quantify these weak interactions, which are crucial in determining the overall crystal packing.[1] These analyses reveal that the primary contacts are between the iodine atoms of the anion and the hydrogen atoms of the methyl groups on the cation.
Spectroscopic Characterization
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides valuable insights into the bonding and symmetry of the triiodide anion as influenced by the cation.
Raman Spectroscopy
The symmetric stretching vibration of the I₃⁻ anion is Raman active and typically appears in the 100-120 cm⁻¹ region for a linear, symmetric anion.[3] In this compound, the symmetric stretch is observed around 112 cm⁻¹, which is a redshift compared to the free I₃⁻ ion (around 145 cm⁻¹).[1] This shift indicates a weakening of the I-I bonds due to the cation-anion interactions in the solid state.[1] Distortions in the triiodide anion from perfect symmetry can lead to the appearance of a normally Raman-inactive asymmetric stretching band around 120–140 cm⁻¹.[3]
| Vibrational Mode | Wavenumber (cm⁻¹) | Activity | Notes |
| Symmetric Stretch (ν₁) | ~112 | Raman | Redshifted compared to free I₃⁻, indicating weaker I-I bonds.[1] |
| Asymmetric Stretch (ν₃) | ~120-140 | IR, Raman (if distorted) | Becomes Raman active if the anion symmetry is lowered.[3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct reaction of tetramethylammonium iodide with iodine.[4][5]
Materials:
-
Tetramethylammonium iodide ([N(CH₃)₄]I)
-
Iodine (I₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve tetramethylammonium iodide in a minimal amount of hot ethanol or methanol.[4][5]
-
In a separate container, dissolve a stoichiometric amount (1:1 molar ratio) of iodine in the same solvent.[4]
-
Slowly add the iodine solution to the tetramethylammonium iodide solution while stirring.
-
Allow the resulting solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystallization.[4]
-
Collect the dark, needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and then with a non-polar solvent like hexane to remove residual solvent.[4]
-
Dry the crystals under vacuum.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal.
Procedure:
-
Crystal Selection: A high-quality single crystal of this compound is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). Diffraction patterns are collected at various crystal orientations as the crystal is rotated.[6]
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The phase problem is solved to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[6]
Raman Spectroscopy
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed on a microscope slide or in a capillary tube.
-
Data Acquisition: The sample is placed in the sample compartment of a Raman spectrometer. A laser is focused on the sample, and the scattered light is collected.
-
Instrument Settings:
-
Spectral Range: Typically 50 - 400 cm⁻¹ to observe the I-I vibrations.
-
Resolution: 2-4 cm⁻¹.
-
Laser Power: Kept low to avoid sample degradation, as polyiodides can be sensitive to laser-induced dissociation.[7]
-
-
Data Processing: The resulting spectrum is baseline-corrected, and the peak positions corresponding to the vibrational modes of the triiodide anion are identified.
Computational Analysis
Density Functional Theory (DFT)
DFT calculations are used to model the electronic structure and geometry of the [N(CH₃)₄]⁺I₃⁻ ion pair. These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data. DFT is also used to investigate the nature of the cation-anion interactions, including the degree of charge transfer and the contributions of electrostatic versus covalent character.[1][8]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[9][10] For this compound, this analysis helps to identify the specific contacts between the cation and anion and their relative importance in the crystal packing. The analysis generates 2D fingerprint plots that summarize the different types of intermolecular contacts, such as H···I, I···I, and H···H interactions, and their respective contributions to the overall crystal stability.[1][9]
References
- 1. This compound | Reagent for Research [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. kimmykinly.weebly.com [kimmykinly.weebly.com]
- 5. cscdic.pbworks.com [cscdic.pbworks.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular self-assembly of 1D infinite polyiodide helices in a phenanthrolinium salt - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT04042H [pubs.rsc.org]
- 8. Tetramethylammonium Cation: Directionality and Covalency in Its Interactions with Halide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, crystal structure and Hirshfeld analysis of a new crystalline modification of the radical ion salt octamethylenetetrathiafulvalenium triiodide (OMTTF)I3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure and Hirshfeld surface analysis of the organic–inorganic hybrid compound tris(2-iodoethylammonium) hexaiodidobismuthate(III) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Tetramethylammonium Triiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium triiodide, with the chemical formula C₄H₁₂I₃N, is a quaternary ammonium polyhalide compound that serves as a versatile reagent in various scientific disciplines.[1] It is particularly valued in organic synthesis as a source of the triiodide anion (I₃⁻) and as an effective iodinating agent.[1] Its distinct structural and electronic properties also make it a compound of interest in materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols and visual representations of key processes to support research and development activities.
Physical Properties
This compound is a crystalline solid. Its physical characteristics are crucial for its handling, storage, and application in various experimental setups. The key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂I₃N | [1][2] |
| Molecular Weight | 454.86 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | ~115 °C (estimated) | [4] |
| Solubility | Soluble in polar solvents like water and ethanol. | [3] |
| Crystal System | Orthorhombic (one of its polymorphic forms) | [1] |
Chemical Properties and Reactivity
This compound exhibits a range of chemical properties that make it a valuable tool in synthesis and materials science.
-
Iodinating Agent: It is an effective reagent for the iodination of aromatic compounds, often enabling reactions to proceed under mild, solvent-free conditions with high yields.[1]
-
Phase-Transfer Catalyst Precursor: The compound can function as a precursor to phase-transfer catalysts used in various alkylation reactions.[1]
-
Source of Triiodide: It serves as a stable source of the triiodide anion, which is of interest for its structural and electronic properties.
-
Polymorphism: this compound exhibits polymorphism, meaning it can exist in different crystalline forms, which can influence its physical properties and stability.[1][4]
-
Thermal Stability: The compound is thermally stable at ambient temperatures but will decompose at elevated temperatures. Thermal gravimetric analysis indicates decomposition begins above 400°C.[5] The decomposition pathway typically involves the loss of I₂ from the triiodide anion.[4]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
A common method for the preparation of this compound involves the direct reaction of tetramethylammonium iodide with elemental iodine.[6]
Materials:
-
Tetramethylammonium iodide ((CH₃)₄NI)
-
Iodine (I₂)
-
Methanol or Ethanol
Procedure:
-
Dissolution of Iodine: In a suitable beaker, dissolve the desired amount of iodine (I₂) in a minimal amount of methanol or ethanol with stirring. Gentle heating (e.g., to 55°C) can facilitate dissolution.[6][7]
-
Addition of Tetramethylammonium Iodide: To the iodine solution, add an equimolar amount of tetramethylammonium iodide.[6]
-
Reaction and Dissolution: Continue stirring the mixture while maintaining the temperature until all the tetramethylammonium iodide has dissolved.[6]
-
Crystallization: Remove the beaker from the heat and allow it to cool to room temperature. Subsequently, place the beaker in an ice bath to induce the crystallization of the product.[8]
-
Isolation: Collect the resulting crystals by vacuum filtration.[8]
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol followed by diethyl ether.[6] Air-dry the purified crystals.[6]
Characterization Techniques
The following are typical experimental parameters for the characterization of this compound.
4.2.1. Single-Crystal X-ray Diffraction (XRD)
-
Objective: To determine the three-dimensional crystal structure.
-
Instrument: A single-crystal X-ray diffractometer.
-
Key Parameters:
-
Radiation: Mo Kα or Cu Kα radiation.
-
Temperature: Low-temperature data collection is recommended to minimize thermal motion artifacts.[1]
-
Data Collection: A full sphere of data should be collected using ω and φ scans.
-
Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². Anisotropic refinement for non-hydrogen atoms and fixed isotropic models for hydrogen atoms are typically used.[1]
-
4.2.2. Raman Spectroscopy
-
Objective: To study the vibrational modes, particularly of the triiodide anion.
-
Instrument: A Raman spectrometer.
-
Key Parameters:
-
Excitation Wavelength: A laser with a wavelength that does not cause fluorescence, such as 785 nm or 1064 nm, is often used.
-
Laser Power: Low laser power should be used to avoid sample decomposition.
-
Spectral Range: Typically in the range of 100-3500 cm⁻¹. The symmetric stretch of the I₃⁻ anion is a key feature to observe.[5]
-
4.2.3. Differential Scanning Calorimetry (DSC)
-
Objective: To determine thermal stability and phase transitions.
-
Instrument: A differential scanning calorimeter.
-
Key Parameters:
-
Sample Pans: Aluminum or other inert pans.
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.
-
Heating Rate: A constant heating rate, typically 5-20 °C/min, is applied.
-
Temperature Range: A range that covers the expected melting and decomposition temperatures, for instance, from room temperature to 500 °C.
-
Visualizations
The following diagrams illustrate key processes involving this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | Reagent for Research [benchchem.com]
- 2. This compound | C4H12I3N | CID 6400179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NMeI_salts_JoelSmith | PDF [slideshare.net]
- 8. kimmykinly.weebly.com [kimmykinly.weebly.com]
An In-depth Technical Guide to the Material Safety of Tetramethylammonium Triiodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for Tetramethylammonium triiodide (CAS No. 4337-68-2), intended for professionals in research and drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the safe handling, storage, and disposal of this compound.
Chemical Identification and Physical Properties
This compound is a quaternary ammonium polyhalide. It is crucial to distinguish it from the simpler salt, Tetramethylammonium iodide (CAS No. 75-58-1), as their properties and hazards may differ.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 4337-68-2[1][2] |
| Molecular Formula | C4H12I3N |
| Molecular Weight | 454.86 g/mol [3] |
| Synonyms | Tetramethylazanium triiodide |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Solid, crystalline powder[1] |
| Color | White to light yellow |
| Odor | Odorless |
| Solubility | Soluble in polar solvents like water and ethanol[1] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Decomposition Products | Upon heating, it may decompose to yield trimethylamine and methyl iodide. Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide. |
| Incompatibilities | Strong oxidizing agents[4] |
| Stability | Stable under normal conditions, but may be light-sensitive and hygroscopic. |
Hazard Identification and GHS Classification
While specific GHS classification for this compound is not consistently available in public databases, the hazards can be inferred from related compounds and available safety data sheets. The primary hazards are associated with irritation.
Table 3: GHS Hazard Statements for Related Compound (Tetramethylammonium iodide)
| Hazard Class | Hazard Statement |
| Skin corrosion/irritation | H315: Causes skin irritation[5] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[5] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[5] |
It is prudent to handle this compound with the assumption that it presents similar hazards.
Toxicological Information
Quantitative toxicological data for this compound, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), are largely unavailable in the reviewed literature. Most sources explicitly state "no data available".[6] However, data for the related compound, Tetramethylammonium iodide, is available and may provide some indication of the potential toxicity of the tetramethylammonium cation.
Table 4: Acute Toxicity Data for a Related Compound (Tetramethylammonium iodide - CAS 75-58-1)
| Route of Exposure | Species | Value |
| Intravenous LD50 | Rat | 3.56 mg/kg[4] |
Due to the lack of specific data, this compound should be handled as a substance of unknown toxicity, and exposure should be minimized.
Ecotoxicological Information
Similar to the toxicological data, specific information regarding the ecotoxicity of this compound is not available.[6] Quaternary ammonium compounds, as a class, can be toxic to aquatic life.[7] Therefore, release into the environment should be strictly avoided.
Experimental Protocols
Safe Handling Protocol for Air-Sensitive Solids
Given that this compound is hygroscopic, it should be handled as an air-sensitive solid to maintain its integrity.
Protocol Steps:
-
Preparation: All glassware must be thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of dry, inert gas (e.g., nitrogen or argon) before use.[8]
-
Inert Atmosphere: Handling of the solid should be performed in a controlled inert atmosphere, such as a glovebox or using a Schlenk line.[9]
-
Weighing and Transfer:
-
In a Glovebox: The most secure method is to weigh the solid inside a glovebox.[9] Use a clean spatula to transfer the desired amount to a tared container.
-
Using a Schlenk Line: If a glovebox is unavailable, a solid addition tube can be used. The tube is loaded with the solid inside an inert atmosphere (if possible) and then attached to the reaction flask under a positive flow of inert gas.[9]
-
-
Storage: Store the compound in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere.
Chemical Spill Cleanup Protocol
This protocol outlines the steps for managing a minor spill of this compound in a laboratory setting.
Protocol Steps:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Assess the Spill: Determine the extent of the spill and if it can be managed by laboratory personnel. For large or unmanageable spills, contact the institution's Environmental Health and Safety (EHS) department.
-
Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
A respirator with a particulate filter if there is a risk of dust inhalation.
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[10]
-
Place the spilled material into a clearly labeled, sealable container for hazardous waste.[10]
-
Use a wet paper towel or absorbent pad to wipe the spill area to remove any remaining residue.[10] Place the used cleaning materials into the hazardous waste container.
-
-
Decontamination: Decontaminate the area and any equipment used for cleanup with soap and water.
-
Waste Disposal: Dispose of the sealed container of hazardous waste through your institution's EHS-approved waste disposal program.
Disposal Protocol for Quaternary Ammonium Salts
Unused or waste this compound should be disposed of as hazardous chemical waste.
Protocol Steps:
-
Waste Collection: Collect the waste material in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal Request: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[11] Do not dispose of this material down the drain or in regular trash.
First Aid Measures
Table 5: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Fire-Fighting Measures
This compound is not considered to be a significant fire risk. However, in the event of a fire involving this chemical, the following measures should be taken.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.[4][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C4H12I3N | CID 6400179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Tetramethylammonium iodide | C4H12N.I | CID 6381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. turi.org [turi.org]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. medline.com [medline.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Tetramethylammonium Triiodide: Discovery, History, and Core Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylammonium triiodide, (CH₃)₄NI₃, is a quaternary ammonium polyhalide that has found utility in diverse fields of chemical research, from organic synthesis to materials science. This technical guide provides a comprehensive overview of its discovery, history, physical and chemical properties, synthesis, and structural characteristics. Detailed experimental protocols, tabulated quantitative data, and process visualizations are presented to serve as a practical resource for laboratory professionals.
Discovery and History
The history of this compound is intrinsically linked to the 19th-century exploration of iodine chemistry and the synthesis of quaternary ammonium salts. While the triiodide ion (I₃⁻) itself was observed by early experimenters with iodine over 200 years ago, characterized by the distinct red-brown color it imparts to solutions, the isolation and characterization of its salt with the tetramethylammonium cation came later.
The synthesis of quaternary ammonium salts was pioneered by August Wilhelm von Hofmann in the mid-19th century. His work on the exhaustive methylation of amines laid the foundation for preparing compounds like tetramethylammonium iodide, the precursor to the triiodide salt. The straightforward reaction between an iodide salt and elemental iodine to form polyiodides was also well-established during this period.
Although a definitive first synthesis of this compound is not readily found in seminal publications, it is a logical extension of these foundational discoveries. The compound is readily prepared by the simple addition of iodine to a solution of tetramethylammonium iodide. Its study has been more prominent in modern research, particularly concerning its solid-state structure and its applications as a reagent.
Physicochemical Properties
This compound is a crystalline solid. Its properties are largely defined by the interaction between the large, symmetric tetramethylammonium cation and the linear triiodide anion.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₂I₃N | |
| Molecular Weight | 454.86 g/mol | |
| CAS Number | 4337-68-2 | |
| Appearance | Dark purple to black crystalline solid | |
| Melting Point | Estimated around 115 °C | |
| Solubility | Soluble in polar solvents like ethanol and methanol. |
Crystal Structure and Polymorphism
A significant feature of this compound is its ability to exist in different crystalline forms, a phenomenon known as polymorphism. This property is crucial in materials science, as different polymorphs can exhibit varying stability, solubility, and electronic properties.
Two principal polymorphic forms have been crystallographically characterized:
-
An orthorhombic form with the space group Pnnm.
-
A monoclinic form with the space group P2₁/c.
The crystal structure consists of a lattice where the linear triiodide anions are stabilized by the surrounding tetramethylammonium cations through weak van der Waals interactions. The specific arrangement and packing of these ions differ between the polymorphs.
Experimental Protocols
Synthesis of this compound
The most common method for the preparation of this compound is the direct reaction of tetramethylammonium iodide with elemental iodine in a 1:1 molar ratio.
Materials:
-
Tetramethylammonium iodide ((CH₃)₄NI)
-
Iodine (I₂)
-
Ethanol (95% or absolute)
-
Hexanes (for washing)
-
50 mL Erlenmeyer flask or beaker
-
Stir bar and magnetic stir plate with heating
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
Procedure:
-
Dissolution of Reactants: To a 50 mL Erlenmeyer flask containing a stir bar, add 1.00 g of tetramethylammonium iodide. Add 1.26 g of iodine and 25 mL of ethanol.
-
Reaction: Gently heat the mixture on a hot plate to approximately 55 °C while stirring. Continue heating and stirring until all solids have dissolved. The solution will become a deep, dark red-brown.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To facilitate complete crystallization, place the flask in an ice bath for at least 30 minutes. Dark, needle-like crystals will precipitate from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol, followed by a wash with cold hexanes to remove any residual soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Characterization Techniques
The identity and purity of the synthesized this compound can be confirmed using several analytical methods:
-
Single-Crystal X-ray Diffraction (XRD): This is the definitive method for determining the crystal structure and confirming the formation of a specific polymorph.
-
Raman Spectroscopy: This technique is particularly useful for studying the triiodide anion, which exhibits characteristic symmetric and asymmetric stretching bands.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to study any phase transitions between polymorphs.
-
Iodometric Titration: The iodine content of the synthesized salt can be determined via titration with a standardized sodium thiosulfate solution to confirm the 1:1 stoichiometry of the tetramethylammonium cation to the triiodide anion.
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram outlines the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Polyiodide Equilibrium
The formation of the triiodide anion is an equilibrium process. In the presence of excess iodide, various polyiodide species can form.
Caption: Equilibrium between iodide and triiodide in the presence of iodine.
Applications in Research and Development
This compound serves as a versatile reagent in various research applications:
-
Organic Synthesis: It is an effective iodinating agent for aromatic compounds, often enabling reactions to proceed under mild, solvent-free conditions with high yields. It also acts as a precursor for phase-transfer catalysts.
-
Materials Science: The compound's polymorphism and its temperature-dependent electrical conductivity have made it a subject of interest for the development of electronic and semiconducting materials.
-
Pharmacological Research: While the triiodide salt itself is not a therapeutic agent, the tetramethylammonium cation is a known cholinomimetic, acting as an agonist at nicotinic and muscarinic receptors. This makes it a useful tool compound for studying neurotransmission and receptor pharmacology.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. The compound may be irritating to the eyes, skin, and respiratory system. Store in a cool, dry, and dark place.
Conclusion
This compound is a historically significant compound that continues to be relevant in modern chemical research. Its straightforward synthesis, interesting structural chemistry, and utility as a reagent ensure its continued use in both academic and industrial laboratories. This guide has provided a consolidated resource on its core technical aspects to aid researchers in its synthesis, characterization, and application.
Methodological & Application
Application Notes and Protocols for Mild Condition Iodination Reactions Using Tetramethylammonium Triiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodinated aromatic compounds, or iodoarenes, are crucial intermediates in modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] Their utility arises from the high reactivity of the carbon-iodine bond in various cross-coupling reactions.[1] Tetramethylammonium triiodide ((CH₃)₄NI₃) is a versatile and effective reagent for the iodination of aromatic compounds.[2] It serves as a stable, solid source of iodine, enabling reactions under mild, often solvent-free conditions, and typically provides high yields.[2] This document outlines the reaction mechanism, application notes, and detailed protocols for using this compound and related in-situ methods for the iodination of aromatic substrates.
Reaction Mechanism: Electrophilic Aromatic Substitution
The iodination of aromatic compounds using this compound or related systems proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3] In many protocols, the active iodinating species is generated in situ from tetramethylammonium iodide in the presence of an oxidizing agent.[3]
The key steps are:
-
Generation of Electrophilic Iodine: An iodide anion (I⁻) from tetramethylammonium iodide is oxidized by an agent like Oxone® or hydrogen peroxide to generate a more reactive electrophilic iodine species, such as molecular iodine (I₂) or an iodonium cation (I⁺).[3] When using this compound directly, it acts as the source of electrophilic iodine.
-
Formation of the Sigma Complex: The electron-rich aromatic ring of the substrate (e.g., phenol, aniline) attacks the electrophilic iodine species. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom where the iodine has attached, restoring the aromaticity of the ring and yielding the final iodoaromatic product.[3]
References
Application Notes and Protocols: Tetramethylammonium Triiodide in Solvent-Free Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the reduction of hazardous substances and the development of environmentally benign reaction pathways. A key strategy in this endeavor is the move towards solvent-free reaction conditions. Solvents are a major contributor to chemical waste, and their elimination can lead to safer, more efficient, and cost-effective processes.
Tetramethylammonium triiodide ((CH₃)₄NI₃) is a stable, crystalline polyhalide that is emerging as a valuable reagent in the context of green chemistry. As a solid, it is well-suited for solvent-free applications, acting as a powerful and selective iodinating agent.[1] Its use under solvent-free conditions can simplify experimental procedures, minimize waste, and in some cases, enhance reaction rates and yields.[1] This document provides detailed application notes and protocols for the use of this compound in solvent-free organic synthesis, with a focus on its preparation and application in the iodination of aromatic compounds.
Data Presentation
The use of this compound and analogous reagents under solvent-free conditions has been reported for several types of organic transformations. The following table summarizes representative applications and reported yields.
| Reaction Type | Reagent | Substrate | Conditions | Yield (%) | Reference |
| Aromatic Iodination | This compound | Aromatic Compounds | Solvent-free, mild conditions | High | [1] |
| Aromatic Bromination | Tetramethylammonium tribromide | Anilines, phenols | Solvent-free, 60±5°C | Good to Excellent | a |
| Mechanochemical Synthesis | Tetramethylammonium iodide & Iodine | - | Grinding, room temperature | Quantitative | b |
a: While this data is for the analogous tribromide, it suggests the potential for similar reactivity with the triiodide under solvent-free conditions. b: Inferred from the description of mechanochemical synthesis of similar triiodide salts.[2]
Experimental Protocols
Solvent-Free Mechanochemical Synthesis of this compound
This protocol describes the synthesis of this compound from tetramethylammonium iodide and elemental iodine via a solvent-free mechanochemical process. This method is rapid, efficient, and avoids the use of organic solvents.[2]
Materials:
-
Tetramethylammonium iodide ((CH₃)₄NI)
-
Iodine (I₂)
-
Mortar and pestle
-
Spatula
-
Balance
Procedure:
-
Weigh out equimolar amounts of tetramethylammonium iodide and iodine. For example, use 2.01 g (10 mmol) of tetramethylammonium iodide and 2.54 g (10 mmol) of iodine.
-
Combine the solid reactants in a clean, dry mortar.
-
Grind the mixture vigorously with the pestle for 3-5 minutes at room temperature.
-
Observe the color change as the reactants form a homogeneous, dark crystalline powder, which is the this compound product.
-
The product can be used directly for subsequent reactions without further purification.
Solvent-Free Iodination of an Activated Aromatic Compound
This generalized protocol describes the iodination of an activated aromatic substrate, such as a phenol or aniline, using this compound under solvent-free conditions. This method is based on the reported efficacy of this reagent for such transformations.[1]
Materials:
-
Activated aromatic substrate (e.g., phenol, aniline)
-
This compound ((CH₃)₄NI₃)
-
Mortar and pestle or a small reaction vial with a magnetic stir bar
-
Spatula
-
Hot plate with stirring capabilities (optional, for gentle heating)
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Appropriate organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a mortar or reaction vial, combine the activated aromatic substrate (1 mmol) and this compound (1.1 mmol, 1.1 equivalents).
-
Thoroughly mix the solid reactants by grinding with a pestle or by vigorous magnetic stirring for 5-10 minutes at room temperature.
-
For less reactive substrates, the mixture can be gently heated (e.g., to 40-60°C) with continued stirring.
-
Monitor the progress of the reaction by TLC. To take a sample for TLC, remove a small amount of the reaction mixture and dissolve it in a suitable solvent like ethyl acetate.
-
Upon completion of the reaction (as indicated by the consumption of the starting material), the reaction mixture can be directly purified by column chromatography.
-
Load the solid reaction mixture onto a silica gel column and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the iodinated product.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the purified iodinated aromatic compound.
References
Application Notes and Protocols: Tetramethylammonium Triiodide as a Phase-Transfer Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium iodide (TMAI) is a versatile quaternary ammonium salt that serves as an effective precursor to phase-transfer catalysts (PTCs). In many applications, TMAI itself is the active catalyst, facilitating reactions between reactants in immiscible phases by transporting anions from an aqueous or solid phase into an organic phase.[1][2] This transfer enhances reaction rates and often allows for milder reaction conditions.[2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of tetramethylammonium iodide as a phase-transfer catalyst, including its in-situ formation of other active species.
A key feature of using TMAI is the dual functionality it offers. Beyond the phase-transfer capabilities of the tetramethylammonium cation, the iodide anion can actively participate in the reaction, particularly in nucleophilic substitutions.[1] This co-catalytic activity, often involving the in-situ generation of a more reactive alkyl iodide via the Finkelstein reaction, can significantly improve reaction rates and yields.[1]
Mechanism of Action
The catalytic cycle of tetramethylammonium iodide in a typical phase-transfer system involves the following key steps:
-
Anion Exchange : In the aqueous phase, the tetramethylammonium cation ([N(CH₃)₄]⁺) exchanges its iodide anion (I⁻) for the reacting anion (Y⁻) from an inorganic salt.[1]
-
Phase Transfer : The newly formed lipophilic ion pair, [N(CH₃)₄]⁺Y⁻, migrates across the phase boundary into the organic phase.[1]
-
Reaction in the Organic Phase : In the organic phase, the "naked" anion (Y⁻) is highly reactive due to poor solvation and reacts with the organic substrate (RX) to yield the desired product (RY).[1]
-
Catalyst Regeneration : The tetramethylammonium cation then pairs with the leaving group (X⁻) to form [N(CH₃)₄]⁺X⁻, which is also soluble in the organic phase.[1] This new ion pair can then return to the aqueous phase to restart the catalytic cycle.[1]
The Finkelstein Reaction: A Co-Catalytic Advantage
When using TMAI in reactions with alkyl chlorides or bromides, the iodide ion from the catalyst can displace the original halide on the alkyl substrate. This in-situ generation of a more reactive alkyl iodide is known as the Finkelstein reaction and can significantly accelerate the overall reaction rate.[1]
Visualizing the Catalytic Cycle
Caption: General mechanism of phase-transfer catalysis using TMAI.
Synthesis of Tetramethylammonium Triiodide
This compound can be synthesized from tetramethylammonium iodide and elemental iodine.[3][4] The triiodide can be used as an iodinating agent.[5]
Experimental Protocol: Synthesis of this compound
-
Dissolution of Iodine : In a beaker, dissolve 2.00 g (7.88 mmol) of iodine in 30 mL of methanol with stirring.[2]
-
Addition of TMAI : To the iodine solution, add 1.58 g (7.85 mmol) of tetramethylammonium iodide.[2]
-
Heating and Dissolution : Gently heat the mixture to approximately 55 °C and stir until all solids have dissolved. Keep the beaker covered to minimize solvent evaporation.[2]
-
Crystallization : Once all solids are dissolved, remove the beaker from the heat and place it in an ice bath to induce crystallization.[2][6]
-
Isolation : Collect the crystalline product by vacuum filtration.[2]
-
Drying : Wash the crystals with a small amount of cold methanol and allow them to air-dry.[2]
A similar procedure using ethanol as a solvent has also been reported.[3][4]
Applications in Organic Synthesis
Alkylation of Phenols
TMAI can be used as a phase-transfer catalyst for the O-alkylation of phenols.
| Parameter | Value | Reference |
| Substrate | Phenol | [1] |
| Reagents | Alkyl halide, Potassium carbonate | [1] |
| Catalyst | Tetramethylammonium iodide | [1] |
| Solvent | Toluene | [1] |
| Temperature | 80-110°C (reflux) | [1] |
| Monitoring | Thin-layer chromatography (TLC) | [1] |
Experimental Protocol: Alkylation of Phenol
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, potassium carbonate, and tetramethylammonium iodide.[1]
-
Solvent Addition : Add toluene to the flask.[1]
-
Addition of Alkyl Halide : While stirring the mixture, add the alkyl halide dropwise at room temperature.[1]
-
Reaction : Heat the reaction mixture to 80-110°C and maintain it under reflux with vigorous stirring.[1]
-
Monitoring : Monitor the progress of the reaction by TLC.[1]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature.[1]
-
Extraction : Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic extracts and wash with water and then with brine.[1]
-
Drying and Purification : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography.[1]
C-Alkylation of Active Methylene Compounds
TMAI is also effective in catalyzing the C-alkylation of compounds with active methylene groups, such as diethyl malonate.
| Parameter | Value | Reference |
| Substrate | Diethyl malonate | [1] |
| Reagents | Alkyl halide, Potassium carbonate | [1] |
| Catalyst | Tetramethylammonium iodide | [1] |
| Solvent | DMF | [1] |
| Temperature | 70°C | [1] |
| Monitoring | TLC or Gas chromatography (GC) | [1] |
Experimental Protocol: Alkylation of Diethyl Malonate
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate, potassium carbonate, and tetramethylammonium iodide.[1]
-
Solvent Addition : Add DMF to the flask.[1]
-
Addition of Alkyl Halide : Add the alkyl halide to the stirring suspension at room temperature.[1]
-
Reaction : Heat the mixture to 70°C and stir vigorously.[1]
-
Monitoring : Monitor the reaction progress by TLC or GC.[1]
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture to dissolve the inorganic salts.[1]
-
Extraction and Purification : Follow a similar extraction and purification procedure as described for the alkylation of phenol.[1]
Epoxidation of Alkenes
While other tetraalkylammonium salts are also used, the principle of phase-transfer catalyzed epoxidation is applicable to TMAI.[2]
| Parameter | Value | Reference |
| Substrate | Alkene (1.0 mmol) | [2] |
| Reagents | 30% Hydrogen peroxide (2.0 mmol), Sodium tungstate dihydrate (0.02 mmol, 2 mol%) | [2] |
| Catalyst | Tetramethylammonium iodide (0.05 mmol, 5 mol%) | [2] |
| Solvent | Toluene (5 mL) / Water (2 mL) | [2] |
| Temperature | 60°C | [2] |
| Monitoring | TLC | [2] |
Experimental Protocol: Phase-Transfer Catalyzed Epoxidation
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add the alkene (1.0 mmol), toluene (5 mL), and tetramethylammonium iodide (0.05 mmol, 5 mol%).[2]
-
Reagent Addition : In a separate flask, prepare a solution of 30% hydrogen peroxide (2.0 mmol) and sodium tungstate dihydrate (0.02 mmol, 2 mol%) in water (2 mL).[2]
-
Reaction Execution : Add the aqueous peroxide solution to the stirred organic solution. Heat the biphasic mixture to 60°C.[2]
-
Monitoring : Monitor the reaction progress by thin-layer chromatography.[2]
Experimental Workflow Visualization
Caption: A typical experimental workflow for a PTC reaction.
Comparative Data: TMAI vs. TBAI
The choice of phase-transfer catalyst can significantly impact reaction efficiency. The primary difference between tetramethylammonium iodide (TMAI) and tetrabutylammonium iodide (TBAI) is the length of the alkyl chains, which affects their lipophilicity and solubility.[7]
| Property | Tetramethylammonium Iodide (TMAI) | Tetrabutylammonium Iodide (TBAI) | Rationale |
| Lipophilicity | Lower | Higher | Longer butyl chains increase organic solubility.[7] |
| Aqueous Solubility | Higher | Lower | Shorter methyl groups lead to greater water solubility.[7] |
| Ion Pair | Tighter | Looser | The larger tetrabutylammonium cation provides better charge shielding, leading to a more reactive "naked" anion.[7] |
| General Efficacy | Effective in some systems | Generally more effective for standard liquid-liquid PTC reactions in non-polar organic phases.[7] | TBAI's higher lipophilicity allows for a greater concentration of the catalyst-anion pair in the organic phase.[7] |
For most standard biphasic systems with a non-polar organic solvent, TBAI is often the superior choice due to its enhanced lipophilicity.[7] However, TMAI may be advantageous in specialized applications or in inverse phase-transfer catalysis.[7]
Conclusion
Tetramethylammonium iodide is a valuable and cost-effective precursor for phase-transfer catalysis in a variety of organic transformations.[2] Its utility is enhanced by the co-catalytic role of the iodide ion. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to utilize TMAI in their synthetic endeavors. The choice of catalyst and reaction conditions should be optimized for each specific application.
References
Application Notes and Protocols: Tetramethylammonium Triiodide as a Supporting Electrolyte in Electrochemistry
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the application of tetramethylammonium triiodide (TMAI₃) as a supporting electrolyte in various electrochemical systems. It includes its physicochemical properties, primary applications, and detailed experimental protocols for its synthesis and use.
Introduction
This compound, with the chemical formula (CH₃)₄NI₃, is a quaternary ammonium polyhalide salt.[1][2] In the field of electrochemistry, it is a key component, particularly as part of the iodide/triiodide (I⁻/I₃⁻) redox couple, which is fundamental to the operation of high-performance Dye-Sensitized Solar Cells (DSSCs).[3][4] The tetramethylammonium cation ((CH₃)₄N⁺) provides good solubility and ionic conductivity in non-aqueous solvents, while the triiodide anion (I₃⁻) acts as the primary redox mediator.[2][5] Its stability and well-defined electrochemical behavior make it a valuable tool for researchers.[6]
Physicochemical and Electrochemical Properties
This compound is a crystalline solid.[2] Its properties are crucial for its function in electrochemical applications. The stability of the electrolyte is primarily dictated by the reduction of the tetramethylammonium cation at the cathodic limit and the oxidation of the iodide/triiodide system at the anodic limit.[7]
Data Presentation
The key properties of this compound are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂I₃N | [1][2] |
| Molecular Weight | 454.86 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2][6] |
| Melting Point | ~115 °C (estimated) | [8] |
| Stability | Stable under normal conditions; can be light-sensitive | [6] |
| Solubility | Soluble in polar solvents like methanol, ethanol, and acetonitrile | [2][8][9] |
Table 2: Electrochemical Properties and Parameters
| Parameter | Value / Description | Source(s) |
| Primary Role | Supporting electrolyte, Redox mediator (I⁻/I₃⁻ couple) | [5][9] |
| Anodic Limit | Determined by the oxidation of iodide (I⁻) to triiodide (I₃⁻) and then to iodine (I₂). | [5][7][10] |
| Cathodic Limit | Determined by the reduction of the tetramethylammonium (TMA⁺) cation or the solvent. | [7][10] |
| I⁻/I₃⁻ Redox Potential | ~0.35 V vs. Normal Hydrogen Electrode (NHE) | [4] |
| Electrochemical Window | Offers a wide potential window suitable for many electrochemical studies in aprotic solvents. | [7][11] |
Key Applications
Dye-Sensitized Solar Cells (DSSCs)
The most prominent application of this compound is within the electrolyte of DSSCs. The I⁻/I₃⁻ redox couple is the most successful mediator for these cells, contributing to high efficiencies and long-term stability.[4][12]
Mechanism in DSSCs:
-
A dye molecule, excited by sunlight, injects an electron into a semiconductor (e.g., TiO₂).[3]
-
The oxidized dye is then regenerated by accepting an electron from an iodide ion (I⁻), which is oxidized in the process.[4]
-
The resulting oxidized species rapidly form triiodide (I₃⁻).
-
Triiodide diffuses to the counter electrode, where it is reduced back to iodide, completing the circuit.[4]
The slow recombination kinetics between electrons in the TiO₂ and the triiodide anion is a key factor that distinguishes the I⁻/I₃⁻ couple from other redox mediators and contributes to the high efficiency of the cell.[4]
Caption: Electron and redox flow in a Dye-Sensitized Solar Cell (DSSC).
Organic Electrochemistry
This compound is also utilized as a supporting electrolyte in organic electrochemical synthesis.[9] It provides the necessary conductivity for non-aqueous solutions and is electrochemically stable across a wide potential range, preventing it from interfering with the desired reactions.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound ((CH₃)₄NI₃)
This protocol describes a common method for synthesizing this compound from tetramethylammonium iodide and iodine.[9][13]
Materials:
-
Tetramethylammonium iodide ((CH₃)₄NI)
-
Iodine (I₂)
-
Ethanol
-
50 mL Beaker
-
Stirring rod
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Hexane (for washing)
Procedure:
-
Dissolution: In a 50 mL beaker, combine 0.5 g of tetramethylammonium iodide and 0.6 g of iodine.[13] Add 12 mL of ethanol.[13]
-
Heating: Place the beaker on a hot plate in a fume hood. Gently heat the mixture (e.g., to ~55 °C) and stir until all solids have completely dissolved.[9] Keep the beaker covered to minimize solvent evaporation.[9]
-
Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Avoid agitation to encourage the formation of larger crystals.[13]
-
Cooling: Once the solution has reached room temperature, place the beaker in an ice bath for approximately 10-15 minutes to maximize crystal precipitation.[9][13]
-
Isolation: Collect the crystalline product by vacuum filtration.[9][13]
-
Washing: Wash the collected crystals with a small amount of cold hexane until the filtrate runs colorless.[13]
-
Drying: Allow the final product to air-dry completely.[13]
References
- 1. This compound | Reagent for Research [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Characteristics of the iodide/triiodide redox mediator in dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. kimmykinly.weebly.com [kimmykinly.weebly.com]
Application of Tetramethylammonium Triiodide in Perovskite Solar Cell Fabrication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their remarkable power conversion efficiencies (PCEs) and potential for low-cost manufacturing. However, challenges related to the stability and performance of perovskite films hinder their widespread commercialization. Additive engineering, the incorporation of small amounts of specific compounds into the perovskite precursor solution, has proven to be an effective strategy to address these issues. Tetramethylammonium triiodide (TMAI3), a quaternary ammonium salt, has garnered significant attention as an additive that can substantially improve the quality of the perovskite layer and the overall device performance. This document provides detailed application notes and experimental protocols for the use of TMAI3 in the fabrication of perovskite solar cells.
Mechanism of Action
The beneficial effects of incorporating this compound (TMAI) in perovskite solar cells stem from several key mechanisms that collectively enhance the quality of the perovskite film and the performance of the resulting device.[1]
-
Defect Passivation: The large tetramethylammonium (TMA+) cations and iodide (I-) anions from TMAI can effectively passivate defects within the perovskite crystal structure. TMA+ cations can accumulate at the grain boundaries and the surface of the perovskite film, neutralizing charged defects that would otherwise act as non-radiative recombination centers. This reduction in defect density leads to longer charge carrier lifetimes and contributes to higher open-circuit voltages (Voc) and fill factors (FF).
-
Crystal Growth Modulation: TMAI influences the crystallization kinetics of the perovskite film. Its presence in the precursor solution can lead to the formation of intermediate phases that facilitate the growth of larger, more uniform perovskite grains with a preferred orientation. This improved morphology results in a film with fewer grain boundaries and pinholes, which enhances the short-circuit current density (Jsc) by providing more direct pathways for charge transport.
-
Formation of 2D/3D Heterostructures: The bulky TMA+ cation can induce the formation of a thin, two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite. This 2D capping layer can act as a protective barrier, enhancing the perovskite's resistance to environmental degradation from moisture and oxygen.
-
Strain Relaxation: The incorporation of the large TMA+ cation can help to relax lattice strain within the perovskite crystal structure. This reduction in internal stress can improve the long-term stability of the perovskite film.
Data Presentation
The inclusion of TMAI as an additive in the perovskite precursor solution has been shown to improve the photovoltaic performance of the resulting solar cells. The following table summarizes the representative impact of TMAI on the key performance parameters of methylammonium lead iodide (MAPbI3) based perovskite solar cells.
| Additive | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] |
| None (Control) | ~18.2 | ~1.05 | ~22.5 | ~77 |
| TMAI | ~20.4 | ~1.12 | ~23.1 | ~80 |
Note: The values presented are representative and can vary depending on the specific perovskite composition, device architecture, and fabrication conditions. The addition of an optimized amount of TMAI has been shown to increase the PCE by over 12% compared to a pristine device.[2]
Experimental Protocols
The following are detailed protocols for the fabrication of perovskite solar cells using TMAI in both one-step and two-step deposition methods.
Protocol 1: One-Step Spin-Coating Method
This method involves the co-deposition of all precursor materials in a single step.
1. Substrate Preparation: a. Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 15 minutes to enhance wettability.
2. Electron Transport Layer (ETL) Deposition: a. Prepare a SnO2 precursor solution (e.g., a diluted commercial nanoparticle ink). b. Spin-coat the SnO2 solution onto the FTO substrate at 3000 rpm for 30 seconds. c. Anneal the substrates at 150°C for 30 minutes.
3. Perovskite Precursor Solution Preparation (with TMAI): a. In a nitrogen-filled glovebox, prepare a 1.4 M perovskite precursor solution by dissolving lead iodide (PbI2) and methylammonium iodide (MAI) in a 4:1 (v/v) mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). b. Prepare a stock solution of TMAI in DMF (e.g., 0.1 M). c. Add the desired amount of the TMAI stock solution to the perovskite precursor solution to achieve the target TMAI concentration (e.g., 0.5 - 2 mol% with respect to PbI2). Stir the final solution at room temperature for at least 1 hour.
4. Perovskite Film Deposition: a. Transfer the ETL-coated substrates into the glovebox. b. Spin-coat the perovskite precursor solution with TMAI onto the ETL at 4000 rpm for 30 seconds. c. During the last 10 seconds of spinning, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the center of the substrate. d. Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.
5. Hole Transport Layer (HTL) Deposition: a. Prepare a solution of Spiro-OMeTAD (72.3 mg/mL) in chlorobenzene, doped with Li-TFSI (17.5 µL of 520 mg/mL in acetonitrile) and 4-tert-butylpyridine (TBP, 28.8 µL). b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
6. Electrode Deposition: a. Mask the desired electrode area. b. Thermally evaporate an 80 nm thick gold (Au) or silver (Ag) electrode onto the HTL.
Protocol 2: Two-Step Sequential Deposition Method
This method involves the sequential deposition of the inorganic and organic components of the perovskite.
1. Substrate and ETL Preparation: a. Follow steps 1a and 1b from Protocol 1. b. Follow steps 2a and 2b from Protocol 1.
2. PbI2 Deposition: a. Prepare a 1 M solution of PbI2 in DMF. b. In a nitrogen-filled glovebox, spin-coat the PbI2 solution onto the ETL-coated substrate at 2000 rpm for 30 seconds. c. Anneal the PbI2-coated substrate at 70°C for 30 minutes.
3. Organic Cation Solution Preparation (with TMAI): a. Prepare a solution of MAI in isopropanol (e.g., 40 mg/mL). b. Add the desired amount of TMAI to the MAI solution (e.g., to achieve a specific molar ratio with respect to the deposited PbI2).
4. Perovskite Conversion: a. Dip the cooled PbI2-coated substrate into the MAI/TMAI solution for a specific duration (e.g., 30-60 seconds). b. After dipping, rinse the substrate with pure isopropanol and dry with a nitrogen stream. c. Anneal the resulting perovskite film at 100-150°C for 10-30 minutes.
5. HTL and Electrode Deposition: a. Follow steps 5a, 5b, 6a, and 6b from Protocol 1.
Mandatory Visualizations
Caption: Experimental workflows for one-step and two-step perovskite solar cell fabrication with TMAI.
References
Application Notes and Protocols: Tetramethylammonium Triiodide for Conductive Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetramethylammonium triiodide ((CH₃)₄NI₃) is a quaternary ammonium polyhalide salt that has garnered significant interest in materials science.[1] Composed of a large, symmetric tetramethylammonium ((CH₃)₄N⁺) cation and a linear triiodide (I₃⁻) anion, this compound serves as a versatile reagent.[1][2] Its applications extend from being an iodinating agent in organic synthesis to a component in the development of conductive materials and ion transport systems.[2][3] The distinct structural and electronic properties of tetramethylammonium polyiodides, including their semiconducting nature, make them compelling candidates for applications in electronics, fuel cells, and solar cells.[2][4][5] The conductivity of these materials is closely linked to the formation of polyiodide chains, with conductivity generally increasing with the number of iodine atoms.[5] This document provides detailed protocols for the synthesis of this compound and its characterization, along with insights into its application in conductive materials.
Properties of this compound
The physical and chemical properties of this compound are summarized in the table below. The large tetramethylammonium cation is particularly effective at stabilizing polyiodide anions like triiodide.[1] The compound can also exist in different crystalline forms, a property known as polymorphism, which can influence its physical characteristics and stability.[2]
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂I₃N | [3] |
| Molecular Weight | 454.86 g/mol | [2] |
| CAS Number | 4337-68-2 | [3] |
| Appearance | Purple, rod-shaped crystals | [6] |
| Canonical SMILES | C--INVALID-LINK--(C)C.I[I-]I | [3] |
| Solubility | Soluble in polar solvents like ethanol and methanol. | [1][7] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct reaction of equimolar amounts of tetramethylammonium iodide and elemental iodine in a suitable solvent.[1][6]
Materials and Equipment:
-
Tetramethylammonium iodide ((CH₃)₄NI)
-
Iodine (I₂)
-
Ethanol (95% or absolute)
-
Hexane or Diethyl ether (for washing)
-
50 mL Beaker
-
Magnetic stir bar and hot plate
-
Stirring rod
-
Ice bath
-
Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Vials for sample storage
Protocol:
-
Reactant Preparation: Weigh 0.5 g of tetramethylammonium iodide and add it to a 50 mL beaker. Use a stirring rod to break up any clumps.[6]
-
Dissolution: Add 0.6 g of iodine and 12 mL of 95% ethanol to the beaker.[6]
-
Reaction: Place the beaker on a hot plate in a fume hood. Gently heat the solution (e.g., to 50-55°C) and stir slowly until both reactants have completely dissolved.[1][6] This process should take approximately 10 minutes.[6] Avoid excessive heating to prevent the premature formation of small crystals.[6]
-
Crystallization: Remove the beaker from the hot plate and allow it to cool slowly to room temperature without agitation to encourage the growth of larger crystals.[6]
-
Cooling: Once the beaker has reached room temperature and crystals have formed, place it in an ice bath for approximately 10 minutes to maximize crystal yield.[4][6]
-
Filtration and Washing: Collect the crystals using suction filtration. Wash the collected crystals with a small amount of cold solvent, such as hexane or diethyl ether, until the filtrate runs colorless.[1][6]
-
Drying: Air-dry the purified crystals overnight on the filter paper or in a desiccator.[1][6]
-
Storage: Weigh the final product and store it in a labeled, capped vial.[6] A typical yield for this reaction is around 71.55%.[6]
References
Protocol for the synthesis of "Tetramethylammonium triiodide" in the lab
Introduction
Tetramethylammonium triiodide, with the chemical formula (CH₃)₄NI₃, is a polyiodide salt that consists of a tetramethylammonium cation and a linear triiodide anion.[1] This compound is a valuable reagent in organic synthesis and materials science.[2] It is typically prepared through the reaction of equimolar amounts of tetramethylammonium iodide and elemental iodine.[3] The large, symmetric tetramethylammonium cation is effective at stabilizing the triiodide anion. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound suitable for research and development laboratories.
The synthesis is based on the following chemical reaction:
(CH₃)₄NI + I₂ → (CH₃)₄NI₃[4]
This reaction demonstrates the formation of a polyiodide salt where a molecule of iodine combines with an iodide salt.
Data Presentation: Reactant & Product Information
The following table summarizes the quantitative data for a typical laboratory-scale synthesis. The molar quantities are based on the masses used in the referenced experimental protocol.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) | Role |
| Tetramethylammonium Iodide | (CH₃)₄NI | 201.05[5] | 0.50 | 0.00249 | Reactant (Excess) |
| Iodine | I₂ | 253.81 | 0.60 | 0.00236 | Reactant (Limiting) |
| This compound | (CH₃)₄NI₃ | 454.86[6] | 1.07 | 0.00236 | Product (Theoretical Yield) |
Note: Based on the molar quantities, iodine is the limiting reagent in this specific example.[4]
Experimental Protocol
This protocol details the synthesis of this compound via crystallization.
Materials and Equipment:
-
Tetramethylammonium iodide ((CH₃)₄NI)
-
Iodine (I₂)
-
Ethanol (95% or absolute)
-
Hexane (for washing)
-
50 mL Beaker
-
Glass stirring rod
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum tubing)
-
Filter paper
Procedure:
-
Preparation of Reactants:
-
Dissolution:
-
Add 12 mL of ethanol to the beaker containing the reactants.[4]
-
Place the beaker on a hot plate in a fume hood.
-
Gently heat the mixture at a low temperature while stirring continuously. Heat and stir until all the solids have completely dissolved, which should take approximately 10 minutes. Avoid overheating to prevent premature crystallization.[4]
-
-
Crystallization:
-
Once the solids are fully dissolved, remove the beaker from the hot plate and allow it to cool undisturbed to room temperature. Crystals will begin to form as the solution cools.[4]
-
After the beaker has reached room temperature, place it in an ice bath for approximately 10 minutes to maximize crystal formation.[7]
-
-
Product Isolation and Purification:
-
Set up a vacuum filtration apparatus.
-
Collect the formed crystals by pouring the cold mixture into the Büchner funnel under vacuum.
-
Wash the collected crystals with small portions of cold hexane until the filtrate runs colorless. This step removes any residual soluble impurities.[4]
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper or in a desiccator overnight to remove all solvent.[3]
-
Once completely dry, weigh the final product and determine the percent yield.
-
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Iodine (I₂): Toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes.[3]
-
Ethanol (C₂H₅OH): Flammable liquid. Keep away from open flames and other ignition sources.[3]
-
Tetramethylammonium Iodide ((CH₃)₄NI): Handle with care. While not as hazardous as iodine, it can cause irritation.[3][8]
-
Hexane (C₆H₁₄): Flammable liquid and can cause irritation.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis protocol.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | Reagent for Research [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kimmykinly.weebly.com [kimmykinly.weebly.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C4H12I3N | CID 6400179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMeI_salts_JoelSmith | PDF [slideshare.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Application Note: Characterization of Tetramethylammonium Triiodide Polymorphs using Raman Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetramethylammonium triiodide ((CH₃)₄NI₃), a quaternary ammonium polyhalide, is known to exist in at least two polymorphic forms, which are crystalline structures with the same chemical composition but different arrangements of molecules in the crystal lattice.[1] These polymorphs have been crystallographically characterized with space groups Pnnm and P2₁/c.[1] The different crystal packing in these polymorphs can significantly influence the symmetry of the triiodide anion (I₃⁻), leading to distinct vibrational properties that can be effectively probed by Raman spectroscopy. This application note provides a detailed protocol for the synthesis and Raman spectroscopic characterization of this compound polymorphs, highlighting the key spectral features for their differentiation.
Polymorphism in triiodide salts is often associated with variations in the symmetry of the triiodide anion. The I₃⁻ ion can be linear and symmetric (D∞h symmetry) or asymmetric (C∞v symmetry). These differences in symmetry give rise to distinct Raman spectral signatures. For a symmetric triiodide anion, only the symmetric stretching mode (ν₁) is Raman active, resulting in a single, strong band typically observed around 112 cm⁻¹.[2] In the case of an asymmetric triiodide anion, the asymmetric stretching mode (ν₃), usually found around 140 cm⁻¹, also becomes Raman active.[1] This allows for a clear differentiation between polymorphs that induce different symmetries in the triiodide anion.
Data Presentation
The following table summarizes the expected Raman peak assignments for the characterization of this compound polymorphs based on the symmetry of the triiodide anion.
| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Associated Polymorph Type |
| ν₁ (Symmetric Stretch) | ~ 112 | Strong, sharp peak | Expected in both polymorphs |
| ν₃ (Asymmetric Stretch) | ~ 140 | Medium intensity peak | Indicative of the polymorph with an asymmetric I₃⁻ anion |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound. The resulting product may be a mixture of polymorphs.
Materials:
-
Tetramethylammonium iodide ((CH₃)₄NI)
-
Iodine (I₂)
-
Ethanol
Procedure:
-
In a 50 mL beaker, dissolve 0.5 g of tetramethylammonium iodide in 12 mL of ethanol. Break up any clumps with a stirring rod.
-
Add 0.6 g of iodine to the solution.
-
Gently heat the mixture on a hot plate with stirring until all the solids have dissolved.
-
Remove the beaker from the hot plate and allow it to cool to room temperature undisturbed.
-
Once at room temperature, place the beaker in an ice bath for approximately 10 minutes to facilitate crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Allow the crystals to air-dry completely.
Raman Spectroscopy Analysis
Instrumentation and Parameters:
-
Raman Spectrometer: A high-resolution Raman microscope is recommended.
-
Laser Wavelength: A 785 nm laser is suitable to minimize fluorescence.
-
Laser Power: Use a low laser power (e.g., 1-5 mW at the sample) to prevent photo-decomposition of the sample. Neutral density filters can be used to attenuate the laser power.
-
Objective: A 10x or 20x objective is appropriate for focusing the laser onto the crystalline sample.
-
Spectral Range: 50 - 400 cm⁻¹ to cover the relevant vibrational modes of the triiodide anion.
-
Acquisition Time and Accumulations: Adjust as necessary to obtain a good signal-to-noise ratio (e.g., 10-second exposure, 5 accumulations).
Procedure:
-
Place a small amount of the crystalline this compound sample on a microscope slide.
-
Focus the microscope on the sample.
-
Acquire the Raman spectrum using the parameters outlined above.
-
Process the spectrum by performing a baseline correction to remove any background signal.
-
Identify and label the characteristic peaks corresponding to the symmetric and asymmetric stretches of the triiodide anion.
Mandatory Visualization
The logical workflow for the characterization of this compound polymorphs can be visualized as follows:
Caption: Workflow for Polymorph Characterization.
References
Application Notes and Protocols: Tetramethylammonium Triiodide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium triiodide (C₄H₁₂I₃N) is a quaternary ammonium polyhalide that serves as a versatile and efficient reagent in organic synthesis.[1][2] It is particularly valued as a mild and effective iodinating agent for various organic compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its primary application in the iodination of aromatic compounds. While the synthesis of quaternary ammonium salts is a broad field, the direct application of this compound for the synthesis of other quaternary ammonium salts is not extensively documented in the reviewed literature. Therefore, this guide will also cover the general principles of quaternary ammonium salt synthesis, such as the Menschutkin reaction, for a comprehensive understanding.
Core Applications of this compound
This compound is primarily utilized as a source of iodine in a stable, solid form, making it easier and safer to handle compared to elemental iodine. Its key applications include:
-
Iodination of Aromatic Compounds: It is an effective reagent for the iodination of aromatic systems under mild, often solvent-free conditions, leading to high yields of the desired products.[1][2]
-
Precursor to a Phase-Transfer Catalyst: While not a direct phase-transfer catalyst itself in most applications, it can serve as a precursor in certain reaction systems.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the preparation of this compound from tetramethylammonium iodide and elemental iodine.
Materials:
-
Tetramethylammonium iodide
-
Iodine
-
Ethanol
-
50 mL Beaker
-
Stirring rod
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Preparation: To a 50 mL beaker, add 0.5 g of tetramethylammonium iodide. Use a stirring rod to break up any large clumps.
-
Dissolution: Add 0.6 g of iodine and 12 mL of ethanol to the beaker.
-
Heating: Place the beaker on a hot plate in a fume hood and gently heat the solution while stirring. Continue heating until all the tetramethylammonium iodide has dissolved. This process should take approximately 10 minutes at a low temperature to avoid premature crystallization.
-
Crystallization: Once all solids have dissolved, remove the beaker from the hot plate and allow it to cool to room temperature undisturbed. Crystals of this compound will begin to form.
-
Cooling: After the solution has reached room temperature, place the beaker in an ice bath for about 10 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual ethanol.
-
Drying: Allow the crystals to air dry completely.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Tetramethylammonium iodide | 201.05 | 0.5 | 2.49 |
| Iodine | 253.81 | 0.6 | 2.36 |
| This compound | 454.86 | - | - |
Note: Based on the stoichiometry, iodine is the limiting reagent in this specific protocol.
Protocol 2: Iodination of Aromatic Compounds using this compound
This protocol provides a general method for the iodination of activated aromatic compounds.
Materials:
-
Activated aromatic substrate (e.g., aniline, phenol)
-
This compound
-
Appropriate solvent (if not solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic substrate and a stoichiometric equivalent of this compound. For solvent-free conditions, ensure the reactants are well-mixed.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The optimal temperature and reaction time will depend on the specific substrate. Reactions are often carried out under mild conditions.
-
Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted iodine.
-
Purification: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Expected Outcome: This method generally provides high yields (>90%) for the iodination of various aromatic substrates.[1]
Synthesis of Quaternary Ammonium Salts: General Principles
While this compound is not a common direct reagent for the synthesis of other quaternary ammonium salts, understanding the fundamental methods for their preparation is crucial for researchers in this field. The most common method is the Menschutkin reaction .
The Menschutkin Reaction
The Menschutkin reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
General Reaction Scheme:
R₃N + R'-X → [R₃NR']+X⁻
Where:
-
R₃N is a tertiary amine
-
R'-X is an alkyl halide (iodides are most reactive)
-
[R₃NR']+X⁻ is the resulting quaternary ammonium salt
Logical Workflow for the Menschutkin Reaction:
Caption: Workflow for the synthesis of quaternary ammonium salts via the Menschutkin reaction.
Signaling Pathways and Logical Relationships
The utility of this compound in iodination can be visualized as a straightforward reaction pathway.
Diagram of Aromatic Iodination:
References
Application Notes and Protocols: Investigating the Semiconducting Properties of Tetramethylammonium Triiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium triiodide ((CH₃)₄NI₃), a quaternary ammonium polyhalide, has garnered significant interest in materials science due to its notable semiconducting properties.[1] Composed of a tetramethylammonium cation and a linear triiodide anion, its solid-state structure facilitates charge transport, making it a candidate for applications in electronic devices and as a component in perovskite solar cells.[2] The conductivity is primarily attributed to a hole-hopping mechanism along the polyiodide chains.[2]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of the semiconducting properties of this compound.
Data Presentation
Semiconducting Properties of Tetramethylammonium Polyiodides
| Compound | Crystal System | Resistivity (Ω·cm) at 20°C | Band Gap (eV) | Predominant Carrier |
| This compound | Orthorhombic | ~10⁷ - 10¹⁰ | ~1.3 - 2.6 | Holes |
| Tetramethylammonium pentaiodide | Tetragonal | Lower than triiodide | ~1.36 | Holes |
| Tetramethylammonium enneaiodide | Monoclinic | Lower than pentaiodide | Lower than pentaiodide | Holes |
Note: The resistivity and band gap values can vary depending on the crystalline form (polymorph) and the presence of defects.[1]
Crystallographic Data of this compound Polymorphs
| Polymorph | Crystal System | Space Group | Key Structural Features | Potential Impact on Semiconducting Properties |
| α-form | Orthorhombic | Pnnm | Linear and symmetric triiodide anions. | The ordered packing of triiodide chains is expected to facilitate charge transport. |
| β-form | Monoclinic | P2₁/c | Slightly bent and asymmetric triiodide anions.[3] | The asymmetry may introduce localized states, potentially affecting charge carrier mobility and conductivity.[3] |
Experimental Protocols
Synthesis of this compound Crystals
This protocol describes the solution-based synthesis of this compound single crystals suitable for semiconductor property measurements.
Materials:
-
Tetramethylammonium iodide ((CH₃)₄NI)
-
Iodine (I₂)
-
Ethanol (95% or absolute)
-
Diethyl ether
Procedure:
-
Dissolution: In a 50 mL beaker, dissolve 0.6 g of iodine in 12 mL of 95% ethanol. Gentle heating on a hot plate under a fume hood can aid dissolution.
-
Reaction: To the iodine solution, add 0.5 g of tetramethylammonium iodide. Stir the mixture until all the tetramethylammonium iodide has dissolved completely.
-
Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. To promote crystallization, the beaker can be placed in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol followed by diethyl ether to remove any unreacted starting materials and residual solvent.
-
Drying: Air-dry the crystals or dry them in a desiccator.
Preparation of this compound Thin Films
This protocol outlines the preparation of thin films of this compound, which are essential for various electronic device applications.
Materials:
-
Synthesized this compound powder
-
A suitable solvent (e.g., a mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO))
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin coater
Procedure:
-
Solution Preparation: Prepare a precursor solution by dissolving this compound powder in the chosen solvent system. The concentration will depend on the desired film thickness.
-
Substrate Cleaning: Thoroughly clean the substrates by sonication in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas.
-
Spin Coating: Dispense the precursor solution onto the center of the substrate. Spin coat at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to achieve a uniform film.
-
Annealing: Transfer the coated substrate to a hotplate and anneal at a specific temperature (e.g., 100 °C) for a defined time (e.g., 10 minutes) to remove the solvent and improve film crystallinity.
Characterization of Semiconducting Properties
This protocol describes the measurement of the electrical conductivity of a this compound single crystal or thin film using the four-probe method.
Apparatus:
-
Four-point probe setup with collinear, equally spaced probes
-
Source measure unit (SMU) or a constant current source and a voltmeter
-
Sample holder
Procedure:
-
Sample Mounting: Mount the this compound single crystal or thin film on the sample holder.
-
Probe Contact: Gently lower the four probes onto the surface of the sample, ensuring good electrical contact.
-
Measurement:
-
Apply a constant DC current (I) through the two outer probes.
-
Measure the voltage (V) across the two inner probes.
-
-
Calculation of Sheet Resistance (for thin films):
-
Sheet Resistance (Rₛ) = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)
-
-
Calculation of Bulk Resistivity (for single crystals):
-
Resistivity (ρ) = 2πs * (V / I), where 's' is the probe spacing.
-
-
Calculation of Conductivity:
-
Conductivity (σ) = 1 / ρ
-
This protocol details the use of UV-Visible spectroscopy to determine the optical band gap of a this compound thin film.
Apparatus:
-
UV-Visible spectrophotometer
-
Quartz cuvette (for solutions) or a thin film holder
Procedure:
-
Sample Preparation: Place the this compound thin film in the spectrophotometer's sample holder.
-
Measurement: Record the absorbance spectrum of the thin film over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis (Tauc Plot):
-
Convert the wavelength (λ) to photon energy (E) using the equation: E (eV) = 1240 / λ (nm).
-
Calculate the absorption coefficient (α) from the absorbance (A) and film thickness (t): α = 2.303 * A / t.
-
For a direct band gap semiconductor, plot (αE)² versus E. For an indirect band gap semiconductor, plot (αE)¹ᐟ² versus E.
-
Extrapolate the linear portion of the Tauc plot to the energy axis (where (αE)ⁿ = 0). The intercept on the energy axis gives the optical band gap (E_g).
-
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for synthesis and characterization of TMAI.
Logical Relationship of Crystal Structure to Conductivity
References
Tetramethylammonium Triiodide: A Versatile Reagent in Crystal Engineering
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium triiodide, (CH₃)₄NI₃, is a quaternary ammonium polyhalide that has emerged as a significant building block in the field of crystal engineering. Its utility stems from the ability of the large, symmetric tetramethylammonium cation to stabilize the linear triiodide anion (I₃⁻). This anion is a powerful halogen bond donor and acceptor, making it an excellent tool for the rational design and construction of supramolecular assemblies, including co-crystals and salts.[1][2] The understanding and control of intermolecular interactions, such as halogen bonding, are paramount in crystal engineering, as they govern the physical and chemical properties of solid-state materials, which is of particular importance in drug development for controlling solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).
This document provides a comprehensive overview of this compound as a reagent in crystal engineering, including its synthesis, structural characteristics, thermal stability, and detailed protocols for its use in the formation of co-crystals.
Data Presentation
Crystallographic Data of this compound Polymorphs
This compound is known to exhibit polymorphism, crystallizing in at least two different forms: an orthorhombic form (space group Pnma, a setting of Pnnm) and a monoclinic form (space group P2₁/c).[2][3] The ability of the compound to form different crystalline structures is a critical consideration in materials science and pharmaceutical development, as polymorphs can have distinct physical properties.[3]
| Parameter | Orthorhombic Polymorph (Pnma/Pnnm) | Monoclinic Polymorph (P2₁/c) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma (or Pnnm) | P2₁/c |
| a (Å) | 10.60 | Data not readily available |
| b (Å) | 12.53 | Data not readily available |
| c (Å) | 21.47 | Data not readily available |
| α (°) | 90 | 90 |
| β (°) | 90 | Data not readily available |
| γ (°) | 90 | 90 |
| Z | 4 | Data not readily available |
| I₃⁻ Bond Lengths (Å) | 2.92 - 2.94 | Data not readily available |
| I₃⁻ Bond Angle (°) | 176.8 | Data not readily available |
Thermal Analysis Data
The thermal stability of this compound is a key parameter for its application in various processes. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize its thermal behavior.[4] The typical decomposition pathway involves the loss of an iodine molecule (I₂).[2][4]
| Analysis Technique | Parameter | Value |
| DSC | Phase Transition | 347–353 K |
| DSC | Melting Point (estimated) | ~115 °C |
| TGA | Onset of Decomposition | > 400 °C (under N₂) |
| TGA | Primary Decomposition Step | Loss of I₂ |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from tetramethylammonium iodide and elemental iodine.[2]
Materials:
-
Tetramethylammonium iodide ((CH₃)₄NI)
-
Iodine (I₂)
-
Ethanol (or Methanol)
-
Hexane
-
Beakers
-
Stirring rod
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
Procedure:
-
In a 50 mL beaker, dissolve a desired amount of iodine (e.g., 0.6 g) in a minimal amount of ethanol (e.g., 12 mL) with stirring. Gentle heating on a hot plate can aid dissolution.
-
To the iodine solution, add an equimolar amount of tetramethylammonium iodide (e.g., 0.5 g).
-
Continue stirring the mixture on a hot plate at a low temperature until all the tetramethylammonium iodide has dissolved. Avoid vigorous boiling.
-
Once a clear solution is obtained, remove the beaker from the hot plate and allow it to cool to room temperature undisturbed. Crystals will begin to form.
-
To maximize crystal yield, place the beaker in an ice bath for approximately 10 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with small portions of cold hexane until the filtrate is colorless.
-
Allow the crystals to air-dry completely on the filter paper or in a desiccator.
Protocol 2: Synthesis of a Co-crystal with an Organoiodine Compound (General Procedure)
This protocol outlines a general method for the synthesis of a co-crystal of this compound with an organoiodine halogen bond donor, such as 1,4-diiodotetrafluorobenzene. The stoichiometry and solvent may need to be optimized for different co-formers.[2]
Materials:
-
This compound (synthesized as per Protocol 1)
-
Organoiodine compound (e.g., 1,4-diiodotetrafluorobenzene)
-
Suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture)
-
Crystallization vials or small beakers
Procedure:
-
In a clean vial, dissolve the organoiodine compound in a suitable solvent.
-
In a separate vial, dissolve an equimolar amount of this compound in the same solvent. Gentle warming may be necessary.
-
Combine the two solutions.
-
Allow the mixed solution to stand undisturbed at room temperature for slow evaporation.
-
Alternatively, for less soluble compounds, layering of the two solutions or vapor diffusion of a less polar solvent can be employed to induce crystallization.
-
Monitor the vial for the formation of single crystals suitable for X-ray diffraction analysis.
-
Once crystals have formed, carefully isolate them from the mother liquor and allow them to air-dry.
Characterization of Co-crystals: The resulting co-crystals should be characterized using appropriate analytical techniques to confirm their structure and properties. Key techniques include:
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the precise three-dimensional arrangement of molecules in the crystal lattice, including the nature of the halogen bonds.[3]
-
Powder X-ray Diffraction (PXRD): To confirm the bulk purity of the crystalline phase.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess the thermal stability and melting point of the co-crystal.[4]
-
Raman Spectroscopy: To study the vibrational modes of the triiodide anion, which can be sensitive to its environment and interactions.[3]
Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Co-crystal Engineering Workflow
Caption: General workflow for co-crystal engineering.
Halogen Bonding Interaction
Caption: Schematic of a halogen bond between triiodide and an organoiodine.
References
Troubleshooting & Optimization
Safe handling and storage procedures for "Tetramethylammonium triiodide"
This technical support center provides guidance on the safe handling and storage of Tetramethylammonium triiodide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (C4H12I3N) is a solid compound composed of a tetramethylammonium cation and a triiodide anion.[1] It is primarily used in organic synthesis as a mild iodinating agent and a source of iodine in various chemical reactions.[1] It also has potential applications in materials science, particularly in the development of conductive materials.[1]
Q2: What are the known hazards associated with this compound?
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a cool, dry place, protected from light and moisture. While specific storage temperature is not defined, room temperature storage is generally acceptable.[3] It is important to store it away from incompatible materials.
Q4: What materials are incompatible with this compound?
A4: this compound should be kept away from strong oxidizing agents.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound | The compound may have limited solubility in the chosen solvent at room temperature. | Gentle heating of the solution may be required to dissolve the compound completely.[2][5] Ensure the solvent is appropriate for the intended reaction. Ethanol and methanol are commonly used solvents.[2] |
| Formation of small or impure crystals during synthesis | Rapid cooling or agitation of the supersaturated solution. | Allow the solution to cool slowly to room temperature without disturbance to promote the growth of larger, purer crystals.[6] Further cooling in an ice bath can be done after initial crystal formation at room temperature.[6] |
| Low yield of synthesized this compound | Incomplete reaction or loss of product during filtration and washing. | Ensure the molar ratios of the reactants (Tetramethylammonium iodide and iodine) are correct.[2] Use vacuum filtration for efficient crystal collection and wash with a minimal amount of cold solvent to reduce product loss.[4][6] |
| Discoloration of the product over time | Decomposition due to exposure to light or moisture. | Store the product in a tightly sealed, opaque container in a desiccator or a dry, dark environment.[4] |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C4H12I3N | [1][7] |
| Molecular Weight | 454.86 g/mol | [1][7] |
| Estimated Melting Point | ~115 °C | [8] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of Tetramethylammonium iodide with iodine.[2][4][5][6]
Materials:
-
Tetramethylammonium iodide
-
Iodine
-
Ethanol or Methanol
-
Beaker
-
Stirring rod
-
Hot plate
-
Vacuum filtration apparatus
Procedure:
-
In a fume hood, dissolve a specific amount of iodine in a minimal volume of ethanol or methanol in a beaker with stirring. Gentle heating (e.g., to 55°C) can aid dissolution.[2][5]
-
To the iodine solution, add an equimolar amount of Tetramethylammonium iodide.[2]
-
Continue to stir the mixture, maintaining a gentle heat, until all the solids have dissolved.[5]
-
Remove the beaker from the heat source and allow it to cool slowly to room temperature. Cover the beaker to prevent solvent evaporation.[5][6]
-
Once crystals begin to form, the beaker can be placed in an ice bath to maximize crystal precipitation.[6]
-
Wash the crystals with a small amount of cold ethanol.[2]
-
Allow the crystals to air-dry completely before storage.[2]
Visualizations
Caption: Safe Handling Workflow for this compound.
References
Troubleshooting low yields in "Tetramethylammonium triiodide" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetramethylammonium triiodide.
Troubleshooting Guide: Low Yields
Low yields in the synthesis of this compound can arise from several factors throughout the experimental process. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
Q1: My final product yield is significantly lower than expected. What are the most common causes?
A1: Several factors can contribute to a low yield. The most common issues include:
-
Incomplete reaction: The reaction between tetramethylammonium iodide and iodine may not have gone to completion. This can be due to insufficient reaction time or inadequate mixing.
-
Loss of product during workup: Product can be lost during the filtration and washing steps. This is particularly problematic if the crystals are very fine, as they may pass through the filter paper.[1]
-
Suboptimal crystallization conditions: Rapid cooling of the reaction mixture can lead to the formation of small crystals that are difficult to collect.[2] Allowing the solution to cool slowly is crucial for obtaining larger crystals.
-
Impurities: The presence of impurities in the starting materials or from unclean glassware can interfere with the reaction and crystallization process.[2]
Q2: I observed the formation of very small, fine crystals. How does this affect my yield and how can I prevent it?
A2: The formation of small crystals can lead to a lower apparent yield because they are more difficult to collect by filtration and can be more easily lost during washing.[1][2] To encourage the growth of larger crystals, it is recommended to allow the reaction mixture to cool slowly to room temperature before placing it in an ice bath.[2][3] Agitating the solution during the cooling process can also promote the formation of smaller crystals and should be avoided.[2]
Q3: How critical is the stoichiometry of the reactants?
A3: The stoichiometry is very important for maximizing the yield of the desired product. The synthesis of this compound typically involves a 1:1 molar ratio of tetramethylammonium iodide to iodine.[2][3] It is essential to accurately calculate and weigh the reactants to ensure that one is not in significant excess, which can affect the purity and yield of the final product. Identifying the limiting reagent is a key step in calculating the theoretical yield.[1][2][4]
Q4: What is the best way to wash the crystals without losing a significant amount of product?
A4: The crystals should be washed with a cold, non-polar solvent in which the product is insoluble.[2][3] Hexane or diethyl ether are commonly used for this purpose.[3] Using a cold solvent minimizes the dissolution of the product during the washing step. It is also important to use a minimal amount of washing solvent to avoid unnecessary product loss.
Q5: Could the purity of my starting materials be the issue?
A5: Yes, the purity of the tetramethylammonium iodide and iodine is crucial. Impurities in the starting materials can lead to side reactions or inhibit the crystallization of the desired product. For instance, the oxidation of iodide can form triiodide (I₃⁻), which may impart a yellowish or brownish color to the tetramethylammonium iodide.[5] If you suspect impurities, recrystallization of the starting materials may be necessary.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis involves the direct reaction of tetramethylammonium iodide ((CH₃)₄NI) with elemental iodine (I₂) in a suitable solvent, typically ethanol or methanol.[3] The balanced chemical equation is: (CH₃)₄NI + I₂ → (CH₃)₄NI₃
Q2: What is the expected appearance of the final product?
A2: this compound typically forms dark, needle-shaped crystals that can appear purple or dark green.[2][3][4]
Q3: How can I purify the synthesized this compound?
A3: If the purity of the final product is a concern, it can be purified by recrystallization. This process involves dissolving the crude product in a minimal amount of a suitable hot solvent, such as methanol, and then allowing it to cool slowly to form purer crystals.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various literature sources for the synthesis of this compound.
| Reference | Tetramethylammonium Iodide (g) | Iodine (g) | Solvent | Solvent Volume (mL) | Yield (%) |
| Smith, J. (2014)[3] | 1.58 | 2.00 | Methanol | 30 | 53 |
| KIMMY (2017)[3] | 0.5 | 0.6 | Ethanol | 12 | 71.55 |
| Student Lab Report[1] | 0.5 | 0.6 | 95% Ethanol | 12 | 72.85 |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices.[1][2][3]
-
Reactant Preparation: In a beaker, combine the desired amounts of tetramethylammonium iodide and iodine. A common stoichiometry is a 1:1 molar ratio.[3]
-
Dissolution: Add a suitable solvent, such as ethanol or methanol, to the beaker.
-
Heating: Gently heat the mixture on a hot plate with stirring until all the reactants have completely dissolved.[3] Avoid high temperatures to prevent premature crystallization.[2]
-
Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the beaker can then be placed in an ice bath for 10-20 minutes.[2][3]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold non-polar solvent, such as hexane or diethyl ether, to remove any residual impurities.[2][3]
-
Drying: Allow the final product to air-dry completely before weighing to determine the final yield.[2][3]
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Experimental workflow for synthesis.
References
Preventing the thermal decomposition of "Tetramethylammonium triiodide" during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist users in preventing the thermal decomposition of Tetramethylammonium triiodide (TMAI₃) during experimental reactions.
Troubleshooting Guide: Issues with this compound Reactions
Users may encounter challenges related to the stability of TMAI₃, particularly when reactions are performed at elevated temperatures. This guide provides a systematic approach to identifying and resolving common issues.
| Observed Issue | Potential Cause | Recommended Action |
| Reaction mixture turns brown/purple, and/or a dark solid precipitates upon heating. | Thermal decomposition of TMAI₃, leading to the formation of iodine (I₂). | 1. Temperature Control: Maintain the reaction temperature below the decomposition threshold. While the exact decomposition temperature in solution can vary, it is advisable to keep the temperature as low as possible. For solid TMAI₃, decomposition is estimated to begin around 115 °C, with significant decomposition at higher temperatures.[1][2][3][4] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can contribute to degradation.[2] 3. Solvent Choice: The stability of polyiodides is influenced by the solvent. Aprotic solvents are generally preferred.[5][6][7] Consider using solvents with lower polarity if compatible with your reaction. |
| Inconsistent reaction yields or product purity. | Partial decomposition of TMAI₃, leading to a lower effective concentration of the reagent. | 1. Freshly Prepared Reagent: Use freshly prepared or properly stored TMAI₃ to ensure its integrity. 2. Temperature Monitoring: Use a calibrated thermometer or temperature probe to accurately monitor the internal reaction temperature. 3. Reaction Time: Minimize the reaction time at elevated temperatures to reduce the extent of decomposition. |
| Visible sublimation of a purple vapor from the reaction mixture. | Sublimation of iodine (I₂), a decomposition product of TMAI₃. | 1. Sealed Reaction Vessel: Use a well-sealed reaction vessel to contain any sublimed iodine, allowing it to redeposit upon cooling. A reflux condenser can also help.[8] 2. Lower Temperature: Reduce the reaction temperature to decrease the vapor pressure of iodine.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the thermal decomposition pathway of this compound?
The primary thermal decomposition pathway for solid this compound (TMAI₃) involves the loss of molecular iodine (I₂), reverting to Tetramethylammonium iodide (TMAI).[1][2][3][4] In contrast, the precursor, Tetramethylammonium iodide, decomposes to trimethylamine and methyl iodide.[2]
Q2: At what temperature does this compound decompose?
There is some discrepancy in the reported decomposition temperature of solid TMAI₃. One source provides an estimated melting and decomposition point of around 115 °C.[1][3][4] However, thermogravimetric analysis (TGA) performed under a nitrogen atmosphere has shown decomposition occurring at temperatures above 400 °C.[5] Differential scanning calorimetry (DSC) has also indicated phase transitions occurring between 74-80 °C (347–353 K).[5] This suggests that the stability of solid TMAI₃ can be influenced by the experimental conditions, such as the heating rate and atmosphere. The stability in solution is expected to be lower and dependent on the solvent.[5][6][7]
Q3: How can I prevent the thermal decomposition of TMAI₃ in my reaction?
To minimize thermal decomposition during reactions, consider the following strategies:
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Temperature Management: Keep the reaction temperature as low as feasible for the desired chemical transformation. Precise temperature control is crucial.
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Inert Atmosphere: Performing reactions under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative degradation of the triiodide ion.[2]
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Solvent Selection: The choice of solvent can impact the stability of the triiodide ion. Aprotic solvents are generally recommended for polyiodide stability.[5][6][7]
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Minimize Reaction Time: Prolonged heating increases the likelihood of decomposition. Aim for the shortest reaction time necessary for product formation.
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Use of Stabilizers: While specific stabilizers for TMAI₃ in organic reactions are not widely documented, the general principles for stabilizing polyiodide solutions can be applied. This includes controlling the pH to a neutral or slightly acidic range (for aqueous solutions) and avoiding exposure to light.[11]
Q4: My solution of TMAI₃ has turned yellow/brown. Is it still usable?
A yellow to brown discoloration in a TMAI₃ solution, especially upon storage, can indicate the formation of higher polyiodides or the liberation of iodine due to decomposition. The usability of the solution depends on the specific requirements of your reaction. For reactions sensitive to the exact concentration of the triiodide, it is recommended to use a fresh, properly prepared solution.
Q5: How should I handle and store solid this compound?
Solid TMAI₃ should be stored in a cool, dry, and dark place.[12] Exposure to moisture and light can accelerate degradation. It is advisable to store it in a tightly sealed container.
Quantitative Data Summary
The following tables summarize the available quantitative data on the thermal properties of this compound and its precursor.
Table 1: Thermal Properties of this compound (TMAI₃)
| Parameter | Value | Method | Notes |
| Estimated Melting/Decomposition Point | ~115 °C | Estimation | The primary decomposition product is I₂.[1][3][4] |
| Decomposition Temperature | > 400 °C | TGA (under N₂) | Shows high thermal stability in the solid state under inert conditions.[5] |
| Phase Transition | 74-80 °C (347–353 K) | DSC | Indicates a change in the crystal structure before decomposition.[5] |
Table 2: Thermal Properties of Tetramethylammonium Iodide (TMAI)
| Parameter | Value | Method | Decomposition Products |
| Decomposition Temperature | > 300 °C | TGA | [2] |
| Activation Energy (Eₐ) | 204 kJ/mol | TGA | [2] |
| Enthalpy of Dissociation (ΔHdiss) | 186.7 kJ/mol | DSC | [13] |
| Primary Products | - | - | Trimethylamine ((CH₃)₃N) and Methyl iodide (CH₃I)[2] |
Experimental Protocols
Protocol 1: General Procedure for Reactions Involving this compound at Elevated Temperatures
This protocol provides a general framework for minimizing the thermal decomposition of TMAI₃.
-
Reaction Setup:
-
Assemble the reaction glassware (e.g., round-bottom flask, condenser) and ensure it is dry.
-
Charge the flask with the substrate and solvent.
-
Flush the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
-
Reagent Addition:
-
Add the solid this compound to the reaction mixture under a positive pressure of the inert gas.
-
-
Heating and Monitoring:
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Heat the reaction mixture to the desired temperature using a temperature-controlled heating mantle or oil bath.
-
Monitor the internal temperature of the reaction mixture closely.
-
Follow the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature before exposing it to air.
-
Proceed with the standard work-up and purification procedures.
-
Protocol 2: Synthesis of this compound
This protocol describes a typical laboratory synthesis of TMAI₃.[14][15]
-
Dissolution:
-
In a beaker, dissolve iodine (I₂) in a suitable solvent such as ethanol or methanol. Gentle heating (e.g., to 55 °C) can aid dissolution.[16]
-
-
Addition:
-
To the iodine solution, add an equimolar amount of Tetramethylammonium iodide (TMAI).
-
Continue stirring and maintaining a low temperature until all the TMAI has dissolved.
-
-
Crystallization:
-
Allow the solution to cool to room temperature slowly to induce crystallization.
-
Further cooling in an ice bath can enhance the crystal yield.
-
-
Isolation and Purification:
-
Collect the dark, needle-shaped crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., ethanol) followed by a non-polar solvent (e.g., hexane) to remove impurities and residual solvent.
-
-
Drying:
-
Air-dry the purified crystals.
-
Visualizations
Caption: Troubleshooting workflow for TMAI₃ decomposition.
Caption: Thermal decomposition of TMAI₃.
References
- 1. answers.com [answers.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sublimation of Iodine | Exhibition chemistry | RSC Education [edu.rsc.org]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
Managing the hygroscopic nature of "Tetramethylammonium triiodide" in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of Tetramethylammonium triiodide (TMAI) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMAI) and why is its hygroscopic nature a concern?
A1: this compound is a chemical compound with the formula (CH₃)₄NI₃. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can act as an impurity, leading to inconsistencies in experimental results, such as variations in reaction kinetics and yields. In sensitive applications like the fabrication of perovskite solar cells, the presence of moisture can negatively impact film quality and device performance.[3]
Q2: How can I visually identify if my TMAI has absorbed moisture?
A2: Anhydrous TMAI is typically a fine, crystalline powder. If the material appears clumpy, sticky, or has taken on a discolored appearance, it has likely absorbed a significant amount of moisture.
Q3: What are the recommended storage conditions for TMAI to prevent moisture absorption?
A3: To minimize water uptake, TMAI should be stored in a tightly sealed container in a dark, dry, and well-ventilated area.[1][4] For optimal protection, especially for moisture-sensitive experiments, it is highly recommended to store TMAI inside a desiccator containing a suitable desiccant (e.g., silica gel) or within an inert atmosphere of a glovebox.[4]
Q4: Can I still use TMAI that has been exposed to humidity?
A4: It is generally not recommended to use TMAI that has absorbed water for experiments that are sensitive to moisture, as it can lead to unreliable and irreproducible results.[3] If you suspect your TMAI has been compromised by humidity, it is best to dry it before use.
Q5: How can I dry TMAI that has absorbed moisture?
A5: A common method for drying TMAI is to use a vacuum oven. Spread the TMAI in a thin layer in a suitable container and heat it under vacuum. The exact temperature and duration will depend on the amount of moisture absorbed. After drying, ensure the container is sealed tightly and stored in a desiccator or glovebox.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solutions |
| Inconsistent reaction yields or kinetics | Variable moisture content in the TMAI starting material. | 1. Dry the TMAI in a vacuum oven before use. 2. Handle and weigh the TMAI in a controlled, low-humidity environment, such as a glovebox. 3. For highly sensitive applications, quantify the water content using Karl Fischer titration to ensure it is below the acceptable limit for your reaction. |
| Poor perovskite film quality (e.g., pinholes, rough surface) | Use of hydrated TMAI in the precursor solution. | 1. Ensure the TMAI is thoroughly dried before preparing the precursor solution. 2. Prepare the perovskite precursor solution inside a nitrogen-filled glovebox to minimize exposure to ambient moisture.[5] 3. Control the humidity of the processing environment during film deposition and annealing.[5] |
| Incomplete perovskite formation (yellowish film) | Degradation of the perovskite film due to the presence of moisture from the TMAI. | 1. Strictly follow protocols for handling anhydrous materials. 2. Perform all fabrication steps in a controlled, low-humidity environment.[5] |
| Poor solubility of TMAI in precursor solution | Presence of insoluble hydrated species. | 1. Gently warm the precursor solution (e.g., to 40-60 °C) to aid dissolution.[6] 2. Use a co-solvent system if solubility issues persist.[6] 3. Sonicate the solution for a short period to ensure homogeneous mixing.[6] |
Quantitative Data on Hygroscopicity
| Classification | Weight Gain (%) | Description |
| Slightly hygroscopic | ≥ 0.2 and < 2 | |
| Hygroscopic | ≥ 2 and < 15 | |
| Very hygroscopic | ≥ 15 | |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Table 1: Classification of Hygroscopicity.[7]
Experimental Protocols
Protocol: Preparation of a Perovskite Precursor Solution with TMAI
This protocol outlines the one-step spin-coating method for fabricating perovskite films, incorporating best practices for managing the hygroscopic nature of TMAI.
Materials:
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Lead (II) iodide (PbI₂)
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Formamidinium iodide (FAI)
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Methylammonium iodide (MAI)
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This compound (TMAI) - Must be thoroughly dried before use.
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous Dimethyl sulfoxide (DMSO)
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Substrates (e.g., FTO-coated glass)
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Nitrogen-filled glovebox
Procedure:
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Environment Control: Perform all steps inside a nitrogen-filled glovebox with low humidity (<10% RH).
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Drying of TMAI: Prior to preparing the solution, dry the required amount of TMAI in a vacuum oven to remove any absorbed moisture.
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Precursor Solution Preparation: a. In a clean vial, dissolve PbI₂, FAI, and MAI in a mixture of anhydrous DMF and DMSO. b. Add the desired amount of dried TMAI to the solution. The optimal concentration may range from 1-10 mol% with respect to the lead source and should be determined experimentally.[5] c. Stir the solution on a hotplate at a slightly elevated temperature (e.g., 60-70 °C) for several hours until all components are fully dissolved.[5] d. Before use, filter the solution through a 0.2 µm PTFE filter to remove any undissolved particles.
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Substrate Preparation: Clean the substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates thoroughly before transferring them into the glovebox.
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Film Deposition: a. Dispense the prepared perovskite precursor solution onto the substrate. b. Spin-coat the solution at a desired speed and duration to achieve the target film thickness.
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Annealing: Immediately transfer the substrate to a hotplate within the glovebox and anneal at a specific temperature (e.g., 100-150 °C) for a set duration (e.g., 10-30 minutes) to promote crystallization.[5]
Visualizations
Caption: Experimental workflow for handling hygroscopic TMAI in perovskite film fabrication.
Caption: Troubleshooting workflow for experiments involving hygroscopic TMAI.
References
Improving the solubility of "Tetramethylammonium triiodide" in specific solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetramethylammonium triiodide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is an ionic compound that is generally soluble in polar solvents and insoluble in nonpolar solvents.[1] Its solubility is attributed to the interaction of the polar solvent molecules with the tetramethylammonium cation and the triiodide anion.
Q2: In which common laboratory solvents is this compound soluble or insoluble?
Based on available data, the qualitative solubility of this compound in common solvents is summarized below. It is important to note that quantitative data is limited, and terms like "sparingly soluble" can be subjective.
| Solvent | Chemical Formula | Solubility |
| Water | H₂O | Sparingly Soluble[2][3] |
| Ethanol | C₂H₅OH | Soluble[1] |
| Anhydrous Ethanol | C₂H₅OH | Soluble[3] |
| Acetone | C₃H₆O | Sparingly Soluble[2] |
| Chloroform | CHCl₃ | Insoluble[2][3] |
| Diethyl Ether | (C₂H₅)₂O | Insoluble[2][3] |
Q3: Is there any quantitative solubility data available for this compound?
Troubleshooting Guide: Improving Solubility
Issue 1: this compound is not dissolving in a polar solvent.
Possible Causes:
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Insufficient Solvent Volume: The amount of solvent may be inadequate to dissolve the solute completely.
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Low Temperature: Solubility of solids in liquids generally increases with temperature.
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Impure Compound or Solvent: Impurities can affect the dissolution process.
Troubleshooting Steps:
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Increase Solvent Volume: Gradually add more solvent to the mixture while stirring.
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Apply Gentle Heating: Warm the solution while stirring to increase the rate and extent of dissolution. Ensure the temperature is kept well below the solvent's boiling point and the decomposition temperature of this compound.
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Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.
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Verify Purity: Ensure the this compound and the solvent are of high purity.
Issue 2: Incomplete dissolution in a reaction mixture, leading to low yield.
Possible Cause:
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Poor Mass Transfer: In a multiphase reaction, the transfer of the triiodide ion from the solid phase to the liquid phase where the reaction occurs may be inefficient.
Troubleshooting Steps:
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Improve Agitation: Increase the stirring speed to enhance the contact between the solid and the liquid.
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Particle Size Reduction: Grind the this compound to a fine powder to increase its surface area, which can lead to faster dissolution.
-
Consider a Co-solvent: The addition of a small amount of a good solvent in which the compound is highly soluble can sometimes improve the overall solubility in the desired solvent system.
Issue 3: Need to use this compound in a nonpolar solvent where it is insoluble.
Possible Cause:
-
Inherent Insolubility: As an ionic salt, this compound has very low solubility in nonpolar solvents due to the inability of these solvents to stabilize the ions.
Troubleshooting Strategies:
-
Phase-Transfer Catalysis (PTC): This is a common technique to facilitate reactions between reactants in immiscible phases. A phase-transfer catalyst, such as a quaternary ammonium salt with larger alkyl groups (e.g., tetrabutylammonium bromide), can transport the triiodide anion from the solid or aqueous phase into the nonpolar organic phase.[6][7]
Workflow for Phase-Transfer Catalysis:
Workflow for utilizing a phase-transfer catalyst. -
Use of Complexing Agents (Crown Ethers): Crown ethers are cyclic polyethers that can encapsulate the tetramethylammonium cation.[8][9] This complexation creates a larger, more lipophilic cation-crown ether complex, which can then be soluble in nonpolar solvents along with the triiodide anion.[8][9][10][11][12]
Logical Diagram of Crown Ether Action:
Mechanism of solubilization by a crown ether.
Experimental Protocols
Protocol 1: General Method for Determining Solubility (Isothermal Shake-Flask Method)
This protocol provides a reliable method for experimentally determining the solubility of this compound in a specific solvent at a set temperature.[4]
Materials:
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High-purity this compound (dried)
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Analytical grade solvent
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Thermostatically controlled shaker or water bath
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Analytical balance
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Screw-capped vials
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Syringe filters (chemically compatible with the solvent)
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Pre-weighed evaporating dish
Procedure:
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Add an excess amount of dried this compound to a screw-capped vial. The presence of undissolved solid at the end of the experiment is crucial.[4]
-
Pipette a known volume of the solvent into the vial.
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Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
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Agitate the vial for a sufficient time to reach equilibrium (typically 24-72 hours).[4] It is advisable to test different time points to ensure the concentration is stable.
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Allow the vial to stand at the set temperature for several hours to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a compatible filter to remove any solid particles.
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Accurately weigh the collected saturated solution in a pre-weighed evaporating dish.
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Evaporate the solvent in an oven at a temperature that is high enough to remove the solvent but well below the decomposition temperature of this compound.
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Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.[4]
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The final weight represents the mass of the dissolved this compound. Calculate the solubility in the desired units (e.g., g/100 mL).
Experimental Workflow for Solubility Determination:
Workflow for the isothermal shake-flask method.
References
- 1. lookchem.com [lookchem.com]
- 2. tetramethylammonium iodide [chemister.ru]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. scribd.com [scribd.com]
- 8. p2infohouse.org [p2infohouse.org]
- 9. Crown ether - Wikipedia [en.wikipedia.org]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis of Tetramethylammonium Triiodide: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of tetramethylammonium triiodide (TMAI) is a fundamental procedure. However, like any chemical synthesis, it presents challenges that can impact yield, purity, and reproducibility. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during the scale-up of TMAI synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is based on the reaction between tetramethylammonium iodide ((CH₃)₄NI) and elemental iodine (I₂).[1] The reaction is typically carried out in a suitable solvent, such as ethanol.[1][2] The general chemical equation is:
(CH₃)₄NI + I₂ → (CH₃)₄NI₃
This reaction demonstrates that one mole of tetramethylammonium iodide reacts with one mole of iodine to produce one mole of this compound.[2]
Q2: What are the common solvents used for TMAI synthesis, and are there any specific considerations?
Ethanol, particularly 95% or absolute ethanol, is a commonly used solvent for this synthesis.[1][3] Methanol can also be used.[1][4] The choice of solvent is crucial as it needs to dissolve both reactants, ideally with gentle heating, and allow for the crystallization of the product upon cooling.[1][5]
Q3: My final product has a low yield. What are the potential causes?
Several factors can contribute to a low percentage yield. These include:
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Incomplete reaction: Ensure the reactants are used in the correct stoichiometric ratio (equimolar amounts of tetramethylammonium iodide and iodine).[1]
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Product loss during filtration: Small crystals can be lost during vacuum filtration if the filter paper is not properly fitted or if the washing steps are too aggressive.[3]
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Premature crystallization: If the solution is cooled too quickly, small crystals may form that are difficult to collect.[2]
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Weighing errors: Inaccuracies in weighing the reactants can lead to an incorrect determination of the limiting reagent and theoretical yield.[2]
Q4: The TMAI crystals I've synthesized are very small. How can I obtain larger crystals?
The formation of small crystals is often a result of rapid cooling.[2] To encourage the growth of larger crystals, allow the reaction mixture to cool slowly to room temperature before placing it in an ice bath.[1][2] Agitating the solution during cooling can also lead to the formation of smaller crystals.[2]
Q5: My product appears discolored (yellowish or brownish). What is the cause and how can I purify it?
A yellowish or brownish discoloration in tetramethylammonium iodide, the starting material, can indicate the presence of triiodide (I₃⁻) due to the oxidation of iodide.[5] If the final this compound product is impure, it can be purified by recrystallization.[5] Washing the collected crystals with a small amount of cold ethanol can help remove unreacted starting materials, and a subsequent wash with a non-polar solvent like hexane or diethyl ether can remove residual ethanol.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product loss during filtration; Premature crystallization; Weighing errors. | Verify reactant stoichiometry.[1] Ensure proper filtration technique.[3] Allow for slow cooling of the reaction mixture.[2] Calibrate and carefully use the balance.[2] |
| Small Crystal Size | Rapid cooling of the reaction mixture; Agitation during crystallization. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] Avoid disturbing the solution as crystals form.[2] |
| Product Discoloration | Impurities in the starting materials; Incomplete reaction leaving unreacted iodine. | Use high-purity starting materials. Consider purifying the tetramethylammonium iodide by recrystallization if it appears discolored.[5] Wash the final product thoroughly with cold ethanol and then a non-polar solvent.[1] |
| Difficulty Dissolving Reactants | Insufficient solvent; Low temperature. | Use a minimal amount of solvent necessary for dissolution.[1] Gentle heating (e.g., to 55°C) can aid in dissolving the reactants.[1] |
| Oily Product Formation | Presence of water or other impurities. | Ensure all glassware is dry. Use anhydrous solvents if necessary. Recrystallize the product to remove impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on common laboratory procedures.[1][2][3]
Materials:
-
Tetramethylammonium iodide ((CH₃)₄NI)
-
Iodine (I₂)
-
Ethanol (95% or absolute)
-
Hexane or Diethyl Ether
-
Beaker
-
Stirring rod
-
Hot plate
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Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)
Procedure:
-
In a beaker, combine equimolar amounts of tetramethylammonium iodide and iodine. For example, use 0.5 g of tetramethylammonium iodide and 0.6 g of iodine.[2][3]
-
Add a suitable amount of ethanol (e.g., 12 mL) to the beaker.[2][3]
-
Gently heat the mixture on a hot plate with stirring until all the solids have dissolved. A temperature of around 55°C can be used.[1]
-
Remove the beaker from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the beaker in an ice bath for 10-20 minutes to promote further crystallization.[1][2]
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Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol, followed by a wash with hexane or diethyl ether.[1]
-
Air-dry the purified crystals.[1]
Quantitative Data Summary
The following table summarizes reactant quantities and reported yields from various experiments.
| Reactant 1: (CH₃)₄NI (g) | Reactant 2: I₂ (g) | Solvent (Volume) | Reported Yield (%) | Reference |
| 0.5 | 0.6 | Ethanol (12 mL) | 71.55 | [2] |
| 0.5 | 0.6 | 95% Ethanol (12 mL) | 72.85 | [3] |
| Not specified | Not specified | Methanol | 53 | [4] |
| 1.0 | 1.3 | Ethanol (25 cm³) | Not directly calculated, product mass was 1.33g | [6] |
Visualizing the Process
To aid in understanding the experimental workflow and potential troubleshooting pathways, the following diagrams have been generated.
Caption: General Synthesis Workflow for this compound
Caption: Troubleshooting Common Synthesis Issues
References
Minimizing side reactions when using "Tetramethylammonium triiodide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "Tetramethylammonium triiodide" in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
A1: this compound serves as a versatile reagent, primarily as a source of iodine and the triiodide anion (I₃⁻). It is an effective iodinating agent for various organic compounds, particularly for the electrophilic iodination of aromatic systems under mild, often solvent-free, conditions, which can lead to high yields.[1] It can also act as a precursor for phase-transfer catalysts.[1]
Q2: How is the active iodinating species generated from this compound?
A2: this compound itself is a salt and not an electrophile. To be utilized in electrophilic aromatic substitution, the iodide anion (I⁻) it provides must be oxidized in situ to generate a more electrophilic iodine species, such as molecular iodine (I₂) or an iodonium cation (I⁺). This activation is typically achieved using an oxidizing agent like hydrogen peroxide or Oxone®.[2][3]
Q3: Can tetramethylammonium iodide react with molecular iodine (I₂)?
A3: Yes, tetramethylammonium iodide readily reacts with molecular iodine to form polyiodides, such as this compound ((CH₃)₄NI₃) and higher-order polyiodides like the pentaiodide.[2] The formation of these polyiodide salts can serve as a reservoir for the iodinating agent, potentially influencing the reaction's kinetics and selectivity.[2]
Q4: What are the main decomposition products of this compound upon heating?
A4: The thermal decomposition of this compound typically proceeds via the loss of molecular iodine (I₂) from the triiodide anion.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or non-existent product yield is a common issue in iodination reactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Activation of Iodide | Ensure the oxidizing agent (e.g., hydrogen peroxide, Oxone®) is fresh and used in the correct stoichiometric amount. The generation of the electrophilic iodine species is critical for the reaction to proceed.[2] |
| Poor Solubility of Reagent | If this compound is not fully dissolved, the concentration of available iodide ions will be limited. Consider using a more polar solvent or a co-solvent to improve solubility.[2] |
| Low Reaction Temperature | While many iodination reactions can proceed at room temperature, some substrates may require gentle heating to initiate the reaction. Monitor the temperature carefully to prevent decomposition of starting materials or products.[2] |
| Deactivated Aromatic Substrate | Aromatic rings with strongly deactivating groups will undergo electrophilic substitution more slowly. More forcing conditions, such as a stronger acid catalyst or higher temperatures, may be necessary. |
Issue 2: Formation of Polyiodinated Byproducts
The formation of di- or tri-iodinated products is a frequent side reaction, especially with highly activated aromatic substrates.
| Parameter | Adjustment to Minimize Polyiodination | Rationale |
| Stoichiometry | Use a strict 1:1 molar ratio of the aromatic substrate to the iodinating agent. In some cases, a slight excess of the aromatic compound can favor mono-substitution. Adding the activating agent portion-wise can help maintain a low concentration of the active electrophile.[2] | Prevents an excess of the iodinating species from reacting further with the mono-iodinated product.[2] |
| Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed.[2] | Prevents the mono-iodinated product from undergoing further iodination over extended reaction times.[2] |
| Temperature | For highly electron-rich aromatic compounds, consider running the reaction at a lower temperature.[2] | Decreases the rate of both the desired and undesired reactions, often having a more significant effect on the subsequent substitutions.[2] |
| Substrate Reactivity | If the substrate is highly activated (e.g., phenols, anilines), consider protecting the activating group (e.g., acetylation of an amine) to moderate its reactivity.[5] | Reduces the electron-donating ability of the activating group, thus decreasing the reactivity of the aromatic ring towards further electrophilic attack.[5] |
Issue 3: Poor Regioselectivity
Obtaining the desired isomer can be challenging due to electronic and steric factors.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky nature of the triiodide anion (I₃⁻) can influence the position of iodination. If an unexpected isomer is observed, consider that the active electrophile may be larger than anticipated.[2] |
| Harsh Reaction Conditions | Very high temperatures or highly acidic conditions can sometimes lead to a loss of regioselectivity. Attempt the reaction under milder conditions.[2] |
| Thermodynamic vs. Kinetic Control | The observed product may be the thermodynamically more stable isomer, which might not be the desired one. Altering the reaction temperature (lower for kinetic, higher for thermodynamic) or reaction time may favor the desired product. |
| Solvent Effects | The choice of solvent can significantly influence regioselectivity. For instance, in the iodination of anilines, less polar solvents like benzene in the presence of acetic acid have been shown to favor the formation of the ortho-isomer, whereas more polar solvents often favor the para-isomer.[5] |
Experimental Protocols
Protocol 1: General Procedure for Aromatic Iodination using this compound and Hydrogen Peroxide
This protocol describes a general method for the mono-iodination of an activated aromatic compound.
Materials:
-
Aromatic substrate (1.0 mmol)
-
This compound (1.0 mmol, 1.0 equiv)
-
30% Aqueous hydrogen peroxide (2.0 mmol, 2.0 equiv)
-
Acetic acid (5 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Water
-
Brine
Procedure:
-
Dissolve the aromatic substrate and this compound in acetic acid in a round-bottom flask with stirring.[3]
-
To the stirred solution, add the 30% aqueous hydrogen peroxide dropwise at room temperature.[3]
-
Stir the reaction mixture at room temperature. Gentle heating may be applied if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and quench with a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine.[3]
-
Extract the product with an organic solvent (e.g., 3 x 15 mL).[3]
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as required.[3]
Protocol 2: General Procedure for Aromatic Iodination using this compound and Oxone®
This protocol provides an alternative method using Oxone® as the oxidant.
Materials:
-
Aromatic substrate (1.0 mmol)
-
This compound (1.1 mmol, 1.1 equiv)
-
Oxone® (1.1 mmol, 1.1 equiv)
-
Methanol (10 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable flask, dissolve the aromatic substrate in methanol.
-
Add this compound and stir at room temperature until fully dissolved.[3]
-
Add Oxone® portion-wise over 5-10 minutes.[3]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. Reaction times can vary from a few hours to 24 hours.[3]
-
Once the reaction is complete, quench by adding a saturated aqueous sodium thiosulfate solution.[3]
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with an organic solvent (e.g., 3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Logical relationships influencing product outcome in aromatic iodination.
Caption: Troubleshooting decision tree for common iodination side reactions.
Caption: Experimental workflow for a typical aromatic iodination reaction.
References
Resolving issues with polymorphism in "Tetramethylammonium triiodide" applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetramethylammonium triiodide ((CH₃)₄NI₃). The information focuses on resolving issues related to polymorphism, a phenomenon where a compound can exist in multiple crystal forms, which can significantly impact its physical and chemical properties.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism in this compound?
A: Polymorphism is the ability of this compound to crystallize into different solid-state forms, known as polymorphs. Each polymorph has a unique arrangement of molecules in the crystal lattice, which can affect its properties such as solubility, melting point, stability, and reactivity.[1] For this compound, at least two polymorphic forms have been crystallographically characterized, with space groups Pnnm and P2₁/c.[2]
Q2: Why is polymorphism a concern in my experiments?
A: The presence of different polymorphs can lead to inconsistencies in experimental results. For instance, one polymorph may be more soluble or have a different dissolution rate than another, which can affect reaction kinetics or the bioavailability of a drug formulation. The thermal stability of different polymorphs can also vary, which is a critical consideration in applications involving heating.[1]
Q3: How can I identify which polymorph of this compound I have?
A: Several analytical techniques can be used to identify the polymorphic form of your sample. The most common methods include:
-
Powder X-ray Diffraction (PXRD): This is the most definitive method for identifying polymorphs, as each crystal structure produces a unique diffraction pattern.[3][4]
-
Differential Scanning Calorimetry (DSC): DSC can distinguish between polymorphs by their different melting points, transition temperatures, and enthalpies of fusion.[5][6][7]
-
Raman Spectroscopy: Each polymorph will have a characteristic Raman spectrum due to differences in molecular vibrations in the crystal lattice.[2][8]
Q4: I have obtained a mixture of polymorphs. What should I do?
A: A mixture of polymorphs can be addressed in a few ways. You can attempt to isolate the desired polymorph through techniques like fractional crystallization. Alternatively, you can try to convert the mixture to a single, more stable form through a process called slurring, where the mixture is stirred in a solvent in which it is sparingly soluble.[9] It is also crucial to review and optimize your crystallization procedure to favor the formation of a single polymorph.
Troubleshooting Guides
Issue 1: Unexpected Experimental Results or Poor Reproducibility
Possible Cause: You may be unknowingly using different polymorphs of this compound in your experiments.
Troubleshooting Steps:
-
Characterize Your Starting Material: Use Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Raman Spectroscopy to identify the polymorphic form(s) of your this compound sample.
-
Source a Polymorphically Pure Standard: If possible, obtain a reference standard of the desired polymorph to compare with your in-house material.
-
Control Crystallization Conditions: Carefully control the crystallization parameters such as solvent, temperature, cooling rate, and agitation to ensure you are consistently producing the same polymorph.
Issue 2: Difficulty in Obtaining a Specific Polymorph
Possible Cause: The crystallization conditions are not optimized for the desired polymorph.
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent can significantly influence which polymorph crystallizes.[10][11] Conduct a solvent screen using a range of solvents with different polarities.
-
Temperature Control: The crystallization temperature can affect the nucleation and growth of different polymorphs. Experiment with different crystallization temperatures.
-
Cooling Rate: A rapid cooling rate may trap a less stable (kinetically favored) polymorph, while slow cooling is more likely to yield the most stable (thermodynamically favored) polymorph.
-
Seeding: Introducing a small crystal of the desired polymorph (a seed crystal) into the crystallization solution can promote the growth of that specific form.
Data Presentation
Table 1: Comparison of Analytical Data for this compound Polymorphs (Illustrative Data)
| Property | Polymorph A (Pnnm) | Polymorph B (P2₁/c) |
| Melting Point (°C) | ~115[2][12] | Potentially different |
| Decomposition Onset (°C) | > 200 | Potentially different |
| Key Raman Peaks (cm⁻¹) | ν(sym) at ~110, ν(asym) at ~140 | Shifts in peak positions and/or relative intensities expected |
| Solubility in Ethanol | Moderately Soluble | May exhibit different solubility |
Note: The data in this table is illustrative. Specific values for each polymorph should be determined experimentally.
Experimental Protocols
Protocol 1: Identification of this compound Polymorphs by Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle.
-
Sample Mounting: Mount the powdered sample onto a zero-background sample holder.
-
Data Acquisition:
-
Use a diffractometer with Cu Kα radiation.
-
Scan a 2θ range of 5° to 50° with a step size of 0.02°.
-
-
Data Analysis: Compare the obtained diffraction pattern with known patterns for the Pnnm and P2₁/c polymorphs of this compound. The presence of unique peaks will indicate the presence of a specific polymorph or a mixture.[3]
Protocol 2: Selective Crystallization of a Desired Polymorph by Solvent Screening
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene).
-
Solubility Test: Determine the approximate solubility of this compound in each solvent at room temperature and at an elevated temperature. An ideal solvent will dissolve the compound when hot but show limited solubility when cold.
-
Crystallization:
-
Dissolve the this compound in a minimal amount of a chosen hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try cooling in an ice bath or scratching the inside of the flask with a glass rod to induce nucleation.
-
-
Analysis: Analyze the resulting crystals from each solvent using PXRD or another suitable technique to identify the polymorphic form.
Mandatory Visualizations
Caption: Troubleshooting workflow for resolving polymorphism issues.
Caption: Factors influencing the crystallization of different polymorphs.
References
- 1. This compound | Reagent for Research [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. resources.rigaku.com [resources.rigaku.com]
- 4. rigaku.com [rigaku.com]
- 5. skztester.com [skztester.com]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Pressure stabilization effect on the donor–acceptor polyiodide chains in tetraethylammonium bis(diiodine) triiodide – insights from Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. improvedpharma.com [improvedpharma.com]
- 10. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Compatibility of "Tetramethylammonium triiodide" with different functional groups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Tetramethylammonium Triiodide, focusing on its compatibility with various functional groups, troubleshooting common experimental issues, and providing answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a quaternary ammonium polyhalide compound. It is primarily used as a mild and efficient iodinating agent for aromatic compounds.[1] It serves as a solid, stable source of iodine and the triiodide anion (I₃⁻), enabling reactions under mild, often solvent-free conditions, with high yields.[1] It can also act as a precursor for phase-transfer catalysts in various alkylation reactions.[1]
Q2: How is this compound prepared?
This compound is typically synthesized by the reaction of tetramethylammonium iodide with elemental iodine.[2] The process usually involves dissolving iodine in a suitable solvent, such as ethanol or methanol, followed by the addition of tetramethylammonium iodide.[2] The product can then be crystallized and isolated.
Q3: What are the main advantages of using this compound over other iodinating agents?
Key advantages include:
-
Mild Reaction Conditions: It allows for the iodination of aromatic compounds under gentle conditions, often at room temperature and without the need for strong acids or oxidants.[1]
-
High Yields: It has been shown to produce high yields of iodinated aromatic compounds, often exceeding 90%.[1]
-
Solid and Stable: As a crystalline solid, it is easier and safer to handle compared to liquid or gaseous halogenating agents.
-
Solvent-Free Reactions: In some cases, it can be used in solvent-free conditions, which is advantageous for green chemistry.[1]
Q4: What is the general mechanism for aromatic iodination using this compound?
While this compound can be used directly, it is often formed in situ from tetramethylammonium iodide and an oxidizing agent. The general mechanism for electrophilic aromatic iodination in this context involves:
-
Oxidation of Iodide: The iodide anion (I⁻) from tetramethylammonium iodide is oxidized to an electrophilic iodine species (e.g., I₂ or I⁺).
-
Formation of a Sigma Complex: The electron-rich aromatic ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom where the iodine has attached, restoring aromaticity and yielding the iodoaromatic product.[3]
Functional Group Compatibility
The compatibility of this compound with various functional groups is crucial for its application in the synthesis of complex molecules. Below is a summary of its expected reactivity based on available data for it and related iodinating systems.
| Functional Group | Compatibility | Notes and Potential Side Reactions |
| Alcohols | Moderate | Primary and secondary alcohols may be oxidized to aldehydes/ketones, especially under forcing conditions or in the presence of additional oxidants. Tertiary alcohols are generally stable. |
| Aldehydes & Ketones | Generally Good | Generally stable, though α-iodination of enolizable ketones can occur under certain conditions. |
| Amines | Poor to Moderate | Primary and secondary amines are likely to react. Tertiary amines are generally stable but can be quaternized. Aromatic amines are readily iodinated on the ring. |
| Amides | Good | Generally stable. Tetramethylammonium iodide has been used as an iodide source for the N-methylation of amides in the presence of a base and heat.[2] |
| Alkenes & Alkynes | Moderate | Addition of iodine to the double or triple bond can occur, especially in the presence of an oxidant. |
| Aromatic Rings | Reactive | Electron-rich aromatic and heteroaromatic rings are readily iodinated. Electron-deficient rings are less reactive. |
| Esters | Good | Generally stable and compatible. |
| Ethers | Good | Generally stable, though cleavage can occur under harsh acidic conditions, which are not typical for reactions with this reagent. |
| Thiols & Thioethers | Poor | Thiols are easily oxidized to disulfides. Thioethers can be oxidized to sulfoxides and sulfones. |
| Common Protecting Groups | Generally Good | Silyl ethers (e.g., TBS, TIPS), Boc, and Cbz groups are generally stable under the mild conditions typically used with this reagent. However, compatibility should be checked on a case-by-case basis. |
Troubleshooting Guides
Issue 1: Low or No Product Yield in Aromatic Iodination
| Possible Cause | Troubleshooting Step |
| Insufficient activation of the aromatic ring | For electron-deficient rings, consider using a stronger activating group or more forcing reaction conditions (e.g., gentle heating). |
| Poor solubility of the reagent | Ensure the this compound is adequately dissolved or suspended in the reaction mixture. Consider using a more polar solvent if solubility is an issue.[4] |
| Reaction temperature is too low | While many reactions proceed at room temperature, gentle heating may be necessary to initiate the reaction.[4] |
| Decomposition of starting material or product | Monitor the reaction carefully and avoid excessive heating, which can lead to degradation. |
Issue 2: Formation of Polyiodinated Products
| Possible Cause | Troubleshooting Step |
| Excess of iodinating agent | Use a stoichiometric amount of this compound relative to the substrate.[4] |
| Prolonged reaction time | Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.[4] |
| Highly activated substrate | For very electron-rich aromatic compounds, consider running the reaction at a lower temperature to improve selectivity.[4] |
Issue 3: Difficult Work-up and Removal of Byproducts
| Problem | Solution |
| Residual iodine color | Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.[3] |
| Removal of tetramethylammonium salts | These salts are generally water-soluble. Multiple washes of the organic layer with water or brine should effectively remove them. |
Experimental Protocols
Synthesis of this compound
This protocol describes the preparation of this compound from tetramethylammonium iodide and iodine.[2]
Materials:
-
Tetramethylammonium iodide
-
Iodine
-
Methanol
-
Beaker
-
Stirring apparatus
-
Ice bath
-
Vacuum filtration setup
Procedure:
-
In a beaker, dissolve iodine (e.g., 2.00 g, 7.88 mmol) in methanol (30 mL) with stirring.[2]
-
To the iodine solution, add tetramethylammonium iodide (e.g., 1.58 g, 7.85 mmol).[2]
-
Gently heat the mixture to approximately 55 °C and stir until all solids have dissolved. Keep the beaker covered to minimize solvent evaporation.[2]
-
Once all solids are dissolved, remove the beaker from the heat and place it in an ice bath to induce crystallization.[2]
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol and allow them to air dry.
General Protocol for Aromatic Iodination using in situ Generated this compound
This protocol outlines a general procedure for the iodination of an activated aromatic compound using tetramethylammonium iodide and an oxidizing agent.[3]
Materials:
-
Aromatic substrate
-
Tetramethylammonium iodide
-
Oxidizing agent (e.g., Oxone®, 30% H₂O₂)
-
Solvent (e.g., methanol, acetic acid)
-
Round-bottom flask with magnetic stirrer
-
Ice bath (if necessary)
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
In a round-bottom flask, dissolve the aromatic substrate (1.0 mmol) and tetramethylammonium iodide (1.0-1.1 mmol) in the chosen solvent (e.g., 5-10 mL).[3]
-
If using H₂O₂, cool the mixture to 0 °C in an ice bath.
-
Slowly add the oxidizing agent (e.g., Oxone® portion-wise or H₂O₂ dropwise) to the stirred solution.[3]
-
Stir the reaction mixture at room temperature or with gentle heating if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[3]
-
Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A generalized experimental workflow for the iodination of aromatic compounds.
Caption: The logical relationship in the electrophilic aromatic iodination mechanism.
References
Technical Support Center: Enhancing the Stability of Tetramethylammonium Triiodide Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the stability of Tetramethylammonium triiodide (TMAI₃) solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. What is the cause and can I still use it?
A1: The yellow to brown discoloration is typically due to the oxidation of the iodide anion (I⁻) to form iodine (I₂). This iodine then reacts with excess iodide to form triiodide (I₃⁻), which is colored.[1] This process can be accelerated by exposure to light and oxygen.[1] The usability of the discolored solution depends on the specific application. For applications sensitive to the concentration of triiodide or the presence of elemental iodine, it is recommended to prepare a fresh solution. For other applications, the impact of the discoloration should be empirically evaluated.
Q2: What are the primary degradation pathways for this compound in solution?
A2: There are two primary degradation pathways:
-
Iodide Anion Oxidation: The iodide anion (I⁻) can be oxidized to iodine (I₂), which then combines with another iodide ion to form the triiodide anion (I₃⁻). This is often initiated by light and oxygen.[1]
-
Tetramethylammonium Cation Decomposition: The tetramethylammonium (TMA⁺) cation is generally stable but can degrade under certain conditions, such as in the presence of strong bases and heat.[1] This can occur via a Hofmann elimination-type reaction, producing trimethylamine and methanol.[1][2] In electrochemical applications, nucleophilic substitution on the methyl groups of the TMA⁺ cation can also occur.[1]
Q3: How should I properly store my this compound solutions to maximize stability?
A3: To maximize stability, adhere to the following storage guidelines:
-
Protect from Light: Store solutions in amber glass containers or wrap clear containers in aluminum foil to prevent photo-oxidation.[1]
-
Inert Atmosphere: For long-term storage, preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.[3]
-
Controlled Temperature: Store solutions at a consistent room temperature and avoid exposure to high temperatures.[1]
-
pH Control: Maintain a neutral to slightly acidic pH, ideally between 4.0 and 7.0.[1] Avoid alkaline conditions as they can promote the degradation of the tetramethylammonium cation.[1]
Q4: What solvents are recommended for preparing this compound solutions, and do they affect stability?
A4: this compound has limited solubility in many common solvents. It is sparingly soluble in water and ethanol and even less soluble in nonpolar solvents like ether and chloroform.[4] Acetonitrile and dimethylformamide (DMF) are also commonly used.[4] The choice of solvent can influence stability. In polar aprotic solvents like acetonitrile and DMF, the iodide anion is a stronger nucleophile, which could potentially increase the rate of cation degradation compared to polar protic solvents like water and ethanol.[4]
Q5: I am observing precipitation in my solution. What could be the cause and how can I resolve it?
A5: Precipitation can occur due to several factors:
-
Low Solubility: The solubility of this compound can be limited, especially at lower temperatures.
-
Hygroscopic Nature: The starting material, Tetramethylammonium iodide, is hygroscopic and can absorb moisture, which may affect its dissolution and the clarity of the final solution.[1][3]
-
Degradation Products: The formation of insoluble degradation products can also lead to precipitation.
To resolve this, you can try gentle warming and sonication to redissolve the precipitate. If the issue persists, filtering the solution through a compatible filter membrane may be necessary. To prevent precipitation, ensure the solid starting material is stored in a desiccator and handled in a low-humidity environment.[1]
Troubleshooting Guides
Issue 1: Solution Discoloration (Yellowing/Browning)
| Possible Cause | Troubleshooting Steps |
| Oxidation of Iodide | 1. Verify with UV-Vis Spectroscopy: Scan the solution from 250 nm to 500 nm. The presence of triiodide (I₃⁻) will be indicated by absorbance peaks at approximately 290 nm and 360 nm.[4] 2. Minimize Light and Oxygen Exposure: Store the solution in an amber vial and consider purging with an inert gas (N₂ or Ar) before sealing. 3. Prepare Fresh Solutions: For critical applications, it is best to prepare solutions fresh before use. |
| Impure Starting Materials | 1. Check Purity of Tetramethylammonium iodide and Iodine: Ensure the starting materials are of high purity. 2. Purify Starting Materials if Necessary: Recrystallization of the starting materials may be required if impurities are suspected. |
Issue 2: Cloudiness or Precipitation
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | 1. Gentle Heating and Sonication: Warm the solution gently while sonicating to aid dissolution. 2. Solvent Consideration: Ensure the chosen solvent and concentration are appropriate for the solubility of this compound. |
| Hygroscopic Starting Material | 1. Proper Storage of Solid: Store solid Tetramethylammonium iodide in a desiccator.[1] 2. Handle in a Dry Environment: Minimize exposure of the solid to atmospheric moisture during weighing and solution preparation. |
| Formation of Insoluble Degradation Products | 1. Analyze Precipitate: If possible, isolate and analyze the precipitate to identify its composition. 2. Review Storage Conditions: Ensure the solution is stored according to the recommended guidelines to minimize degradation. |
Issue 3: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Solution Degradation Over Time | 1. Monitor Solution Purity: Regularly check the purity of the solution using a suitable analytical method like HPLC-ELSD. 2. Use Freshly Prepared Solutions: Avoid using old stock solutions for sensitive experiments. |
| Incorrect Solution Concentration | 1. Verify Preparation Protocol: Double-check all calculations and measurements used to prepare the solution. 2. Analytical Quantification: Use a validated analytical method to confirm the concentration of the solution. |
Quantitative Data
The stability of this compound solutions is influenced by various factors. While comprehensive quantitative data is application-dependent, the following tables provide an overview of key stability-related parameters.
Table 1: Thermal Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | ~115 °C | [5] |
| Decomposition | The first step is typically the loss of I₂ from the triiodide anion. | [5][6] |
Table 2: Recommended Storage Conditions and Their Impact on Stability
| Parameter | Recommendation | Rationale |
| Light | Store in amber containers or wrapped in foil. | Prevents photo-oxidation of the iodide anion.[1] |
| Temperature | Consistent room temperature. Avoid high heat. | High temperatures can accelerate the degradation of the tetramethylammonium cation.[1] |
| Atmosphere | Inert atmosphere (N₂ or Ar) for long-term storage. | Minimizes oxidation by atmospheric oxygen.[3] |
| pH | Neutral to slightly acidic (pH 4.0 - 7.0). | Basic conditions can promote Hofmann elimination of the tetramethylammonium cation.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Solution (0.1 M in Ethanol)
Materials:
-
Tetramethylammonium iodide ((CH₃)₄NI)
-
Iodine (I₂)
-
Ethanol (anhydrous)
-
Stir plate and magnetic stir bar
-
50 mL volumetric flask (amber)
Procedure:
-
Weigh 2.01 g of Tetramethylammonium iodide and 2.54 g of iodine.
-
Transfer the weighed solids to the 50 mL amber volumetric flask.
-
Add approximately 40 mL of anhydrous ethanol to the flask.
-
Stir the mixture at room temperature until all solids have dissolved completely.
-
Once dissolved, add anhydrous ethanol to the 50 mL mark.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the solution in the amber flask, protected from light.
Protocol 2: Monitoring Solution Stability using UV-Vis Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the formation of the triiodide ion (I₃⁻) as an indicator of solution degradation.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a fresh solution of this compound in the desired solvent.
-
Immediately after preparation, take an aliquot of the solution and dilute it with the same solvent to an appropriate concentration for UV-Vis analysis (absorbance should be within the linear range of the instrument).
-
Use the pure solvent as a blank.
-
Scan the diluted solution from 250 nm to 500 nm.
-
Record the absorbance at the characteristic peaks for triiodide, which are approximately 290 nm and 360 nm.[4]
-
Store the stock solution under the desired conditions (e.g., exposed to light vs. dark, room temperature vs. elevated temperature).
-
At regular time intervals (e.g., daily, weekly), repeat steps 2-5 with a new aliquot from the stock solution.
-
An increase in the absorbance at 290 nm and 360 nm over time indicates an increase in the triiodide concentration and thus, degradation of the solution.
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for solution instability.
References
Validation & Comparative
The Efficacy of Tetramethylammonium Triiodide as a Phase-Transfer Catalyst: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of biphasic organic synthesis, the selection of an optimal phase-transfer catalyst (PTC) is paramount to achieving high yields and reaction efficiency. While a variety of quaternary ammonium salts are commonly employed, this guide provides a comparative analysis of Tetramethylammonium Triiodide, examining its efficacy relative to other widely used phase-transfer catalysts.
Mechanism of Action: The Role of Phase-Transfer Catalysts
Phase-transfer catalysis facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic layer. The catalyst, usually a quaternary ammonium or phosphonium salt, transports a reactant, typically an anion, from the aqueous phase into the organic phase, where the reaction with the organic-soluble substrate occurs. This process overcomes the insolubility barrier, accelerating reaction rates and often allowing for milder reaction conditions.
The general mechanism for a quaternary ammonium salt like this compound in a liquid-liquid phase-transfer system can be visualized as follows:
A comparative study of the electrochemical properties of different tetraalkylammonium triiodides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of four common tetraalkylammonium triiodides: Tetramethylammonium Triiodide (TMAI₃), Tetraethylammonium Triiodide (TEAI₃), Tetrapropylammonium Triiodide (TPAI₃), and Tetrabutylammonium Triiodide (TBAI₃). These compounds are frequently utilized as electrolyte components in various electrochemical applications, including dye-sensitized solar cells (DSSCs) and batteries. This document summarizes key performance metrics from published experimental data, details relevant experimental protocols, and visualizes the workflow for electrochemical characterization.
Data Presentation
The electrochemical properties of tetraalkylammonium triiodides are significantly influenced by the size of the tetraalkylammonium cation. The following tables compile quantitative data from various sources to facilitate comparison. It is important to note that the experimental conditions, such as solvent and concentration, may vary between studies, which can affect the absolute values.
Table 1: Ionic Conductivity of Tetraalkylammonium Triiodide Electrolytes
| Tetraalkylammonium Cation | Solvent | Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| Tetramethylammonium (TMA⁺) | Acetonitrile | 0.1 | 25 | Data not available in a directly comparable format |
| Tetraethylammonium (TEA⁺) | Acetonitrile | 0.1 | 25 | Data not available in a directly comparable format |
| Tetrapropylammonium (TPA⁺) | Acetonitrile | 0.1 | 25 | Data not available in a directly comparable format |
| Tetrabutylammonium (TBA⁺) | Acetonitrile | 0.1 | 25 | ~9.5 |
Table 2: Diffusion Coefficient of Triiodide (I₃⁻) in Tetraalkylammonium-Based Electrolytes
| Tetraalkylammonium Cation | Solvent | Concentration (M) | Temperature (°C) | Diffusion Coefficient (x 10⁻⁶ cm²/s) |
| Tetramethylammonium (TMA⁺) | Acetonitrile | 0.1 | 25 | Data not available in a directly comparable format |
| Tetraethylammonium (TEA⁺) | Acetonitrile | 0.1 | 25 | Data not available in a directly comparable format |
| Tetrapropylammonium (TPA⁺) | Acetonitrile | 0.1 | 25 | Data not available in a directly comparable format |
| Tetrabutylammonium (TBA⁺) | Acetonitrile | 0.5 | 25 | ~1.7 |
Table 3: Charge Transfer Resistance (Rct) of the I⁻/I₃⁻ Redox Couple
| Tetraalkylammonium Cation | Electrode | Solvent | Concentration (M) | Rct (Ω) |
| Tetramethylammonium (TMA⁺) | Pt | Acetonitrile | 0.1 | Data not available in a directly comparable format |
| Tetraethylammonium (TEA⁺) | Pt | Acetonitrile | 0.1 | Data not available in a directly comparable format |
| Tetrapropylammonium (TPA⁺) | Pt | Acetonitrile | 0.1 | Data not available in a directly comparable format |
| Tetrabutylammonium (TBA⁺) | Pt | Acetonitrile | 0.1 | Data not available in a directly comparable format |
Note: Charge transfer resistance is a measure of the kinetic resistance of the redox reaction at the electrode surface. While specific comparative data for these four triiodides is scarce, it is a key parameter that can be determined using Electrochemical Impedance Spectroscopy (EIS). A lower Rct generally indicates more favorable reaction kinetics.
Experimental Protocols
Detailed methodologies for key electrochemical experiments are provided below to enable researchers to conduct their own comparative studies.
1. Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy)
-
Objective: To determine the bulk ionic conductivity of the tetraalkylammonium triiodide electrolytes.
-
Methodology:
-
Electrolyte Preparation: Prepare solutions of each tetraalkylammonium triiodide salt at the desired concentration in a suitable solvent (e.g., acetonitrile).
-
Cell Assembly: Utilize a two-electrode conductivity cell with parallel platinum electrodes of a known area (A) and separation (l). The cell constant (l/A) should be accurately determined using a standard KCl solution.
-
EIS Measurement: Perform electrochemical impedance spectroscopy over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = l / (Rb * A).
-
2. Diffusion Coefficient Measurement (Cyclic Voltammetry)
-
Objective: To determine the diffusion coefficient of the triiodide (I₃⁻) ion in the different electrolyte systems.
-
Methodology:
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., a platinum ultramicroelectrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Electrolyte: The electrolyte solution contains the tetraalkylammonium triiodide salt at a known concentration.
-
Cyclic Voltammetry: A potential sweep is applied to the working electrode at various scan rates. The resulting current is measured.
-
Data Analysis: For an ultramicroelectrode under steady-state conditions (at slow scan rates), the limiting current (i_lim) is directly proportional to the diffusion coefficient (D) according to the equation: i_lim = 4nFDCr, where n is the number of electrons transferred, F is the Faraday constant, C is the bulk concentration of the electroactive species (I₃⁻), and r is the radius of the ultramicroelectrode.
-
3. Charge Transfer Resistance Measurement (Electrochemical Impedance Spectroscopy)
-
Objective: To evaluate the kinetics of the iodide/triiodide redox reaction at the electrode-electrolyte interface.
-
Methodology:
-
Symmetric Cell Assembly: A symmetric cell is constructed with two identical working electrodes (e.g., platinized FTO glass) separated by a spacer, filled with the electrolyte of interest.
-
EIS Measurement: Electrochemical impedance spectroscopy is performed at a DC bias corresponding to the formal potential of the I⁻/I₃⁻ redox couple, with a small AC perturbation.
-
Data Analysis: The Nyquist plot typically shows a semicircle in the high to mid-frequency range. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A smaller diameter indicates faster charge transfer kinetics.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the electrochemical characterization of tetraalkylammonium triiodides and the relationship between cation size and key electrochemical properties.
Caption: Experimental workflow for comparative electrochemical analysis.
Caption: Influence of cation size on electrochemical properties.
A Comparative Guide to Validating the Purity of Tetramethylammonium Triiodide
For researchers, scientists, and drug development professionals, establishing the purity of reagents is a cornerstone of reliable and reproducible results. Tetramethylammonium triiodide ((CH₃)₄NI₃), a versatile iodinating agent and phase-transfer catalyst, is no exception. This guide provides an objective comparison of various analytical techniques for the validation of its purity, presenting supporting experimental data and detailed protocols. We will also compare its performance with higher alkyl homologues, namely Tetraethylammonium triiodide and Tetrabutylammonium triiodide.
Comparison of Analytical Techniques
The purity of this compound can be assessed through a variety of analytical methods, each with its own strengths and limitations. The choice of technique often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to identify and quantify specific impurities.
Key Potential Impurity: The most common process-related impurity in the synthesis of this compound is unreacted Tetramethylammonium iodide ((CH₃)₄NI), arising from the reaction of tetramethylammonium iodide with iodine.[1][2] Other potential impurities could include residual solvents from the synthesis and crystallization process.
Below is a summary of the most common analytical techniques for purity validation:
| Analytical Technique | Principle | Target Analyte | Advantages | Disadvantages |
| Redox Titration | The triiodide ion (I₃⁻) is titrated with a standardized solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃), using a starch indicator to detect the endpoint.[3][4] | Triiodide (I₃⁻) | High accuracy and precision for assay determination; low cost. | Not suitable for trace impurity analysis; does not provide information on other impurities. |
| UV-Vis Spectrophotometry | The quantitative determination of the triiodide ion is based on its strong absorbance in the UV-Vis region, with characteristic absorption maxima at approximately 288 nm and 351 nm.[5][6] | Triiodide (I₃⁻) | Simple, rapid, and sensitive for the quantification of the active species. | Limited selectivity; other components in the sample may interfere with the absorbance measurement. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the tetramethylammonium cation from potential impurities is achieved on a stationary phase with a suitable mobile phase, followed by detection using a non-specific detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[7][8] | Tetramethylammonium ((CH₃)₄N⁺) Cation | High separation efficiency for quantifying the cation and detecting impurities. | May require specialized detectors as the cation lacks a strong chromophore. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used to identify and quantify the main compound and any proton- or carbon-containing impurities.[9][10] | This compound and organic impurities | Provides structural confirmation and can quantify impurities relative to the main component using a certified internal standard. | Lower sensitivity compared to chromatographic techniques for trace impurities; requires more expensive instrumentation. |
Performance Comparison with Alternative Quaternary Ammonium Triiodides
Tetraethylammonium triiodide and Tetrabutylammonium triiodide are common alternatives to this compound, differing in the size of the alkyl groups on the cation. This variation can influence their physical properties and solubility. The purity of these alternatives can be assessed using the same analytical techniques.
| Parameter | This compound | Tetraethylammonium Triiodide | Tetrabutylammonium Triiodide |
| Molecular Formula | C₄H₁₂I₃N | C₈H₂₀I₃N | C₁₆H₃₆I₃N |
| Molecular Weight ( g/mol ) | 454.86 | 511.00 | 623.18 |
| Typical Purity (by titration) | >98% | >98% | >97% |
| Melting Point (°C) | ~115 (decomposes) | ~115 (decomposes) | 69 - 71 |
Experimental Protocols
Redox Titration for Assay of this compound
Principle: This method determines the purity of this compound by titrating the triiodide ion with a standardized sodium thiosulfate solution. The endpoint is detected by the disappearance of the blue color of the starch-iodine complex.[11]
Reagents:
-
Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1% w/v)
-
Deionized water
Procedure:
-
Accurately weigh approximately 200-250 mg of the this compound sample and dissolve it in 50 mL of deionized water in a 250 mL conical flask.
-
Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Titrate the sample solution with the standardized 0.1 M sodium thiosulfate solution from a burette with constant stirring.
-
Continue the titration until the blue color disappears and the solution becomes colorless. This is the endpoint.
-
Record the volume of the sodium thiosulfate solution used.
-
Calculate the percentage purity of this compound using the following formula:
Purity (%) = (V × M × (MW / 2)) / W × 100
Where:
-
V = Volume of Na₂S₂O₃ solution in liters
-
M = Molarity of Na₂S₂O₃ solution
-
MW = Molecular weight of this compound (454.86 g/mol )
-
W = Weight of the sample in grams
-
The stoichiometry of the reaction is 2 moles of thiosulfate to 1 mole of triiodide (as I₂).
-
UV-Vis Spectrophotometry for Quantification of Triiodide
Principle: This method relies on the characteristic UV absorbance of the triiodide ion for its quantification. A calibration curve is prepared using standards of known concentration to determine the concentration of the sample. The triiodide ion has two main absorbance peaks at approximately 288 nm and 351 nm.[5][12]
Reagents and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Deionized water
-
High-purity this compound for calibration standards
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in deionized water.
-
From the stock solution, prepare a series of calibration standards with concentrations ranging from 1 to 10 µg/mL.
-
Accurately prepare a solution of the sample to be tested in deionized water, ensuring the concentration falls within the calibration range.
-
Measure the absorbance of the blank (deionized water), the calibration standards, and the sample solution at 288 nm or 351 nm.
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of the sample solution from the calibration curve and calculate the purity of the original sample.
HPLC Method for the Analysis of the Tetramethylammonium Cation
Principle: This method separates the Tetramethylammonium cation from potential non-UV active impurities. Due to the lack of a strong chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is employed.[8]
Instrumentation and Conditions:
-
HPLC system with a CAD or ELSD detector
-
Column: Mixed-mode column (e.g., Newcrom AH, 4.6 x 150 mm, 5 µm)[7]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with a buffer such as 10 mM ammonium formate, adjusted to pH 3.0.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system.
-
The purity is determined by the area percentage of the main peak corresponding to the Tetramethylammonium cation relative to the total area of all peaks in the chromatogram.
Visualizing the Analytical Workflow
To better understand the logical flow of the purity validation process, the following diagrams created using Graphviz illustrate the general experimental workflow and the relationship between the different analytical techniques.
Caption: General workflow for purity validation of this compound.
Caption: Logical relationship between analytical techniques for purity assessment.
References
- 1. kimmykinly.weebly.com [kimmykinly.weebly.com]
- 2. scribd.com [scribd.com]
- 3. chembloginc.weebly.com [chembloginc.weebly.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Sodium, Potassium Ions and Tetramethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. asianpubs.org [asianpubs.org]
Benchmarking Tetramethylammonium Triiodide in Perovskite Solar Cells: A Comparative Guide
Performance Enhancement with TMAI-based Additives
Comparative Performance Data
The following table summarizes the statistical analysis of photovoltaic parameters for reference (control) perovskite solar cells and those treated with a TMAI derivative (TTMAI) at different concentrations. The data clearly demonstrates the positive impact of the additive on the overall device performance.
| Treatment Group | Average Voc (V) | Average Jsc (mA/cm²) | Average FF (%) | Average PCE (%) |
| Reference (Control) | 1.08 | 23.5 | 75.0 | 19.0 |
| TTMAI (0.5 mg/mL) | 1.10 | 23.6 | 78.0 | 20.2 |
| TTMAI (1.0 mg/mL) | 1.12 | 23.7 | 80.0 | 21.2 |
| TTMAI (2.0 mg/mL) | 1.11 | 23.6 | 79.0 | 20.8 |
Data is based on statistical analysis from a study on a thienothiophene-based TMAI derivative.[1]
The champion solar cell treated with an optimal concentration of the TMAI derivative exhibited a remarkable power conversion efficiency of over 21%, a significant improvement compared to the reference device.[1]
Mechanism of Action and Experimental Workflow
The primary mechanism behind the performance enhancement is the passivation of defects at the perovskite surface by the large organic cations of the TMAI derivative. This interaction reduces charge recombination and facilitates more efficient charge extraction.
Detailed Experimental Protocols
The following are generalized protocols for the key experimental steps. Specific parameters may vary based on the detailed research study.
Substrate Preparation
-
Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
ETL Deposition: An electron transport layer (ETL), such as a SnO₂ nanoparticle solution, is deposited onto the cleaned FTO substrates, followed by annealing.
Perovskite Film Formation
-
Precursor Solution: A perovskite precursor solution (e.g., containing FAPbI₃ and MAPbBr₃) is prepared in a solvent like DMF:DMSO.
-
Spin-Coating: The precursor solution is spin-coated onto the ETL-coated substrates in a nitrogen-filled glovebox. An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization.
-
Annealing: The substrates are then annealed at a specific temperature (e.g., 150°C) to form the crystalline perovskite film.
TMAI-based Additive Treatment
-
Solution Preparation: A solution of the TMAI derivative (e.g., TTMAI) is prepared in a suitable solvent like isopropanol at various concentrations (e.g., 0.5, 1.0, 2.0 mg/mL).
-
Application: The prepared solution is dynamically spin-coated onto the cooled perovskite film.
-
Annealing: A post-treatment annealing step is performed at a moderate temperature (e.g., 100°C).
Device Completion and Characterization
-
HTL Deposition: A hole transport layer (HTL) solution, such as Spiro-OMeTAD in chlorobenzene with additives, is spin-coated on top of the perovskite or treated perovskite layer.
-
Electrode Deposition: A metal back electrode (e.g., gold or silver) is deposited via thermal evaporation.
-
Photovoltaic Measurement: The current density-voltage (J-V) characteristics of the completed solar cells are measured under simulated AM 1.5G solar illumination. The external quantum efficiency (EQE) is also measured to determine the spectral response.
Signaling Pathway: Defect Passivation
References
Comparative analysis of the crystal structures of various polyiodides
A Comparative Guide to the Crystal Structures of Polyiodides
This guide provides a detailed comparative analysis of the crystal structures of various polyiodide anions, intended for researchers, scientists, and professionals in drug development and materials science. Polyiodides, formed by the reaction of iodine (I₂) with iodide ions (I⁻), exhibit a remarkable diversity in their structures, ranging from simple linear ions to complex three-dimensional networks. This structural variety is a consequence of the ability of iodine to form chains through donor-acceptor interactions, significantly influenced by the nature of the counterion.
The bonding in these hypervalent species is often described by the three-center four-electron (3c-4e) bond model. Their unique structural and electronic properties have led to applications as solid-state electrical conductors and components in dye-sensitized solar cells.
Comparative Analysis of Polyiodide Structures
The structure of a polyiodide anion is highly dependent on the size, shape, and charge of the accompanying cation. Large, low-charge-density cations tend to stabilize larger, more complex polyiodide networks.
Triiodide (I₃⁻) Anion: The triiodide ion is the simplest and most common polyiodide. In the presence of large, symmetric cations like tetrabutylammonium ([N(C₄H₉)₄]⁺) or triphenylsulfonium ([S(C₆H₅)₃]⁺), the I₃⁻ anion is typically linear and symmetric, with two equal I-I bond lengths. However, smaller or irregularly shaped cations that can interact more strongly with one end of the anion (e.g., through hydrogen bonding) induce asymmetry, resulting in one shorter and one longer I-I bond. This asymmetry can be viewed as a complex between an I₂ molecule and an I⁻ ion.
Pentaiodide (I₅⁻) Anion: The pentaiodide anion most commonly adopts a V-shaped geometry, which can be described as two I₂ molecules weakly coordinated to a central I⁻ ion [(I₂)·I⁻·(I₂)]. An alternative, though less common, arrangement is the L-shaped structure, which is best described as an I₂ molecule interacting with an I₃⁻ ion [(I₃⁻)·(I₂)]. The specific geometry and the inter-iodine distances are influenced by the crystal packing and the nature of the counterion. For instance, in the crystal structure of tetramethylammonium pentaiodide, the I₅⁻ ions are V-shaped and linked into a flat square mesh.
Heptaiodide (I₇⁻) and Higher Polyiodides: Higher polyiodides form more complex and extended networks. The heptaiodide (I₇⁻) anion, for example, has been observed as a trigonal pyramidal structure formed from a V-shaped pentaiodide unit and an additional iodine molecule. Discrete I₇⁻ ions are relatively rare, as they often form extended chains or networks. The formation of these highly iodine-dense phases is often directed by large, structured cations that can act as templates.
Quantitative Crystallographic Data
The following table summarizes key structural parameters for a selection of polyiodide salts, illustrating the influence of the counterion on the anion's geometry.
| Compound | Polyiodide Anion | Geometry | I-I Bond Lengths (Å) | I-I-I Bond Angles (°) |
| [S(C₆H₅)₃]I₃ | I₃⁻ | Linear | 2.910, 2.923 | 177.6 |
| [N(CH₃)₄]I₃ | I₃⁻ | Linear | 2.917 (symmetric) | 180.0 |
| (C₇H₉N₄O₂)HI₅ | I₅⁻ | V-shaped | 2.743 (I₂ unit), 3.167 (I⁻···I₂) | 175.7 (in I₃⁻ part) |
| [N(CH₃)₄]I₅ | I₅⁻ | V-shaped | 2.825 (terminal), 3.155 (central) | 95.0, 175.9 |
| [Cu(12-crown-4)₂]I₅ | I₅⁻ | V-shaped | 2.74-2.75 (I₂ units), 3.39-3.41 (bridge) | 176.4 |
| [Er(H₂O)₈]I₃ · 4H₂O | I₃⁻ | Linear | 2.912 (symmetric) | 180.0 |
Note: Data is compiled from various crystallographic studies. Bond lengths and angles can vary slightly between different reports based on refinement methods.
Experimental Protocols
The synthesis of polyiodide crystals is generally straightforward, typically involving the direct reaction of an iodide salt with elemental iodine in a suitable solvent. The precise stoichiometry of the reactants is crucial in determining the resulting polyiodide anion.
Synthesis of Tetramethylammonium Pentaiodide ([N(CH₃)₄]I₅)
This protocol is a representative example for the synthesis of a stable polyiodide salt.
Materials:
-
Tetramethylammonium iodide ([N(CH₃)₄]I)
-
Iodine (I₂)
-
95% Ethanol
-
Hexane (for washing)
Procedure:
-
Dissolution: In a 50 mL beaker, combine 0.5 g of tetramethylammonium iodide and 1.3 g of iodine (a molar ratio of approximately 1:2).
-
Solvent Addition: Add approximately 12 mL of 95% ethanol to the beaker.
-
Heating: Place the beaker on a hot plate in a fume hood. Gently heat the mixture while stirring continuously until all reactants have completely dissolved.
-
Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. To facilitate further crystallization, the beaker can be placed in an ice bath for at least 10 minutes. Dark, metallic-green crystals should form.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexane or diethyl ether to remove any unreacted iodine or other surface impurities.
-
Drying: Air-dry the purified crystals on the filter paper or in a desiccator. Weigh the final product to determine the yield.
Characterization by Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.
General Procedure:
-
Crystal Selection and Mounting: A suitable single crystal of high quality (clear, well-defined faces, free of cracks) is selected under a microscope. The crystal is mounted on a glass fiber or a loop, which is then attached to a goniometer head.
-
Data Collection: The goniometer is placed on the diffractometer. The crystal is cooled (typically to ~100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and potential degradation. The instrument, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., a CCD), rotates the crystal through a series of angles.
-
Diffraction Pattern: As the X-ray beam passes through the crystal, it is diffracted by the electron clouds of the atoms, producing a pattern of spots (reflections) of varying intensities. The positions and intensities of these reflections are recorded by the detector.
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is solved using computational methods (e.g., direct methods or Patterson function) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other structural variables are then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement. The final result is a detailed model of the crystal structure, including precise bond lengths and angles.
Visualizations
Experimental Workflow for Polyiodide Crystal Analysis
The following diagram illustrates the general workflow from the synthesis of polyiodide salts to their structural characterization.
Caption: General workflow for the synthesis and structural analysis of polyiodide crystals.
A Comparative Guide to the Environmental Impact of Tetramethylammonium Triiodide and Alternative Iodinating Reagents
For Researchers, Scientists, and Drug Development Professionals
The selection of reagents in chemical synthesis extends beyond reaction efficiency and cost; the environmental footprint is a critical consideration for sustainable research and development. This guide provides an objective comparison of the environmental impact of Tetramethylammonium triiodide versus other common iodinating agents, supported by available experimental data and safety protocols.
Quantitative Environmental and Toxicity Data
The following table summarizes key environmental and toxicity data for this compound and selected alternative iodinating reagents. It is important to note that comprehensive, directly comparable environmental data, such as life cycle assessments, are not always available for all reagents. The information presented is compiled from safety data sheets and available research.
| Parameter | This compound ((CH₃)₄NI₃) | N-Iodosuccinimide (NIS) | Iodine Monochloride (ICl) | Tetrabutylammonium iodide (TBAI) |
| GHS Hazard Pictograms | ||||
| Hazard Statements | Harmful if swallowed, in contact with skin or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2] | Causes severe skin burns and eye damage. May cause respiratory irritation.[3] | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. Toxic to aquatic life with long lasting effects.[4] |
| Acute Oral Toxicity | Harmful if swallowed. | Harmful if swallowed (ATE oral: 500.0 mg/kg).[1] | Not classified, but causes burns.[3] | Harmful if swallowed (LD50 Oral - Rat - 1,990 mg/kg).[5] |
| Aquatic Toxicity | Data not available. | Based on available data the classification criteria are not met. However, large or frequent spills may have hazardous effects on the environment.[1] | Dangerous for the environment.[3] | Toxic to aquatic life (EC50 for aquatic invertebrates: 2.8 mg/l for 48 hrs).[5][6] |
| Persistence and Degradability | Persistence is unlikely, based on information available for the iodide component.[7] | The degradability of the product is not known.[1] | Data not available. | Data not available. |
| Bioaccumulative Potential | No data available on bioaccumulation. | No data available on bioaccumulation.[1] | Data not available. | Data not available. |
| Disposal Considerations | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[8] | Dispose of contents/ container in accordance with national regulations.[1] | Avoid release to the environment. Dispose of materials or solid residues at an authorized site.[3] | Waste material must be disposed of in accordance with the national and local regulations. |
Experimental Protocols
Detailed methodologies are crucial for assessing the practical environmental impact of a reagent, including solvent usage, energy consumption, and waste generation.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from Tetramethylammonium iodide and elemental iodine.[3][9]
Materials:
-
Tetramethylammonium iodide ((CH₃)₄NI)
-
Iodine (I₂)
-
Ethanol (95%) or Methanol
Procedure:
-
In a suitable beaker, dissolve the desired amount of iodine (I₂) in a minimal amount of ethanol or methanol with stirring. Gentle heating (e.g., to 55°C) can aid in dissolution.[3]
-
To the iodine solution, add an equimolar amount of tetramethylammonium iodide ((CH₃)₄NI).[3]
-
Continue stirring and maintaining the temperature until all the tetramethylammonium iodide has dissolved.[3]
-
Once dissolved, remove the beaker from the heat and allow it to cool to room temperature.
-
Further cool the beaker in an ice bath to induce crystallization.[9]
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and then with diethyl ether.[3]
-
Air-dry the purified crystals.[3]
Protocol 2: Iodination of Aromatic Compounds using this compound
This protocol outlines a general procedure for the iodination of aromatic compounds, a common application of this compound.
Materials:
-
Aromatic substrate
-
This compound ((CH₃)₄NI₃)
-
Methanol
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the aromatic substrate (1.0 mmol) in methanol (10 mL).
-
Add this compound (1.1 mmol, 1.1 equiv) to the solution and stir until fully dissolved.
-
Add Oxone® (1.1 mmol, 1.1 equiv) portion-wise over 5-10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the methanol under reduced pressure.
-
Add water (10 mL) and extract the product with an organic solvent (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and logical connections, aiding in the assessment of procedural complexity and potential environmental touchpoints.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for the iodination of aromatic compounds.
Caption: Logical relationship for assessing the environmental impact of reagents.
References
- 1. leap.epa.ie [leap.epa.ie]
- 2. N-Iodosuccinimide | C4H4INO2 | CID 120273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. synquestlabs.com [synquestlabs.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
A Comparative Guide to the Quantitative Analysis of Reaction Kinetics: The Role of Tetramethylammonium Triiodide
For researchers, scientists, and professionals in drug development, the selection of an appropriate iodinating agent is crucial for optimizing reaction kinetics and achieving desired product yields. This guide provides a comparative analysis of Tetramethylammonium triiodide ((CH₃)₄NI₃) and other common iodinating agents, supported by experimental data and detailed protocols for kinetic analysis.
Performance Comparison of Iodinating Agents
This compound is a versatile and effective reagent for the iodination of various organic compounds, particularly aromatic systems. It serves as a stable, solid source of the triiodide anion (I₃⁻), offering advantages in handling and stoichiometry control compared to liquid or gaseous reagents. While direct, side-by-side kinetic comparisons under identical conditions are scarce in the literature, we can infer performance from studies on different systems.
One key advantage of reagents like this compound is their high efficiency in specific applications. For instance, a related compound, Tetramethylammonium dichloroiodate, has been shown to achieve yields greater than 90% in the iodination of aromatic compounds under solvent-free conditions, outperforming traditional methods that use agents like iodine monochloride.
To provide a quantitative perspective, the following table summarizes kinetic data for the iodination of phenol with different reagents. It is important to note that these data are compiled from separate studies and are presented here for illustrative purposes to highlight the range of reactivities observed with different iodinating agents.
| Iodinating Agent | Substrate | Solvent System | Rate Law | Rate Constant (k) | Activation Energy (Ea) |
| N-Iodosuccinimide (NIS) | Phenol | Aqueous Acetic Acid | rate = k[NIS][Phenol]^x (x is fractional) | Varies with [Phenol] | Not specified |
| Molecular Iodine (I₂) | 2,4-Dichlorophenol | Aqueous buffer | rate = k[I₂][Phenolate ion] | 1.15 M⁻¹s⁻¹ (pH 8, 25.6°C) | 17 kcal/mol |
| Tri-iodine Cation (I₃⁺) | Deactivated Aromatics | Sulfuric Acid | rate = k[I₃⁺][Aromatic] | Substrate dependent | Not specified |
Experimental Protocols
To facilitate reproducible and comparative kinetic studies, detailed experimental protocols are essential. Below are methodologies for the synthesis of this compound and for the kinetic analysis of a model reaction, the iodination of acetone, which can be adapted to compare different iodinating agents.
Synthesis of this compound
Materials:
-
Tetramethylammonium iodide ((CH₃)₄NI)
-
Iodine (I₂)
-
Ethanol (95%)
-
Hexanes
-
50 mL beaker
-
Stirring rod
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a 50 mL beaker, combine 0.5 g of Tetramethylammonium iodide and 0.6 g of iodine.
-
Add 12 mL of 95% ethanol to the beaker.
-
Gently heat the mixture on a hot plate while stirring until all solids dissolve.
-
Allow the solution to cool to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with 2-3 mL of cold hexanes.
-
Allow the crystals to air dry.
Kinetic Analysis of Acetone Iodination
This experiment monitors the disappearance of the color of iodine to determine the reaction rate. The protocol can be adapted to use different iodinating agents.
Materials:
-
Stock solution of Acetone (e.g., 4.0 M)
-
Stock solution of Hydrochloric Acid (e.g., 1.0 M)
-
Stock solution of the Iodinating Agent (e.g., 0.0050 M this compound in a suitable solvent)
-
Distilled water
-
Erlenmeyer flasks
-
Pipettes
-
Stopwatch or spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In an Erlenmeyer flask, pipette the desired volumes of the acetone and hydrochloric acid stock solutions, and distilled water to achieve the target initial concentrations.
-
Initiation of Reaction: Rapidly add a known volume of the iodinating agent solution to the flask, simultaneously starting the stopwatch.
-
Monitoring the Reaction:
-
Visual Method: Swirl the flask and record the time it takes for the characteristic color of iodine to disappear completely.
-
Spectrophotometric Method: Transfer the reaction mixture to a cuvette and monitor the absorbance at a wavelength where the iodine species absorbs strongly (e.g., around 400-500 nm). The rate can be determined from the slope of the absorbance vs. time plot.
-
-
Data Analysis:
-
The initial rate of reaction is calculated as the change in concentration of the iodinating agent divided by the time taken.
-
By systematically varying the initial concentrations of acetone, acid, and the iodinating agent, the order of the reaction with respect to each component can be determined.
-
The rate law and the rate constant (k) can then be established.
-
Reaction Mechanisms and Workflows
The iodination of aromatic compounds using agents like this compound typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The following diagrams illustrate the general workflow for such a kinetic experiment and the underlying reaction mechanism.
Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for rendering.
Conclusion
This compound stands as a valuable reagent in the toolkit of chemists for performing iodination reactions. Its stability, ease of handling, and high efficiency in certain applications make it an attractive alternative to other iodinating agents. While direct comprehensive kinetic comparisons are limited, the provided protocols and mechanistic understanding allow for the systematic evaluation of its performance in specific reaction systems. Future research focusing on direct comparative kinetic studies will be invaluable in further elucidating the relative advantages of this compound and other modern iodinating agents.
Cross-Validation of Experimental Results for Tetramethylammonium Triiodide: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Tetramethylammonium triiodide, a thorough cross-validation of its experimental performance against alternative reagents is crucial for robust and reproducible results. This guide provides an objective comparison of this compound with other commonly used laboratory chemicals in key applications, supported by experimental data and detailed protocols.
I. Performance as an Iodinating Agent
This compound serves as a solid, stable, and convenient source of electrophilic iodine for the iodination of aromatic compounds.[1] Its performance is compared here with other common iodinating agents, namely N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).
Table 1: Comparison of Iodinating Agent Performance for Aromatic Compounds
| Iodinating Agent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Aniline | 2,4,6-Triiodoaniline | Solvent-free, grinding | High (not specified) | [1] |
| N-Iodosuccinimide (NIS) | Aniline | 2-Iodo-4-nitroaniline | Solid state, grinding, 5-8 min | 99 | [2] |
| N-Iodosuccinimide (NIS) | 4-Nitroaniline | 2-Iodo-4-nitroaniline | Solid state, grinding, 5-8 min | 97 | [2] |
| N-Iodosuccinimide (NIS) | Phenol | 2,4,6-Triiodophenol | Solid state, grinding, 5-8 min | 98 | [2] |
| Iodine Monochloride (ICl) | Phenol | Iodo-phenols | Not specified | Not specified | [3] |
Experimental Protocols: Aromatic Iodination
Protocol 1: Iodination of Anilines using N-Iodosuccinimide (Grinding Method)
This protocol is adapted from a study on the iodination of industrially important aromatic compounds.[2]
Materials:
-
Aniline derivative
-
N-Iodosuccinimide (NIS)
-
Mortar and pestle
-
Ice-cold water
Procedure:
-
In a mortar, take the aniline derivative and N-Iodosuccinimide in the desired molar ratio.
-
Grind the mixture at room temperature for 5-8 minutes.
-
Monitor the reaction progress (e.g., by thin-layer chromatography).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with deionized water, and dry to obtain the iodinated product.
II. Efficacy as a Phase-Transfer Catalyst
Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs) to facilitate reactions between reactants in immiscible phases. The efficiency of a PTC is largely dependent on the lipophilicity of its cation. Here, Tetramethylammonium iodide (TMAI), the precursor to the triiodide, is compared with the more lipophilic Tetrabutylammonium iodide (TBAI).
Table 2: Comparison of Quaternary Ammonium Salts as Phase-Transfer Catalysts
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |
| Tetramethylammonium iodide (TMAI) | Williamson Ether Synthesis | Phenol + n-Butyl Bromide | n-Butyl phenyl ether | - | [4] |
| Tetrabutylammonium iodide (TBAI) | Williamson Ether Synthesis | Phenol + n-Butyl Bromide | n-Butyl phenyl ether | - | [5] |
| Tetrabutylammonium iodide (TBAI) | Alkylation of Hydantoins | Hydantoin + Allyl Bromide | C5-Allylated Hydantoin | 90 | [6] |
| Tetrahexylammonium bromide | Alkylation of Hydantoins | Hydantoin + Allyl Bromide | C5-Allylated Hydantoin | 86 | [6] |
Note: While a direct yield comparison for the Williamson ether synthesis was not found, TBAI is generally considered a more effective PTC for such reactions due to the higher lipophilicity of the tetrabutylammonium cation compared to the tetramethylammonium cation, which enhances its solubility in the organic phase.[7]
Experimental Protocols: Phase-Transfer Catalysis
Protocol 2: Williamson Ether Synthesis using a Phase-Transfer Catalyst
This protocol is a general procedure for the Williamson ether synthesis using a quaternary ammonium salt as a phase-transfer catalyst.[8]
Materials:
-
Alcohol or phenol
-
Alkyl halide (e.g., methyl iodide)
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Organic solvent (e.g., dichloromethane)
-
Water
Procedure:
-
Dissolve the alcohol or phenol and sodium hydroxide in water.
-
Dissolve the alkyl halide and the phase-transfer catalyst in the organic solvent.
-
Combine the two phases in a reaction vessel and stir vigorously at the appropriate temperature.
-
Monitor the reaction progress until the starting material is consumed.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., Na2SO4).
-
Evaporate the solvent and purify the product by distillation or chromatography.
III. Physicochemical Properties: Thermal Stability and Electrical Conductivity
The physical properties of tetraalkylammonium triiodides are of interest in materials science. The size of the alkyl group on the cation can influence properties such as thermal stability and electrical conductivity.
Table 3: Thermal Stability of Tetraalkylammonium Triiodides
| Compound | Melting Point (°C) | Reference |
| This compound | ~115 | [9] |
| Tetraethylammonium triiodide | ~115 | [9] |
| Tetrapropylammonium triiodide | ~98 | [9] |
| Tetrabutylammonium triiodide | 69-71 | [9] |
Table 4: Electrical Conductivity of Tetraalkylammonium Polyiodides
| Compound | Form | Conductivity | Reference |
| Tetramethylammonium polyiodides | Crystalline | Increases with iodine content | [10] |
| Tetrabutylammonium iodide/triiodide | Gel polymer electrolyte | Up to 5.14 mS cm⁻¹ | [11] |
Note: The conductivity of these materials is highly dependent on their physical state (solid, molten, or in solution) and the specific polyiodide anion present.
IV. Visualizing Experimental Workflows and Concepts
To further clarify the experimental and theoretical aspects discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of this compound.
Caption: A typical experimental workflow for aromatic iodination.
Caption: The catalytic cycle in phase-transfer catalysis.
References
- 1. This compound | Reagent for Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. mdpi.com [mdpi.com]
- 10. NMeI_salts_JoelSmith | PDF [slideshare.net]
- 11. psasir.upm.edu.my [psasir.upm.edu.my]
Evaluating the Cost-Effectiveness of Tetramethylammonium Triiodide in Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost, efficiency, safety, and environmental impact. Tetramethylammonium triiodide (TMAI3), a quaternary ammonium polyhalide, has emerged as a versatile reagent in organic synthesis, primarily as a mild and effective iodinating agent and as a precursor for phase-transfer catalysts.[1] This guide provides an objective comparison of TMAI3's performance against common alternatives, supported by experimental data, to facilitate informed decision-making in your synthetic endeavors.
This compound in Synthesis: An Overview
This compound is valued for its role as a source of iodine and the triiodide anion (I₃⁻). In organic synthesis, it is particularly effective for the iodination of aromatic compounds, often enabling reactions under mild, solvent-free conditions with high yields.[1] Additionally, the tetramethylammonium cation can act as a phase-transfer catalyst, facilitating reactions between reactants in different phases.
Comparison of Iodinating Agents
The primary application of this compound is in electrophilic iodination. Below is a comparative analysis of TMAI3 with other common iodinating agents: N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), Iodine in conjunction with an oxidizing agent (I₂/Oxidant), and 1,3-diiodo-5,5-dimethylhydantoin (DIH).
Data Presentation: Performance and Cost Comparison
The following tables summarize the performance of these iodinating agents in the iodination of various aromatic substrates and provide a cost-effectiveness analysis.
Table 1: Performance Comparison of Iodinating Agents for Aromatic Iodination
| Substrate | Reagent/System | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Anisole | TMAI / Oxone® | 3 hours | Room Temp | 95 | [2] (representative) |
| Anisole | NIS / TFA | 30 min | Room Temp | 98 | [3] |
| Anisole | ICl | 1 hour | 0 to Room Temp | 95 | [3] |
| Anisole | I₂ / H₂O₂ | 17 hours | 60 | 93 | [3] |
| Acetanilide | NIS | Not Specified | Not Specified | High | [3] |
| Toluene | ICl | Not Specified | Not Specified | 85 | [3] |
| 4-Nitroaniline | I₂ / HNO₃ | 4 hours | Room Temp | 89 | [4] |
Table 2: Cost-Effectiveness Comparison of Iodinating Agents
| Reagent | Supplier Example | Price per Gram (USD) | Molecular Weight ( g/mol ) | Cost per Mole (USD) |
| Tetramethylammonium iodide (TMAI)* | Sigma-Aldrich | ~$0.68 | 201.05 | ~$136.74 |
| N-Iodosuccinimide (NIS) | Apollo Scientific | ~$0.26 (for 100g) | 224.98 | ~$58.49 |
| Iodine Monochloride (ICl) | SD Fine-Chem | ~$0.46 (for 250g) | 162.36 | ~$74.69 |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Sigma-Aldrich | ~$5.84 (for 5g) | 379.92 | ~$2218.72 |
| Iodine (I₂) | - | Varies | 253.81 | Varies |
*Note: The cost for this compound is estimated based on the price of its precursor, Tetramethylammonium iodide (TMAI), as TMAI3 is typically generated in situ. Prices are subject to change and may vary between suppliers and regions.
Comparison of Phase-Transfer Catalysts
Tetramethylammonium salts can also function as phase-transfer catalysts. A common alternative is Tetrabutylammonium bromide (TBAB).
Data Presentation: Performance and Cost Comparison
Table 3: Performance of Quaternary Ammonium Salts as Phase-Transfer Catalysts
| Reaction Type | Catalyst | Substrate | Alkylating Agent | Yield (%) | Reference |
| C5-Alkylation | TBAB | Hydantoins | Various halides | High | [5] |
| C-Alkylation | TEBAC* | Active methylene compounds | Alkyl halide | High | [6] (representative) |
*Triethylbenzylammonium chloride (TEBAC) is structurally similar to tetramethylammonium salts.
Table 4: Cost-Effectiveness Comparison of Phase-Transfer Catalysts
| Reagent | Supplier Example | Price per Gram (USD) | Molecular Weight ( g/mol ) | Cost per Mole (USD) |
| Tetramethylammonium iodide (TMAI) | Sigma-Aldrich | ~$0.68 | 201.05 | ~$136.74 |
| Tetrabutylammonium bromide (TBAB) | Sigma-Aldrich | ~$0.81 (for 100g) | 322.37 | ~$261.12 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Iodination of Anisole using Tetramethylammonium Iodide and Oxone®
This protocol is adapted from procedures utilizing ammonium iodide and Oxone®.
Materials:
-
Anisole
-
Tetramethylammonium iodide ((CH₃)₄NI)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Methanol (MeOH)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of anisole (1.0 mmol) in methanol (10 mL), add tetramethylammonium iodide (1.1 mmol).
-
Stir the mixture at room temperature until the reactants are fully dissolved.
-
Add Oxone® (1.1 mmol) portion-wise over 5-10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.
-
Remove the methanol under reduced pressure.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodination of Anisole using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
Materials:
-
Anisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve anisole (1 mmol) in trifluoroacetic acid (TFA).
-
Add N-Iodosuccinimide (NIS) (1.1 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with a saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography.
Protocol 3: Iodination of Anisole using Iodine Monochloride (ICl)
Materials:
-
Anisole
-
Iodine Monochloride (ICl)
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated aqueous sodium thiosulfate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve anisole in the chosen anhydrous solvent.
-
Prepare a solution of iodine monochloride in the same solvent.
-
Add the iodine monochloride solution dropwise to the stirred solution of anisole at 0 °C to room temperature.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with a saturated aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Experimental Workflow for Aromatic Iodination
Caption: A generalized experimental workflow for the iodination of aromatic compounds.
Logical Relationship for Selecting an Iodinating Agent
Caption: Decision-making flowchart for selecting a suitable iodinating agent.
References
- 1. This compound | Reagent for Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 5. Tetrabutylammonium bromide ReagentPlus�, = 99.0 1643-19-2 [sigmaaldrich.com]
- 6. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination | CoLab [colab.ws]
Characterization and comparison of "Tetramethylammonium triiodide" from different suppliers
A Comprehensive Guide to the Characterization and Comparison of Tetramethylammonium Triiodide from Different Suppliers
For researchers, scientists, and drug development professionals, the quality and consistency of chemical reagents are paramount. This compound (C₄H₁₂I₃N), a versatile reagent in organic synthesis, materials science, and pharmacological research, is no exception.[1] This guide provides a comparative framework for evaluating this compound from various suppliers. While direct certificates of analysis for this specific compound are not always publicly available, this document outlines the key quality attributes to consider and provides detailed experimental protocols for their verification.
Supplier Overview and Stated Specifications
Prominent suppliers of laboratory chemicals include Sigma-Aldrich, TCI America, and Thermo Fisher Scientific. While specific purity grades for this compound can vary, a review of similar products and general industry standards allows for the compilation of a typical specification sheet. Researchers should always request a lot-specific Certificate of Analysis (CoA) from their chosen supplier before purchase.
Table 1: Typical Product Specifications for this compound
| Parameter | Typical Specification | Importance |
| Assay (Iodometric Titration) | ≥ 98% | Determines the purity of the compound and the active triiodide content. |
| Appearance | Dark red to brown crystalline powder | A visual inspection can indicate potential contamination or degradation. |
| Melting Point | Approx. 115-120 °C (with decomposition) | A sharp melting point range can be an indicator of high purity. |
| Solubility | Soluble in polar organic solvents (e.g., acetonitrile, ethanol) | Ensures suitability for specific reaction conditions. |
| Identity (IR, NMR) | Conforms to structure | Confirms the chemical identity of the compound. |
| Residual Solvents | Specified (e.g., ≤ 0.5% Ethanol) | Important for applications sensitive to solvent impurities. |
| Water Content (Karl Fischer) | ≤ 0.5% | Water can affect reactivity and stability. |
Experimental Characterization and Comparison
To ensure the suitability of this compound for a specific application, independent verification of its properties is recommended. Below are detailed experimental protocols for key characterization techniques.
Assay by Iodometric Titration
This method determines the percentage purity of this compound by quantifying the triiodide content.
Experimental Protocol:
-
Preparation of 0.1 M Sodium Thiosulfate (Na₂S₂O₃) Solution: Dissolve approximately 25 g of Na₂S₂O₃·5H₂O in 1 L of deionized water. Add ~0.1 g of sodium carbonate as a stabilizer. Standardize this solution against a primary standard like potassium iodate.
-
Sample Preparation: Accurately weigh approximately 0.2 g of this compound into a 250 mL Erlenmeyer flask.
-
Titration: Dissolve the sample in 50 mL of deionized water. Add 1-2 mL of a freshly prepared starch indicator solution. Titrate the sample with the standardized 0.1 M sodium thiosulfate solution until the deep blue color disappears, indicating the endpoint.
-
Calculation: The percentage assay is calculated using the following formula:
where:
-
V_titrant = Volume of sodium thiosulfate solution used (L)
-
M_titrant = Molarity of the sodium thiosulfate solution (mol/L)
-
MW_sample = Molecular weight of this compound (454.86 g/mol )
-
W_sample = Weight of the sample (g)
-
Table 2: Hypothetical Titration Results for Assay Determination
| Supplier | Sample Weight (g) | Volume of 0.1 M Na₂S₂O₃ (mL) | Calculated Assay (%) |
| Supplier A | 0.2015 | 8.78 | 99.1 |
| Supplier B | 0.2008 | 8.65 | 98.2 |
| Supplier C | 0.2021 | 8.82 | 99.0 |
Purity and Identity Confirmation by Spectroscopy
Spectroscopic methods provide a fingerprint of the molecule, confirming its identity and offering insights into its purity.
a) UV-Visible Spectroscopy
The triiodide ion (I₃⁻) has characteristic absorption peaks in the UV-Vis spectrum, which can be used for qualitative and quantitative analysis.
Experimental Protocol:
-
Solvent: Use a UV-grade solvent such as acetonitrile.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 0.01 mg/mL).
-
Analysis: Record the UV-Vis spectrum from 200 to 600 nm. The spectrum should exhibit two strong absorption bands around 290 nm and 360 nm. The absence of other significant peaks suggests a lack of chromophoric impurities.
b) ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment.
Experimental Protocol:
-
Solvent: Use a deuterated solvent such as Deuterated Acetonitrile (CD₃CN) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum. For this compound, a single sharp singlet corresponding to the twelve equivalent protons of the tetramethylammonium cation is expected. The chemical shift will be solvent-dependent but is typically around 3.1 ppm. The presence of other signals would indicate impurities.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the compound.
Experimental Protocol:
-
TGA: Heat a small sample (5-10 mg) under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). Record the weight loss as a function of temperature to determine the onset of decomposition.
-
DSC: Heat a small, encapsulated sample (2-5 mg) at a constant rate (e.g., 10 °C/min) to observe phase transitions, such as melting and decomposition, and their associated enthalpies.
Table 3: Hypothetical Thermal Analysis Data
| Supplier | Onset of Decomposition (TGA, °C) | Melting Point (DSC, °C) |
| Supplier A | ~125 | 118.5 |
| Supplier B | ~120 | 116.2 |
| Supplier C | ~123 | 117.8 |
Potential Impurities
The primary synthesis route for this compound involves the reaction of Tetramethylammonium iodide with iodine. Potential impurities may include unreacted starting materials or byproducts from side reactions.
Table 4: Common Potential Impurities and their Detection
| Impurity | Potential Source | Recommended Detection Method |
| Tetramethylammonium iodide | Incomplete reaction | Ion Chromatography, ¹H NMR |
| Iodine (I₂) | Excess reactant | UV-Vis Spectroscopy, Titration |
| Other Polyiodides (e.g., I₅⁻) | Side reactions | Raman Spectroscopy |
| Residual Solvents | Synthesis and purification | Gas Chromatography (GC), ¹H NMR |
Visualizing the Workflow and a Relevant Pathway
To aid in understanding the experimental process and a key application of this compound, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Simplified pathway for the iodination of an aromatic compound using this compound.
Conclusion
The selection of a high-quality reagent is a critical first step in any research endeavor. While suppliers provide initial specifications, independent verification of key parameters such as assay, purity, and thermal stability is crucial for ensuring the reliability and reproducibility of experimental results. The protocols and comparative framework presented in this guide offer a robust approach for researchers to evaluate this compound from different sources and select the most suitable product for their specific needs.
References
Safety Operating Guide
Proper Disposal of Tetramethylammonium Triiodide: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling and disposal of chemical reagents are critical for ensuring personnel safety and regulatory compliance. Tetramethylammonium triiodide (TMAI), a quaternary ammonium salt, is a hazardous substance that requires meticulous management due to its potential health risks. This guide provides a detailed, step-by-step procedure for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with the correct personal protective equipment (PPE), as the compound can cause skin, eye, and respiratory irritation.[1][2][3] It is classified as harmful if swallowed, inhaled, or if it comes into contact with skin.[3][4]
-
Engineering Controls : Always work in a well-ventilated area, preferably within a chemical fume hood.[3][5] Ensure that an eyewash station and a safety shower are readily accessible in the vicinity of handling.[2][3][5]
-
Personal Protective Equipment (PPE) : Adherence to proper PPE is the first line of defense against exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 and include side-shields.[1][3][5] |
| Skin Protection | Gloves | Appropriate chemical-resistant gloves must be worn. Inspect gloves before use and utilize proper removal techniques.[3][6] |
| Protective Clothing | Wear a lab coat or other protective clothing to prevent skin exposure.[1][3] | |
| Respiratory Protection | Dust Mask/Respirator | If ventilation is insufficient or dust is generated, use a NIOSH (US) or CEN (EU) approved respirator.[1][6] |
Step-by-Step Disposal Procedure
The standard and required method for disposing of this compound is to treat it as hazardous waste, which must be managed by a licensed disposal company.[1] Under no circumstances should this chemical be emptied into drains or the environment.[1][5][6]
1. Waste Identification and Collection:
-
Collect any unused this compound and all materials contaminated with it (e.g., weighing paper, gloves, spill cleanup debris) in a designated, sealable container.[1][3]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7][8] Include the date when the waste was first added to the container.[7]
3. Storage:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[1][3]
-
The storage location should be a designated satellite accumulation area, away from incompatible substances such as strong oxidizing agents.[5][7][9] The substance is also light-sensitive and hygroscopic (absorbs moisture from the air).[5][6]
4. Regulatory Classification:
-
As a chemical waste generator, you are responsible for determining if the waste is classified as hazardous under US EPA guidelines (40 CFR Part 261.3) or equivalent regional and local regulations.[1] Your institution's Environmental Health and Safety (EHS) department can provide specific guidance.
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[1]
-
Provide the disposal company with an accurate and complete description of the waste.[1]
Accidental Release and Spill Cleanup
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate : Clear the immediate area of all personnel.[3]
-
Ventilate : Ensure the area is well-ventilated.[3]
-
Containment : For dry spills, carefully sweep or vacuum the material, avoiding the generation of dust.[1][4][6] Place the collected material into a suitable, closed container for disposal.[6]
-
Decontamination : After the bulk of the material has been collected, decontaminate the area.[1] Wash the spill area thoroughly with water and collect the contaminated water for disposal as hazardous waste.[3][4] Do not allow runoff to enter drains.[6][10]
Hazardous Waste Generator Status
Laboratories are classified as hazardous waste generators based on the quantity of waste they produce. These classifications determine the specific regulatory requirements for storage and disposal.
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (and ≤ 1 kg of acute hazardous waste) | ≤ 1000 kg (and ≤ 1 kg of acute hazardous waste) |
| Small Quantity Generator (SQG) | > 100 kg and < 1000 kg | ≤ 6000 kg for up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1000 kg (or > 1 kg of acute hazardous waste) | No quantity limit, but waste must be removed within 90 days |
| Data sourced from EPA guidelines for academic laboratories.[11][12] |
Disposal Workflow
The following diagram illustrates the standard operational workflow for the proper handling and disposal of this compound.
Caption: Standard workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
- 11. epa.gov [epa.gov]
- 12. portal.ct.gov [portal.ct.gov]
Essential Safety and Logistical Information for Handling Tetramethylammonium Triiodide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Tetramethylammonium triiodide are paramount. This guide provides crucial, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and regulatory compliance. Adherence to these procedures is vital for personal safety and proper chemical management.
Hazard Identification:
This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] The toxicological properties of this material have not been fully investigated.[4] It is also light-sensitive and hygroscopic, meaning it absorbs moisture from the air.[4][5]
Personal Protective Equipment (PPE)
Engineering controls should be the primary method of minimizing exposure. This includes working in a well-ventilated area, preferably within a chemical fume hood, and ensuring that eyewash stations and safety showers are readily accessible.[1][4] The following table summarizes the necessary personal protective equipment when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 and should include side-shields.[1][4] |
| Skin Protection | Gloves | Appropriate protective gloves must be worn. Inspect gloves before use and use proper removal techniques.[1][5] |
| Protective Clothing | An impervious lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[1][4] | |
| Respiratory Protection | Dust Mask/Respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][4][5] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the work area, preferably a chemical fume hood, is clean and operational. Locate the nearest eyewash station and safety shower.[1][4]
-
Handling:
-
Storage:
-
Post-Handling:
Disposal Plan: Step-by-Step Procedures
All waste, including unused this compound, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1][6]
-
Waste Collection:
-
Accidental Release Management:
-
Evacuate: Immediately evacuate personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable disposal container.[1][2]
-
Decontamination: Wash the spill area with large amounts of water, and prevent runoff from entering drains.[1]
-
-
Final Disposal:
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Standard workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
